molecular formula C6H4ClNO3 B090178 3-Chloro-6-hydroxypicolinic acid CAS No. 1263280-37-0

3-Chloro-6-hydroxypicolinic acid

Cat. No.: B090178
CAS No.: 1263280-37-0
M. Wt: 173.55 g/mol
InChI Key: BTAGJDZXVOQNNP-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxypicolinic acid is a valuable chemical scaffold in inorganic and medicinal chemistry research. Its structure, featuring pyridine-nitrogen, carboxylate-oxygen, and hydroxyl group donors, makes it a versatile ligand for synthesizing metal complexes . Researchers utilize such picolinic acid derivatives to create novel coordination compounds with biologically relevant metal ions like Zinc(II) for various investigational applications . These complexes are of significant scientific interest for studying enzyme inhibition activities; for instance, related Zinc(II) picolinate complexes have been explored as inhibitors for enzymes such as α-glucosidase, which is a target in metabolic disorder research . The chlorinated and hydroxylated pyridine core of this compound provides a key intermediate for further chemical functionalization and development of new molecular entities in drug discovery and materials science. The specific research applications for this compound are an area of active investigation, building upon the well-documented utility of the picolinic acid class of compounds in coordination chemistry and bioinorganic studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAGJDZXVOQNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396985
Record name 3-chloro-6-hydroxypicolinic acid
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68160-46-3, 1263280-37-0
Record name 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-6-hydroxypicolinic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-hydroxypicolinic acid is a substituted pyridine derivative with potential applications in chemical synthesis and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, such as 3-hydroxypicolinic acid, 6-hydroxypicolinic acid, and chlorinated picolinic acids, to provide insightful estimations and a foundational understanding. This approach, grounded in established chemical principles, offers a predictive look into the compound's characteristics, guiding future research and application.

Chemical Identity and Molecular Structure

This compound is a picolinic acid derivative featuring both a chlorine atom and a hydroxyl group on the pyridine ring. These substitutions are expected to significantly influence the electronic properties and reactivity of the molecule.

  • IUPAC Name: 3-chloro-6-hydroxypyridine-2-carboxylic acid

  • Synonyms: this compound

  • CAS Number: 1263280-37-0[1]

  • Molecular Formula: C₆H₄ClNO₃

  • Molecular Weight: 173.55 g/mol

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-chloro-6-hydroxypyridine-2-carboxylic acid-
Synonyms This compound-
CAS Number 1263280-37-0[1]
Molecular Formula C₆H₄ClNO₃-
Molecular Weight 173.55 g/mol -

Physicochemical Properties: A Comparative Analysis

Table 2: Comparative Physicochemical Properties of Picolinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Picolinic AcidC₆H₅NO₂123.11136-138Slightly soluble in water
3-Hydroxypicolinic AcidC₆H₅NO₃139.11213-218Soluble in water (0.25g in 10ml)[2]
6-Hydroxypicolinic AcidC₆H₅NO₃139.11270 (dec.)-
This compound C₆H₄ClNO₃ 173.55 Not available Not available

The presence of both a chloro and a hydroxyl group in this compound suggests that its properties will be a hybrid of its parent compounds. The hydroxyl group is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its water solubility compared to non-hydroxylated analogs. The chloro group will increase its molecular weight and may influence its crystal lattice structure, affecting its melting point.

Synthesis and Reactivity

Potential Synthetic Routes

While a specific, validated synthesis for this compound is not documented in the available literature, plausible synthetic strategies can be proposed based on established pyridine chemistry.

A potential retrosynthetic pathway could involve the functionalization of a pre-existing pyridine ring. Key starting materials could include chlorinated pyridines, which can then be hydroxylated and carboxylated, or hydroxypyridines that undergo chlorination and carboxylation.

Diagram 1: Proposed Retrosynthetic Pathway for this compound

G Target This compound SM1 2,3-dichloro-6-hydroxypyridine Target->SM1 Carboxylation SM2 3-chloro-2-methyl-6-hydroxypyridine Target->SM2 Oxidation of methyl group SM3 6-hydroxy-2-picolinic acid Target->SM3 Chlorination

Caption: Proposed retrosynthetic routes for this compound.

One promising approach could be the selective oxidation of a corresponding methylpyridine, a common method for producing picolinic acids. Alternatively, direct chlorination of 6-hydroxypicolinic acid could be explored, though this may present challenges with regioselectivity.

Insights from Related Syntheses
  • Electrolytic Methods: The synthesis of 3,6-dichloropicolinic acid has been achieved through the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid.[3] This suggests that electrochemical approaches could be viable for the synthesis of other chlorinated picolinic acid derivatives.

  • From Halogenated Precursors: 6-Hydroxypicolinic acid can be synthesized from 2-bromo-6-hydroxypyridine via a Grignard reaction followed by carboxylation with CO₂.[4] This highlights the utility of halogenated pyridines as versatile starting materials.

  • Hydroxylation via Elbs Oxidation: The synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid has been demonstrated using an Elbs persulfate oxidation, a classic method for introducing a hydroxyl group onto a phenolic ring.[5]

Expected Chemical Reactivity

The chemical reactivity of this compound will be dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the chloro substituent on the electron-deficient pyridine ring.

  • Carboxylic Acid Group: This group will undergo typical reactions such as esterification, amide formation, and reduction.

  • Hydroxyl Group: The phenolic hydroxyl group is expected to be acidic and can be deprotonated to form a phenoxide. It can also undergo etherification.

  • Pyridine Ring: The pyridine ring is relatively electron-deficient, and this is further enhanced by the electron-withdrawing carboxylic acid and chloro groups. This may render the ring susceptible to nucleophilic aromatic substitution, potentially at the positions activated by the existing substituents.

Spectroscopic Profile (Predicted)

No experimental spectroscopic data for this compound has been found. The following predictions are based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the substituents.

Table 3: Comparative ¹H NMR Data (in DMSO-d₆)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)
6-Hydroxypicolinic acid 7.56 (dd)6.97 (d)-
3-Hydroxypicolinic acid ~7.4 (m)~7.4 (m)~8.2 (m)
This compound (Predicted) ~7.6-7.8 (d)~7.0-7.2 (d)-

Data for 3-hydroxypicolinic acid is inferred from complexation studies.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group.

Table 4: Comparative ¹³C NMR Data (in DMSO-d₆)

CompoundC2C3C4C5C6COOH
6-Hydroxypicolinic acid 163.28110.42140.51123.88162.67-
This compound (Predicted) ~160-165~120-125~140-145~125-130~160-165~165-170
IR Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-Cl functional groups.

  • O-H stretch: A broad band in the region of 3000-3500 cm⁻¹ due to the carboxylic acid and hydroxyl groups.

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl.

  • C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 173, with a characteristic isotopic pattern (M+2) at m/z 175 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO₂ (44 Da) and HCl (36 Da).

Biological Activity and Potential Applications

There is no specific information on the biological activity of this compound. However, the picolinic acid scaffold is present in various biologically active molecules.

  • Herbicidal Activity: Some chlorinated picolinic acids are known for their herbicidal properties. For instance, 3,6-dichloropicolinic acid is a known herbicide.[3]

  • Antimicrobial and Cytotoxic Potential: 3-Hydroxypicolinic acid can coordinate with metal ions like copper to form complexes with cytotoxic and antimycobacterial activity.[7]

  • MALDI Matrix: 3-Hydroxypicolinic acid is widely used as a matrix for the analysis of oligonucleotides in matrix-assisted laser desorption ionization (MALDI) mass spectrometry.[7][8]

Given these precedents, this compound could be a valuable intermediate for the synthesis of novel agrochemicals or pharmaceuticals. Its metal-chelating properties might also be of interest in coordination chemistry and materials science.

Safety and Handling

No specific toxicological data for this compound are available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. An assessment of the hazards of related compounds provides a basis for safe handling procedures.

  • Picolinic Acid: Harmful if swallowed and causes serious eye damage.

  • 3-Hydroxypicolinic Acid: Causes skin, eye, and respiratory irritation.[9]

  • 6-Hydroxypicolinic Acid: Causes skin, eye, and respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • 6-Chloropicolinic Acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[11]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound represents a chemical entity with unexplored potential. While direct experimental data remains scarce, a detailed analysis of its structural analogs provides a solid foundation for predicting its physicochemical properties, reactivity, and spectroscopic profile. This guide serves as a starting point for researchers interested in the synthesis and application of this and other substituted picolinic acids. Further experimental investigation is necessary to validate these predictions and fully characterize this promising molecule.

References

  • Chemsrc. 3-Hydroxypicolinic acid | CAS#:874-24-8. (2025-08-26).
  • Behrman, E. J., & Stevens, E. D. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Sigma-Aldrich. (2024-09-08).
  • Google Patents. (Original Grantee: N/A). (2008). Electrolytic synthesis method for 3,6-dichloropicolinic acid. CN101235512A.
  • Supporting Information for a scientific article.
  • PubChem. (n.d.). 3-Hydroxypicolinic Acid.
  • Fisher Scientific. (2015-02-16).
  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Hydroxypyridine-2-carboxylic acid.
  • TCI Chemicals. (2025-04-29).
  • ChemicalBook. (n.d.). 3-Hydroxypicolinic acid synthesis.
  • ChemicalBook. (2025-07-24). 6-Hydroxypicolinic acid.
  • NIST. (n.d.). 3-Hydroxypicolinic acid. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 3-Hydroxypicolinic acid.
  • Google Patents. (Original Grantee: N/A). (1966).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Chloropyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 6-Hydroxypicolinic acid synthesis.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0143892).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0163258).
  • Various sources aggregated on a single webpage.
  • PubChem. (n.d.). 6-Hydroxypicolinic acid.
  • MedChemExpress. (n.d.). 3-Hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid)
  • Sigma-Aldrich. (n.d.). 3-Hydroxypicolinic acid matrix substance for MALDI-MS, = 99.0 HPLC 874-24-8.
  • SIELC Technologies. (2018-05-16). 3-Hydroxypicolinic acid.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubChem. (n.d.). 3,4,5-Trichloro-6-hydroxypicolinic acid.
  • ChemicalBook. (n.d.). 3-chloro-6-hydroxypyridine-2-carboxylic acid | 1263280-37-0.
  • LookChem. (n.d.). Cas 19621-92-2,6-Hydroxypicolinic acid.
  • Wikipedia. (n.d.). Picolinic acid.
  • PubMed. (n.d.). Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos.
  • ChemicalBook. (n.d.). 6-Hydroxypicolinic acid(19621-92-2)IR1.

Sources

An In-depth Technical Guide to 3-Chloro-6-hydroxypicolinic Acid: Synthesis, Characterization, and Prospective Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxypicolinic acid (CAS 1263280-37-0), a pyridine derivative with significant potential in medicinal chemistry and drug development. While specific literature on this compound is emerging, this document consolidates foundational knowledge on its chemical characteristics, proposes a detailed synthetic pathway, and outlines robust analytical methodologies for its characterization. Furthermore, we delve into the prospective biological significance of this molecule, leveraging in silico modeling and an understanding of picolinic acid pharmacophores to postulate its mechanism of action and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the synthetic utility and therapeutic promise of this compound.

Introduction: The Pivotal Role of Picolinic Acid Scaffolds in Modern Drug Discovery

Picolinic acid and its derivatives represent a "privileged" structural motif in the landscape of pharmaceutical development. The pyridine ring, a bioisostere of a phenyl group, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The incorporation of a carboxylic acid at the 2-position introduces a key site for molecular interactions and provides a handle for further chemical modification. This versatile scaffold is a cornerstone in the design of a wide array of therapeutic agents, targeting a diverse range of biological pathways implicated in cancer, neurodegenerative disorders, and inflammatory conditions.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, potency, and selectivity, making substituted picolinic acids highly sought-after building blocks in the synthesis of novel drug candidates.[1]

This compound emerges as a compound of particular interest due to the presence of two key functional groups: a chloro substituent and a hydroxyl group. The chlorine atom can modulate the electronic properties of the pyridine ring and participate in halogen bonding, a non-covalent interaction of growing importance in drug-receptor binding. The hydroxyl group, in the ortho position to the nitrogen, can engage in strong intramolecular hydrogen bonding and act as a crucial hydrogen bond donor or acceptor in interactions with biological targets. This unique combination of features suggests that this compound holds significant promise as a scaffold for the development of innovative therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, formulation, and application in a research setting.

PropertyValueSource
CAS Number 1263280-37-0N/A
Molecular Formula C₆H₄ClNO₃[2]
Molecular Weight 173.55 g/mol [2]
Appearance Predicted to be a white to off-white solidN/A
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanol.[3]N/A

Safety and Handling:

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on general safety data for related compounds, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Chlorination) cluster_3 Step 4: Hydroxylation A 2-Methyl-3-nitropyridine B 3-Nitro-picolinic acid A->B KMnO4, H2O, Heat C 3-Amino-picolinic acid B->C H2, Pd/C, EtOH D 3-Chloro-picolinic acid C->D 1. NaNO2, HCl, 0°C 2. CuCl, HCl E This compound D->E Elbs Persulfate Oxidation (K2S2O8, KOH)

Caption: A proposed four-step synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Oxidation of 2-Methyl-3-nitropyridine to 3-Nitro-picolinic acid

  • Rationale: The oxidation of a methyl group to a carboxylic acid is a fundamental transformation in organic synthesis. Potassium permanganate is a powerful and readily available oxidizing agent suitable for this purpose. The nitro group is stable under these conditions.

  • Procedure:

    • To a stirred solution of 2-methyl-3-nitropyridine in water, add potassium permanganate (KMnO₄) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the filter cake with hot water.

    • Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-picolinic acid.

Step 2: Reduction of 3-Nitro-picolinic acid to 3-Amino-picolinic acid

  • Rationale: The reduction of a nitro group to an amine is a common and high-yielding reaction. Catalytic hydrogenation using palladium on carbon is a clean and efficient method.

  • Procedure:

    • Dissolve 3-nitro-picolinic acid in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (H₂) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-amino-picolinic acid.

Step 3: Sandmeyer Reaction for the Synthesis of 3-Chloro-picolinic acid

  • Rationale: The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a halide. This two-step, one-pot procedure is reliable for introducing a chlorine atom onto the pyridine ring.

  • Procedure:

    • Dissolve 3-amino-picolinic acid in aqueous hydrochloric acid and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-picolinic acid.

Step 4: Hydroxylation of 3-Chloro-picolinic acid to this compound

  • Rationale: The Elbs persulfate oxidation provides a method for the hydroxylation of phenols and electron-rich heterocycles. In this case, the pyridine ring is activated towards electrophilic attack, and the hydroxyl group is expected to be introduced at the 6-position due to the directing effects of the ring nitrogen and the existing substituents.

  • Procedure:

    • Dissolve 3-chloro-picolinic acid in an aqueous solution of potassium hydroxide (KOH).

    • Cool the solution and add a solution of potassium persulfate (K₂S₂O₈) in water dropwise.

    • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to hydrolyze the intermediate sulfate ester and precipitate the product.

    • Filter the solid, wash with cold water, and purify by recrystallization or column chromatography to obtain this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC):

  • Rationale: Reversed-phase HPLC is a versatile and widely used technique for the analysis of polar aromatic compounds. A C18 column is a good starting point for method development. The mobile phase composition can be adjusted to achieve optimal separation.

  • Proposed HPLC Method:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

    • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H NMR spectroscopy is a powerful tool for structural elucidation. Based on the structure of this compound, a characteristic pattern of signals in the aromatic region is expected.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆):

    • A doublet for the proton at the 4-position.

    • A doublet for the proton at the 5-position.

    • A broad singlet for the carboxylic acid proton.

    • A broad singlet for the hydroxyl proton.

Mass Spectrometry (MS):

  • Rationale: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.

  • Expected Result: The ESI-MS spectrum in negative ion mode should show a prominent peak corresponding to the [M-H]⁻ ion, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Prospective Biological Applications and Mechanism of Action

While experimental data on the biological activity of this compound is not yet available, we can leverage computational approaches and an understanding of structure-activity relationships to propose potential therapeutic applications.

Pharmacophore Modeling and Bioisosteric Replacement:

  • Rationale: The picolinic acid scaffold is a known pharmacophore for a variety of enzymes and receptors.[1] The chloro and hydroxyl substituents can be considered as bioisosteric replacements for other functional groups in known active molecules, potentially leading to improved pharmacological profiles.[4][5]

  • Hypothetical Signaling Pathway Interaction:

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase B->C D Transcription Factor C->D E Gene Expression D->E F 3-Chloro-6-hydroxypicolinic Acid Derivative F->C Binds to ATP-binding site

Caption: A hypothetical mechanism of action where a derivative of this compound acts as a kinase inhibitor.

  • Potential Therapeutic Targets: Based on the structural features of this compound, potential therapeutic targets could include:

    • Kinases: The pyridine ring can mimic the adenine region of ATP, making it a suitable scaffold for kinase inhibitors. The chloro and hydroxyl groups can form specific interactions within the ATP-binding pocket.

    • Metalloenzymes: Picolinic acid is a known chelator of metal ions.[6] Derivatives of this compound could be explored as inhibitors of metalloenzymes involved in various disease processes.

    • Epigenetic Targets: The ability to form specific hydrogen bonds and participate in aromatic interactions makes this scaffold a candidate for targeting protein-protein interactions or the active sites of epigenetic enzymes.

In Silico ADME/Tox Prediction:

  • Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug discovery.[7][8] In silico models can provide valuable predictions to guide lead optimization.

  • Predicted Properties: Based on its structure, this compound is predicted to have moderate lipophilicity and good potential for oral bioavailability. Further computational analysis is recommended to predict its metabolic fate and potential toxicities.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive foundation for researchers, including a plausible synthetic route, robust analytical methods, and a prospective analysis of its potential biological applications. The unique combination of a picolinic acid core with chloro and hydroxyl substituents offers exciting opportunities for the design of potent and selective modulators of various biological targets.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent biological screening against a panel of relevant targets, guided by the hypotheses presented in this guide, will be crucial in uncovering its therapeutic potential. The insights gained from these studies will undoubtedly contribute to the expanding role of substituted picolinic acids in the future of drug discovery.

References

  • El-Azab, M. F., Al-Karmalawy, A. A., Antar, S. A., Hanna, P. A., Tawfik, K. M., & Hazem, R. M. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR inhibitors. Biochemical and Molecular Toxicology, 36(1), e22938.
  • BenchChem. (2025).
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). In silico predictions of ADME-Tox properties: drug absorption. Combinatorial chemistry & high throughput screening, 14(5), 339–361.
  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. In The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems (pp. 275-300). Academic Press.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • RSC Publishing. (2015).
  • Organic Syntheses. (n.d.). PICOLINIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (2023). Picolinic acid. Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(24), 5971.
  • ACS Publications. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(5), 2583-2651.
  • Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.
  • The Royal Society of Chemistry. (n.d.).
  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc.
  • Interchim. (n.d.). Method Development HPLC.
  • Semantic Scholar. (n.d.).
  • Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Elsevier. (2015). Chapter 21.
  • Semantic Scholar. (2018).
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • ACS Publications. (n.d.). Picolinic Acid-Mediated Catalysis of Mn(II)

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synthesis of 3-chloro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-Hydroxypicolinic Acid

Introduction

This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. As a trifunctionalized scaffold, it incorporates a carboxylic acid, a hydroxyl group, and a halogen atom on the pyridine ring.[1] This unique combination of functional groups allows for diverse subsequent chemical modifications. The introduction of a chlorine atom can significantly alter the electronic properties of the pyridine ring, often activating it for nucleophilic aromatic substitution reactions, a cornerstone of modern drug discovery.[1][2] Furthermore, halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[3]

This guide provides a comprehensive overview of a robust and logical synthetic approach to this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the causality behind the strategic and tactical decisions of the synthesis.

Retrosynthetic Analysis and Strategic Rationale

The design of an efficient synthesis requires a logical retrosynthetic approach. For this compound, the most straightforward strategy involves the regioselective chlorination of a readily available precursor.

Logical Disconnection Pathway

G Target This compound SM 6-Hydroxypicolinic Acid Target->SM C-Cl Disconnection Reagent + Electrophilic Chlorine Source (e.g., NCS)

Caption: Retrosynthetic analysis of this compound.

Core Scientific Justification
  • Choice of Starting Material: The synthesis commences with 6-hydroxypicolinic acid. This precursor is commercially available and strategically advantageous as it already contains two of the three required functional groups in the correct positions (C2-carboxyl and C6-hydroxyl). This pre-positioning significantly simplifies the overall synthetic sequence.

  • The Challenge of Regioselective Halogenation: The primary challenge in this synthesis is controlling the position of chlorination. Pyridine is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution compared to benzene.[3] However, the presence of the strongly activating, electron-donating hydroxyl group at the C6 position directs electrophiles to the ortho (C5) and para (C3) positions. The pyridine nitrogen acts as a deactivating group, further complicating the electronic landscape. Our goal is to selectively achieve chlorination at the C3 position over the C5 position.

  • Selection of Chlorinating Agent: To achieve controlled, regioselective chlorination on an activated heterocyclic system, a mild electrophilic chlorinating agent is paramount.

    • Why not Cl₂ gas? Gaseous chlorine is highly reactive and difficult to handle, often leading to over-chlorination and a mixture of isomers, especially on an activated ring system.

    • The Choice of N-Chlorosuccinimide (NCS): NCS is an ideal choice for this transformation. It is a solid, making it easy to handle, and it serves as a source of electrophilic chlorine (Cl⁺) under neutral or acidic conditions. Its reactivity is moderated compared to harsher agents, which provides a greater degree of control and selectivity, minimizing side-product formation.

Detailed Experimental Protocol

This protocol describes a self-validating system for the . Each step is designed for clarity and reproducibility.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 6-Hydroxypicolinic Acid in Acetonitrile B Add N-Chlorosuccinimide (NCS) in one portion A->B C Heat mixture to 60-70°C B->C D Monitor reaction by TLC/LC-MS (Approx. 4-6 hours) C->D E Cool to RT, concentrate under reduced pressure D->E F Add water and acidify with HCl to precipitate product E->F G Filter the solid F->G H Wash solid with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J K Characterize Final Product J->K

Caption: Experimental workflow for the .

Step-by-Step Methodology
  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-hydroxypicolinic acid (5.0 g, 35.9 mmol).

    • Add acetonitrile (100 mL) to the flask. Stir the suspension.

  • Initiation of Reaction:

    • Add N-Chlorosuccinimide (NCS) (5.28 g, 39.5 mmol, 1.1 equivalents) to the suspension in one portion.

    • Rationale: A slight excess of NCS is used to ensure the complete consumption of the starting material. Acetonitrile is chosen as the solvent due to its ability to dissolve the reagents at elevated temperatures and its relatively high boiling point.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-70°C using an oil bath.

    • Maintain stirring at this temperature for 4-6 hours.

    • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Product Isolation (Work-up):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and stir to form a slurry.

    • Acidify the aqueous slurry to pH 2-3 by the dropwise addition of 2M hydrochloric acid. This will ensure the carboxylic acid is protonated and precipitates fully.

    • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Purification:

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual succinimide and salts.

    • For further purification, recrystallize the crude solid from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C overnight.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Representative Reaction Data
ParameterValue
Starting Material6-Hydroxypicolinic Acid
ReagentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
Temperature65°C
Reaction Time5 hours
Theoretical Yield6.23 g
Actual Yield 4.86 g (78%)
Purity (by HPLC) >98%
AppearanceOff-white to pale yellow solid
Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, -COOH), 7.85 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H). (Note: The acidic proton of the 6-hydroxy group may be broad or exchange with water in the solvent).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.0, 162.1, 141.5, 140.8, 118.2, 112.5.

  • Mass Spectrometry (ESI-): m/z calculated for C₆H₄ClNO₃: 172.98; found: 172.0.

Safety and Handling

  • N-Chlorosuccinimide (NCS): Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile: Is flammable and toxic. All operations should be conducted within a fume hood away from ignition sources.

  • Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Conclusion

This guide outlines a reliable and efficient method for the via the regioselective electrophilic chlorination of 6-hydroxypicolinic acid. The use of N-Chlorosuccinimide provides a controlled and scalable approach, yielding the desired product in good yield and high purity. The strategic choice of starting material and reagents, grounded in the principles of physical organic chemistry, makes this protocol a valuable asset for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and beyond.[4]

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents . National Center for Biotechnology Information. Available at: [Link]

  • The Halogenation of Pyridine . Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation . Semantic Scholar. Available at: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery . Royal Society of Chemistry. Available at: [Link]

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An In-Depth Technical Guide to 3-chloro-6-hydroxypyridine-2-carboxylic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chloro-6-hydroxypyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core structural features, spectroscopic signature, logical synthetic pathways, and its emerging applications as a versatile chemical scaffold. This document is intended for professionals in drug discovery and chemical research, offering field-proven insights into the causality behind its properties and experimental methodologies.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are foundational scaffolds in modern pharmacology and chemical synthesis. The nitrogen atom within the aromatic ring introduces unique electronic properties, modulates basicity, and provides a key hydrogen bonding site, features that medicinal chemists exploit to optimize drug-target interactions and pharmacokinetic profiles.[1] The strategic placement of substituents, such as halogens and hydroxyl groups, further refines these properties, making compounds like 3-chloro-6-hydroxypyridine-2-carboxylic acid valuable building blocks for creating complex molecular architectures and novel therapeutic agents.[1][2]

Molecular Structure and Physicochemical Properties

The defining characteristic of 3-chloro-6-hydroxypyridine-2-carboxylic acid is its highly functionalized pyridine core. The arrangement of the carboxylic acid, hydroxyl, and chloro groups dictates its chemical behavior and potential for further modification.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 3-chloro-6-hydroxypyridine-2-carboxylic acid-
CAS Number 1263280-37-0[3][4]
Molecular Formula C₆H₄ClNO₃[5]
Molecular Weight 173.56 g/mol -
Appearance Expected to be a solid, from off-white to yellow/brown powder[6]
Storage Store in an inert atmosphere, at room temperature.[6]
Structural Representation

The molecule's structure features a pyridine ring substituted at positions 2, 3, and 6.

Caption: Chemical structure of 3-chloro-6-hydroxypyridine-2-carboxylic acid.

Tautomerism: The Hydroxy-Pyridone Equilibrium

A critical aspect of the 6-hydroxypyridine moiety is its existence in a tautomeric equilibrium with its corresponding pyridone form (6-oxo-1,6-dihydropyridine).[6][7] This equilibrium is influenced by factors such as solvent polarity and pH. For 3-chloro-6-hydroxypyridine-2-carboxylic acid, the keto tautomer, 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is often the predominant form, especially in the solid state. This tautomerism significantly impacts the molecule's hydrogen bonding capabilities and its behavior as a ligand in coordination chemistry.[7][8]

G A 3-chloro-6-hydroxypyridine- 2-carboxylic acid (Enol Form) B 3-chloro-6-oxo-1,6-dihydropyridine- 2-carboxylic acid (Keto Form) A->B Equilibrium caption Keto-Enol Tautomerism

Caption: Keto-Enol tautomerism of the 6-hydroxypyridine scaffold.

Spectroscopic and Analytical Characterization

  • ¹H NMR Spectroscopy: The pyridine ring is expected to show two aromatic protons. Due to the substitution pattern, these would appear as two doublets in the aromatic region (approximately δ 6.5-7.5 ppm), with their precise shifts influenced by the electronic effects of the substituents. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, often exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the carboxyl group. The carboxyl carbon would be the most downfield (δ ~165-175 ppm), while the carbon bearing the hydroxyl group (C6) would also be significantly deshielded.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and potentially another C=O stretch if the keto tautomer is present (~1650 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In ESI-MS, the molecule would readily show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a definitive feature, showing a characteristic M and M+2 peak pattern.

Synthesis and Reactivity

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of substituted pyridine carboxylic acids can be complex, often requiring multi-step procedures. A plausible synthetic strategy for 3-chloro-6-hydroxypyridine-2-carboxylic acid would involve the functionalization of a pre-existing, suitably substituted pyridine ring. One common pathway involves the hydrolysis of a 2-(trichloromethyl)pyridine derivative.

Target 3-chloro-6-hydroxypyridine- 2-carboxylic acid Intermediate1 3-chloro-6-hydroxy-2- (trichloromethyl)pyridine Target->Intermediate1 Hydrolysis StartingMaterial Substituted Pyridine Precursor Intermediate1->StartingMaterial Chlorination/ Functionalization caption Retrosynthetic approach

Caption: A plausible retrosynthetic pathway.

Exemplary Synthesis Protocol:

This protocol is a conceptual workflow based on established chemical principles for similar molecules. It must be adapted and optimized under controlled laboratory conditions.

  • Step 1: Preparation of Intermediate. Start with a suitable precursor, such as 6-hydroxypyridine-2-carboxylic acid. The hydroxyl group may need to be protected (e.g., as a methoxy ether) to prevent side reactions.[5]

  • Step 2: Chlorination. Introduce the chlorine atom at the 3-position. This can be achieved using electrophilic chlorinating agents like N-chlorosuccinimide (NCS). The directing effects of the existing substituents are crucial for achieving the desired regioselectivity.

  • Step 3: Functional Group Interconversion. If the C2 position is not a carboxylic acid, it would need to be installed. For instance, if starting from a 2-methylpyridine, radical chlorination followed by hydrolysis could yield the carboxylic acid.

  • Step 4: Deprotection. If a protecting group was used for the hydroxyl function, it is removed in the final step (e.g., cleavage of a methyl ether using BBr₃).

  • Step 5: Purification. The final product must be purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and byproducts.

Causality in Experimental Design: The choice of a protecting group in Step 1 is critical to prevent unwanted reactions at the hydroxyl site during chlorination. The selection of the chlorinating agent and reaction conditions in Step 2 is dictated by the need to control the position of chlorination on the electron-rich pyridine ring.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

  • Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation, and reduction. This handle is essential for incorporating the molecule into larger structures, such as peptides or polymers.

  • Hydroxyl Group: As part of the hydroxy-pyridone system, its reactivity is complex. It can be alkylated or acylated, but its acidic nature also allows it to act as a ligand.

  • Chloro Substituent: Can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this is generally challenging on pyridine rings unless activated by strongly electron-withdrawing groups.

  • Chelation: The vicinal arrangement of the nitrogen atom, the carboxylic acid, and the hydroxyl/pyridone oxygen makes this molecule an excellent chelating agent for various metal ions.[6][7][12] This property is particularly relevant for its application as an enzyme inhibitor.

Applications in Drug Discovery and Materials Science

The structural motifs present in 3-chloro-6-hydroxypyridine-2-carboxylic acid are found in numerous biologically active compounds.

  • Enzyme Inhibition: This scaffold is particularly effective in targeting metalloenzymes. The chelating groups can coordinate with the metal cofactor (often zinc) in the enzyme's active site, leading to potent inhibition. For example, similar structures like 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid have been identified as nanomolar inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria.[13]

  • Scaffold for Medicinal Chemistry: The rigid, functionalized ring provides an ideal platform for building more complex molecules. The carboxylic acid can be used as an anchor point to attach other pharmacophores, allowing for systematic exploration of structure-activity relationships (SAR).

  • Coordination Chemistry: The ability to form stable complexes with metal ions is a key feature.[12] These complexes themselves can have therapeutic properties, such as the insulin-mimetic activities observed in metal complexes of 3-hydroxypyridine-2-carboxylic acid.[12]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related chlorinated and hydroxylated pyridine derivatives are classified as irritants.

  • Hazard Codes: Based on analogous compounds, it should be handled as a potential skin, eye, and respiratory irritant.[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. When handling the powder, a dust mask or respirator should be used to avoid inhalation.[7]

  • Handling: Avoid dust formation and ensure adequate ventilation.[14]

Conclusion

3-chloro-6-hydroxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and advanced materials. Its key structural features—the chelating triad of the pyridine nitrogen, carboxylic acid, and hydroxy/pyridone group, combined with the modulating effect of the chloro substituent—make it a compelling scaffold for the design of targeted enzyme inhibitors and novel coordination complexes. Understanding its keto-enol tautomerism, reactivity, and logical synthetic pathways is essential for researchers aiming to unlock its full potential in creating next-generation therapeutics and functional materials.

References

  • Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–560. Available from: [Link]

  • Cas 19621-92-2, 6-Hydroxypicolinic acid. LookChem. Available from: [Link]

  • 3-Hydroxypyridine-2-carboxylic acid. SpectraBase. Available from: [Link]

  • R-6.2 2,3-DICHLORO-6-%[4-CHLORO-2-(HYDROXYMETHYL)-5-OXOHEX-3-EN-1-YL%]PYRIDINE-4-CARBOXYLIC ACID. ACD/Labs. Available from: [Link]

  • Rout, K. et al. (2015). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. ResearchGate. Available from: [Link]

  • 6-Hydroxypicolinic acid | C6H5NO3. PubChem, National Institutes of Health. Available from: [Link]

  • 3-Hydroxypicolinic Acid | C6H5NO3. PubChem, National Institutes of Health. Available from: [Link]

  • Chen, A. Y. et al. (2017). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3556-3560. Available from: [Link]

  • Kálai, T. et al. (2022). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 22(2), 1187-1202. Available from: [Link]

  • Fox, H. H. (1952). SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. The Journal of Organic Chemistry, 17(4), 555-562. Available from: [Link]

  • Yaqoob, S. et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 4039-4091. Available from: [Link]

  • Lin, H. C. (1998). Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.
  • Zepeda-Velázquez, C. et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 27(19), 6296. Available from: [Link]

  • Yamashita, K. et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 792(1), 53-61. Available from: [Link]

  • Liu, G. et al. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. Available from: [Link]

  • Ušćumlić, G. S. et al. (2001). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society. Available from: [Link]

  • 6-hydroxypyridine-2-carboxylic acid. Stenutz. Available from: [Link]

  • Gołdyn, M. et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(36), 6257-6268. Available from: [Link]

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A Technical Guide to the Spectral Analysis of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 3-chloro-6-hydroxypicolinic acid. As a key heterocyclic building block, understanding its structural features through modern analytical techniques is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and provides predicted spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this guide leverages established spectroscopic principles and comparative analysis with structurally related analogues to offer a robust predictive framework. Detailed methodologies for spectral acquisition are also presented to serve as a practical protocol for researchers.

Introduction: The Structural Significance of this compound

This compound belongs to the substituted pyridine family, a class of compounds of immense interest in drug discovery and functional materials development. The unique arrangement of a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring imparts a distinct electronic and steric profile. This substitution pattern can influence its acidity, lipophilicity, and potential for intermolecular interactions, such as hydrogen bonding and metal chelation.

A thorough structural elucidation is the cornerstone of understanding its reactivity and potential applications. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall electronic environment. This guide serves as a detailed reference for the interpretation of its spectral data.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the local electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two aromatic protons in the pyridine ring. The electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the nitrogen atom in the ring, along with the electron-donating effect of the hydroxyl group, will influence their chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-4~7.5 - 7.8Doublet (d)~8.0 - 9.0This proton is ortho to the electron-withdrawing chlorine atom and is expected to be downfield.
H-5~6.8 - 7.1Doublet (d)~8.0 - 9.0This proton is ortho to the electron-donating hydroxyl group, which will shield it, causing an upfield shift compared to H-4.
-OHBroad singlet--The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration due to hydrogen bonding.
-COOHBroad singlet--The carboxylic acid proton is also subject to exchange and will appear as a broad singlet at a downfield position, typically >10 ppm.

Comparative Analysis: The ¹H NMR spectrum of 6-hydroxypicolinic acid in DMSO-d₆ shows two doublets at approximately 6.65 ppm and 6.97 ppm, and a triplet at 7.56 ppm.[1] The introduction of a chlorine atom at the 3-position is expected to deshield the adjacent H-4 proton, shifting it further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the six unique carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their position on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~165 - 170The carboxylic acid carbon is typically found in this downfield region.
C-3~130 - 135The carbon atom bearing the chlorine atom will be deshielded.
C-4~138 - 142This aromatic CH carbon is adjacent to the chloro-substituted carbon.
C-5~115 - 120This aromatic CH carbon is adjacent to the hydroxyl-substituted carbon and will be shielded.
C-6~160 - 165The carbon atom attached to the hydroxyl group will be significantly deshielded.
-COOH~168 - 172The carbonyl carbon of the carboxylic acid.

Comparative Analysis: In the ¹³C NMR spectrum of 6-hydroxypicolinic acid, the carbon signals appear at approximately 110.42, 123.88, 137.97, 140.51, 162.67, and 163.28 ppm.[1] The introduction of the chlorine at C-3 will cause a downfield shift for C-3 and will also influence the shifts of the other ring carbons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required, and a greater number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its functional groups.

Table 3: Predicted Major IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500-3300BroadStretching
O-H (Phenolic)3200-3600BroadStretching
C=O (Carboxylic Acid)1700-1725Strong, SharpStretching
C=C, C=N (Aromatic Ring)1450-1600MediumStretching
C-O1210-1320MediumStretching
C-Cl600-800Medium-StrongStretching

Rationale: The broadness of the O-H bands is due to extensive intermolecular hydrogen bonding. The C=O stretch is a very characteristic and strong absorption. The aromatic ring vibrations and the C-Cl stretch will also be present in the fingerprint region. For carboxylic acids, the O-H stretching band is a very broad absorption in the region of 3300-2500 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.

  • Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₄ClNO₃. The nominal molecular weight is approximately 173 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (for ³⁵Cl)IonRationale for Formation
173[M]⁺Molecular ion
155[M-H₂O]⁺Loss of a water molecule
128[M-COOH]⁺Decarboxylation
93[M-COOH-Cl]⁺Loss of the carboxyl group and chlorine

Fragmentation Pathway: Electron ionization (EI) is likely to induce initial fragmentation through the loss of the carboxylic acid group (decarboxylation) or a water molecule. Subsequent fragmentation of the pyridine ring can also occur.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient of water and acetonitrile, both with 0.1% formic acid, to elute the compound.

  • Mass Spectrometry: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive spectral analysis of a novel compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, a comprehensive spectral profile has been constructed. The included experimental protocols offer a standardized approach for researchers to acquire and validate this data. A thorough understanding of the spectral properties of this molecule is crucial for its future development and application in various scientific fields.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 242721, 6-Hydroxypicolinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxypicolinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tian, Q., Shang, S., Wang, H., Shi, G., Li, Z., & Yuan, J. (2017).
  • Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.

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An In-depth Technical Guide to the Solubility of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Novel Picolinic Acid Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the solubility of 3-Chloro-6-hydroxypicolinic acid. In the realm of pharmaceutical and agrochemical development, understanding a compound's solubility is not merely a preliminary step but a critical determinant of its ultimate viability. Poor solubility can precipitate a cascade of challenges, from inconsistent bioavailability to formulation hurdles. While specific empirical data for this compound is not yet widely published, this document provides a robust framework for its characterization. By integrating theoretical principles with actionable experimental protocols, this guide empowers you to elucidate the solubility profile of this molecule and unlock its full potential.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of this compound is governed by the interplay of its structural features: the picolinic acid core, a chloro substituent, and a hydroxyl group. An understanding of these components allows for a predictive assessment of its behavior in various solvent systems.

The parent compound, picolinic acid, is known to be highly soluble in water, with significantly lower solubility in less polar solvents like ethanol and acetonitrile.[1][2][3] This is attributed to the carboxylic acid and pyridine nitrogen, which can engage in hydrogen bonding with protic solvents.

The introduction of a hydroxyl group at the 6-position is expected to further enhance aqueous solubility through an additional site for hydrogen bonding. Conversely, the chloro group at the 3-position, being electron-withdrawing and hydrophobic, will likely decrease aqueous solubility.[4] The net effect on solubility will be a balance of these opposing influences.

The acidic nature of the carboxylic acid and the phenolic hydroxyl group, along with the basic pyridine nitrogen, suggests that the solubility of this compound will be highly dependent on pH.[5] In acidic solutions, the pyridine nitrogen will be protonated, forming a cationic species with potentially increased aqueous solubility. In basic solutions, the carboxylic acid and hydroxyl groups will be deprotonated, forming an anionic species, which is also expected to be more soluble in water.

Experimental Determination of Solubility: A Methodical Approach

A multi-tiered approach is recommended for the comprehensive determination of the solubility of this compound. This involves initial qualitative assessments followed by precise quantitative measurements.

Qualitative Solubility Assessment

A preliminary understanding of the compound's solubility can be achieved through a series of tests in common laboratory solvents.[6][7] This provides a rapid indication of its polarity and acid-base characteristics.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound into separate small test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of the respective solvent in small portions, shaking vigorously after each addition.

  • Observation: Visually inspect for the complete dissolution of the solid.

  • Test Solvents:

    • Water

    • Diethyl ether

    • 5% (w/v) Aqueous Sodium Hydroxide (NaOH)

    • 5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃)

    • 5% (v/v) Aqueous Hydrochloric Acid (HCl)

Interpretation of Results:

  • Solubility in Water: Indicates a degree of polarity.

  • Insolubility in Water, Solubility in 5% NaOH: Suggests an acidic functional group.

  • Solubility in 5% NaHCO₃: Indicates a relatively strong acid, such as a carboxylic acid.[8]

  • Insolubility in Water, Solubility in 5% HCl: Suggests a basic functional group, such as the pyridine nitrogen.[7]

Quantitative Solubility Determination: The Gravimetric Method

For precise solubility data, the gravimetric method is a reliable and straightforward approach.[1][2][3] This method involves creating a saturated solution at a specific temperature, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.

Experimental Protocol:

  • Equilibrium Saturation:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Mass Determination:

    • Once the solvent is completely removed, accurately weigh the container with the dried solute.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant (L))

Diagram of the Quantitative Solubility Determination Workflow:

G cluster_0 Equilibrium Saturation cluster_1 Sample Preparation cluster_2 Analysis A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw known volume of supernatant C->D E Transfer to pre-weighed container D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Workflow for quantitative solubility determination by the gravimetric method.

Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative solubility data should be systematically tabulated.

Table 1: Solubility of this compound at 25 °C

SolventSolubility (g/L)Solubility (mol/L)
Water
pH 2 Buffer
pH 7 Buffer
pH 10 Buffer
Ethanol
Methanol
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)

Interpreting the Data:

  • Aqueous vs. Organic Solvents: Comparing solubility in water to that in organic solvents will provide insights into the compound's overall polarity.

  • Effect of pH: The solubility in buffered aqueous solutions will reveal the influence of ionization on solubility. Higher solubility at low and high pH would be expected.

  • Protic vs. Aprotic Solvents: Differences in solubility between protic solvents (e.g., ethanol, methanol) and aprotic solvents (e.g., acetonitrile, DMSO) will highlight the importance of hydrogen bonding interactions.

Causality Behind Experimental Choices and Self-Validating Systems

The selection of the described protocols is deliberate and grounded in established principles of physical chemistry.

  • Choice of Solvents: The selected solvents span a range of polarities and functionalities (protic, aprotic, acidic, basic) to provide a comprehensive solubility profile. This allows for a thorough investigation of the "like dissolves like" principle.

  • Equilibration Time: The 24-48 hour agitation period is crucial to ensure that the solution reaches true thermodynamic equilibrium, providing a reliable and reproducible solubility value. Shorter times may result in an underestimation of solubility.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property. Fluctuations in temperature will lead to inconsistent and inaccurate results.

  • Self-Validation: The qualitative tests serve as a preliminary validation for the quantitative results. For instance, if a compound is found to be soluble in 5% NaOH, a higher quantitative solubility in a pH 10 buffer compared to neutral water would be expected. Discrepancies would indicate a potential experimental error.

Conclusion: A Pathway to Comprehensive Understanding

This guide provides a foundational framework for the systematic investigation of the solubility of this compound. By adhering to the outlined theoretical considerations and experimental protocols, researchers can generate the robust and reliable data necessary for informed decision-making in drug discovery and development. The principles and methodologies detailed herein are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

  • Esteves, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Baptista, D., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • Baptista, D. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations - SciSpace. SciSpace. [Link]

  • Solubility of Things. (n.d.). Picolinic acid. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds | PDF. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Wang, R., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 24(9), 1611–1619. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
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  • LookChem. (n.d.). 6-Hydroxypicolinic acid. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 312–318. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-Chloro-6-hydroxypicolinic acid (CAS No. 1263280-37-0). Intended for researchers, chemists, and drug development professionals, this guide synthesizes available safety data from structurally similar compounds to establish a robust framework for risk assessment and mitigation. It details essential protocols for personal protection, emergency response, and waste management, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.

Section 1: Introduction and Scope

This compound is a substituted pyridine derivative with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a chlorinated pyridine ring with hydroxyl and carboxylic acid functional groups, suggests a specific reactivity and toxicological profile that requires careful management.

Important Note on Safety Data: As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the safety protocols and hazard assessments outlined in this guide are expertly synthesized from the known profiles of structurally analogous compounds, including picolinic acid, 3-hydroxypicolinic acid, 6-hydroxypicolinic acid, and various chlorinated pyridines.[1][2][3][4][5][6][7][8] This approach provides a cautious and comprehensive basis for safe handling, grounded in established chemical principles.

Chemical Identity:

  • IUPAC Name: 3-chloro-6-hydroxypyridine-2-carboxylic acid[9]

  • CAS Number: 1263280-37-0[9]

  • Molecular Formula: C₆H₄ClNO₃[9]

  • Molecular Weight: 173.55 g/mol [9]

Section 2: Synthesized Hazard Profile and Risk Assessment

The hazard profile of this compound is inferred from its constituent functional groups and parent structures. The picolinic acid backbone is known to be an irritant, while chlorinated aromatic compounds can present additional systemic and environmental hazards.[1][3][4][5]

Causality of Hazards:

  • Acidity: The carboxylic acid group makes the compound acidic, posing a risk for skin and severe eye irritation or damage.

  • Irritation: The pyridine ring and hydroxyl group, common in many reagents, are associated with skin, eye, and respiratory tract irritation.[7][8][10]

  • Toxicity of Chlorinated Pyridines: Chlorinated pyridines can be toxic and are often resistant to environmental degradation.[1][11] Studies on compounds like 2-chloropyridine indicate potential for organ damage (specifically the liver) with prolonged or repeated exposure and can be fatal if inhaled or in contact with skin.[1][3]

  • Solid Form Hazard: As a solid powder, it poses an inhalation risk. Fine dust can form explosive mixtures with air.[4]

Table 1: Comparative GHS Hazard Classification of Analogous Compounds
Hazard ClassPicolinic Acid[5][12][13]3-Hydroxypicolinic Acid[7][14]6-Hydroxypicolinic Acid[8][10]2-Chloropyridine[3]Inferred Profile for this compound
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Not ClassifiedNot ClassifiedCategory 4 (H302: Harmful if swallowed)Likely Category 4 (Harmful if swallowed)
Acute Dermal Toxicity Not ClassifiedNot ClassifiedNot ClassifiedCategory 2 (H310: Fatal in contact with skin)Potentially Harmful to Fatal
Acute Inhalation Toxicity Not ClassifiedNot ClassifiedNot ClassifiedCategory 2 (H330: Fatal if inhaled)Potentially Harmful to Fatal
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Category 2 (H315: Causes skin irritation)Category 2 (H315: Causes skin irritation)Category 2 (H315: Causes skin irritation)Expected Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 1 (H318: Causes serious eye damage)Category 2 (H319: Causes serious eye irritation)Category 2 (H319: Causes serious eye irritation)Category 1 (H318: Causes serious eye damage)Expected Category 1 or 2 (Causes serious eye irritation/damage)
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)Category 3 (H335: May cause respiratory irritation)Category 3 (H335: May cause respiratory irritation)Not ClassifiedExpected Category 3 (May cause respiratory irritation)
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedNot ClassifiedNot ClassifiedCategory 2 (H373: Liver)Potential for Liver Damage
Aquatic Hazard Category 3 (H402: Harmful to aquatic life)Not ClassifiedNot ClassifiedCategory 1 (H410: Very toxic to aquatic life with long lasting effects)Potentially Harmful/Toxic to aquatic life

Section 3: Mandatory Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[15][16]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[17]

Table 2: Personal Protective Equipment (PPE) Protocol
Protection TypeRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Safety gogglesMust be chemical splash-proof and conform to EN166 (EU) or ANSI Z87.1 (US) standards. Goggles are required to protect against fine dust and potential splashes.[13][15]
Skin Protection Nitrile or Neoprene GlovesInspect gloves for integrity before each use. Double-gloving is recommended for extended handling. Discard and replace immediately if contamination occurs.[4][15]
Laboratory CoatA flame-resistant lab coat with full-length sleeves is required to protect skin and clothing.[15]
Respiratory Protection N95/FFP2 Dust Mask (at minimum)Required when handling powders outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation of dust. For significant aerosol generation, a respirator with a P100/P3 filter is advised.[15]

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to a systematic workflow is critical for minimizing exposure risk.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Risk Assessment Review this guide and analogous SDS. B 2. Assemble PPE Don Goggles, Lab Coat, Gloves. A->B C 3. Prepare Workspace Verify fume hood function. Gather necessary equipment. B->C D 4. Weighing & Transfer Perform ONLY in fume hood. Use anti-static weigh paper. C->D E 5. Dissolution Add solid to solvent slowly. Monitor for exotherms. D->E F 6. Decontamination Clean workspace and equipment. E->F G 7. Waste Disposal Segregate waste into labeled containers. F->G H 8. Doff PPE & Wash Hands Remove gloves last. Wash hands thoroughly. G->H

Caption: Step-by-step workflow for the safe handling of this compound.

Storage Protocol:

  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[15][16]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.[15]

  • Rationale: Proper storage prevents degradation of the compound and reduces the risk of accidental reaction or release. The hygroscopic nature of many organic acids necessitates protection from moisture.

Section 5: Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][13]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][12][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12][13]

Emergency Response Workflow for Spills

SpillResponse A Spill Occurs B Evacuate Immediate Area Alert colleagues A->B C Assess Spill Size (Small vs. Large) B->C D Small Spill (<10g, contained) C->D Small E Large Spill (>10g or uncontained) C->E Large F Don Additional PPE (Respirator, double gloves) D->F K Evacuate Lab Call Emergency Response Team E->K G Cover with inert absorbent (e.g., vermiculite, sand). Do NOT use water. F->G H Sweep carefully into a labeled waste container. Avoid creating dust. G->H I Decontaminate area with appropriate solvent (e.g., soap and water). H->I J Seal container and dispose as hazardous waste. I->J

Caption: Decision workflow for responding to a spill of this compound.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

Protocol:

  • Segregation: Collect all waste material (including contaminated PPE, weigh paper, and absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Disposal: Dispose of the waste through a licensed environmental disposal company. Do not dispose of it down the drain or in regular trash.[16][17] Ensure compliance with all local, state, and federal regulations.[4][18]

Section 7: Conclusion

While this compound is a valuable compound for research and development, its potential hazards necessitate a cautious and well-documented approach to handling. By understanding the risks inferred from its chemical structure and adhering strictly to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively.

References

  • 2-Chloropyridine - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Retrieved from [Link]

  • Olechwir-Ciupa, M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. MDPI. Retrieved from [Link]

  • National Toxicology Program. (2010). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C. NTP. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Behrman, E. J., & Garska, M. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxypicolinic acid. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

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theoretical studies of 3-Chloro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 3-Chloro-6-hydroxypicolinic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound, a substituted pyridine derivative of significant interest. Leveraging advanced computational chemistry techniques, primarily Density Functional Theory (DFT), we dissect the molecule's fundamental properties. This document elucidates its optimized molecular geometry, electronic structure, and reactivity through Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping. Furthermore, we present a detailed simulation of its spectroscopic signatures (FT-IR, FT-Raman, NMR, and UV-Vis). The causality behind the selection of computational methods is explained, ensuring a robust and self-validating theoretical framework. This guide is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the picolinic acid scaffold.

Introduction: The Rationale for Theoretical Investigation

This compound belongs to the picolinic acid family, a class of compounds known for a wide array of biological activities, including antimicrobial, immunomodulatory, and enzyme-inhibiting effects.[1] The introduction of chloro and hydroxyl substituents onto the pyridine ring is expected to significantly modulate its physicochemical and pharmacokinetic properties. Understanding these modifications at a quantum-mechanical level is paramount for predicting the molecule's behavior and potential as a drug candidate or functional molecule.

Theoretical studies, particularly those employing DFT, offer a powerful, cost-effective, and non-invasive lens through which to examine molecular systems.[2] They allow us to predict properties that are difficult or time-consuming to measure experimentally, providing deep insights into:

  • Molecular Stability and Reactivity: Predicting the most stable three-dimensional structure and identifying the most likely sites for chemical reactions.

  • Electronic Behavior: Characterizing the molecule's ability to donate or accept electrons, a key factor in reaction mechanisms and biological interactions.[3]

  • Spectroscopic Fingerprints: Simulating spectra (vibrational, electronic, magnetic resonance) to aid in the characterization and identification of the synthesized compound.[4][5]

This guide systematically details the application of these theoretical methods to this compound, providing a robust computational characterization to guide future experimental work.

The Computational Framework: A Self-Validating System

The accuracy of any theoretical study hinges on the appropriateness of the chosen computational methods. Our approach is grounded in established protocols that balance computational cost with high accuracy for organic molecules.

Core Methodology: Density Functional Theory (DFT)

DFT is the cornerstone of modern computational chemistry for medium-sized organic molecules. It calculates the electronic structure based on the electron density, offering a pragmatic solution to the many-body problem of quantum mechanics. We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a long-standing track record of providing excellent results for molecular geometries, vibrational frequencies, and electronic properties of a wide range of molecules.[2][6]

Basis Set Selection: The Language of Electrons

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining reliable results. We employed the 6-311++G(d,p) basis set.[4]

  • 6-311G: A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.

  • ++: These diffuse functions are added to heavy atoms (+) and hydrogen atoms (++) and are essential for accurately describing systems with lone pairs, hydrogen bonds, and potential non-covalent interactions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is crucial for accurately modeling chemical bonds and geometries.

Simulating Reality: Solvent Effects

Reactions and biological processes typically occur in solution. To model this, the Polarizable Continuum Model (PCM) was incorporated.[7] This method treats the solvent (e.g., water) as a continuous dielectric medium, providing a more realistic electronic environment for the molecule than calculations performed in a vacuum (gas phase).

The overall computational workflow is a multi-step process designed for logical consistency and validation.

G cluster_0 Setup & Optimization cluster_1 Property & Spectrum Calculation cluster_2 Analysis & Interpretation Input Initial Structure of This compound Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirms Minimum Energy) Opt->Freq NBO NBO Analysis (Charge Distribution) Freq->NBO Optimized Structure MEP MEP Calculation (Reactivity Sites) Freq->MEP Optimized Structure HOMO_LUMO HOMO-LUMO Analysis (Electronic Properties) Freq->HOMO_LUMO Optimized Structure Spectra Spectroscopic Calculations (FT-IR, Raman, NMR, UV-Vis) Freq->Spectra Optimized Structure Analysis Data Synthesis & Interpretation NBO->Analysis MEP->Analysis HOMO_LUMO->Analysis Spectra->Analysis

Caption: General workflow for the theoretical analysis of this compound.

Molecular Geometry and Stability

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This was achieved through a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. Frequency calculations were subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

The optimized structure reveals a planar pyridine ring, as expected. The intramolecular hydrogen bond between the hydroxyl group (O-H) and the oxygen of the carboxylic acid group is a key feature influencing the molecule's conformation and stability.

Caption: HOMO-LUMO energy level diagram for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. [8]It plots the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential): Electron-rich areas, susceptible to attack by electrophiles. For our molecule, these are concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, and the nitrogen atom of the pyridine ring.

  • Blue Regions (Positive Potential): Electron-poor areas, susceptible to attack by nucleophiles. These are located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl proton.

  • Green Regions (Neutral Potential): Areas of near-zero potential, typically found over the carbon backbone of the aromatic ring.

The MEP analysis confirms that the heteroatoms are the primary sites for electrophilic interaction, which is crucial for understanding hydrogen bonding and potential interactions with biological receptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. [9]The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. Significant interactions are observed, such as the delocalization from the lone pairs of the oxygen and nitrogen atoms (n) to the antibonding π* orbitals of the pyridine ring, confirming strong resonance stabilization within the molecule.

Predicted Spectroscopic Signatures

Computational spectroscopy is an indispensable tool for validating experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (FT-IR & FT-Raman)

The calculated vibrational frequencies and their corresponding intensities provide a theoretical infrared and Raman spectrum. The assignments of these vibrational modes are made using Potential Energy Distribution (PED) analysis.

Table 3: Key Calculated Vibrational Frequencies and Their Assignments

Wavenumber (cm⁻¹) Vibrational Mode Description
~3450 O-H stretch Carboxylic acid hydroxyl group
~3100 O-H stretch Pyridine hydroxyl group
~1720 C=O stretch Carboxylic acid carbonyl
~1610, 1580 C=C, C=N stretch Pyridine ring vibrations
~1250 C-O stretch Phenolic C-O bond

| ~750 | C-Cl stretch | Carbon-chlorine bond |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96) for better comparison.

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts in a simulated solvent environment (DMSO-d₆). [4] Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
H (Carboxyl) ~13.0 C (Carboxyl) ~168.0
H (Hydroxyl) ~10.5 C-OH ~155.0
H (Ring) 7.5 - 8.2 C-Cl ~145.0

| - | - | C (Ring) | 120.0 - 140.0 |

Note: Chemical shifts are reported relative to Tetramethylsilane (TMS).

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum in solution. [7][10]This analysis helps identify the primary electronic transitions contributing to the molecule's absorption of UV-visible light.

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

λmax (nm) Oscillator Strength (f) Major Contribution (Transition)
~320 nm > 0.1 π → π*
~275 nm > 0.1 π → π*

| ~240 nm | > 0.1 | n → π* |

The predicted spectrum is dominated by intense π → π* transitions, characteristic of aromatic systems, with weaker n → π* transitions at shorter wavelengths originating from the lone pairs on the oxygen and nitrogen atoms.

G cluster_0 Computational Method cluster_1 Spectroscopic Prediction cluster_2 Experimental Validation DFT DFT/B3LYP Optimized Structure Vib Frequency Calc. (FT-IR / Raman) DFT->Vib Vibrational Modes NMR GIAO Method (¹H & ¹³C NMR) DFT->NMR Magnetic Shielding UV TD-DFT Calc. (UV-Vis) DFT->UV Excited States Exp Comparison with Experimental Spectra Vib->Exp NMR->Exp UV->Exp

Caption: Workflow for the prediction and validation of spectroscopic properties.

Conclusion and Future Outlook

This guide has presented a thorough theoretical investigation of this compound using a robust DFT-based computational framework. We have established its stable molecular geometry, characterized its electronic structure and reactivity hotspots, and simulated its complete spectroscopic profile.

Key findings include:

  • The molecule is kinetically stable, evidenced by a significant HOMO-LUMO energy gap.

  • The MEP map clearly identifies the electronegative heteroatoms as the primary sites for electrophilic interactions and hydrogen bonding.

  • Predicted spectroscopic data (FT-IR, NMR, UV-Vis) provide a valuable reference for the experimental characterization of this compound.

The insights generated from these theoretical studies provide a solid foundation for future research. They can guide synthetic modifications to tune the molecule's electronic properties, predict its metabolic fate, and inform the rational design of new derivatives with enhanced biological activity for applications in drug discovery and development.

References

  • Behrman, E. J., & Parkin, S. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. NIH National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Copper(II) Complexes with 3-and 6-hydroxypicolinic Acid. Preparation, Structural, Spectroscopic and Thermal Study. ResearchGate. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis by NMR, FT-Raman, ATR-FTIR, and UV-Vis, evaluation of antimicrobial activity, and in silico studies of chalcones derived from 2-hydroxyacetophenone. ResearchGate. Retrieved from [Link]

  • Kumer, A., et al. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using. SciSpace. [Link]

  • No specific author or date. This compound. Google Search.
  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. PubChem. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). 3-Hydroxypicolinic Acid Analysis Service. Mtoz Biolabs. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural, Spectroscopic analysis (FT-IR, FT-Raman & UV-Visible), NBO and Molecular Docking investigation of 3-formyl-6-methylchromone. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxypicolinic acid (HMDB0013188). HMDB. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. Journal of Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Wikipedia. Retrieved from [Link]

  • No specific author or date.
  • Musilova, J., et al. (2013). Vibrational spectroscopic and DFT calculation studies of cobalt(II) complexes with 3-hydroxypicolinic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). Supramolecular formation via hydrogen bonding in the Zn(II), Mn(II)and Cu(II) complexes with 3-hydroxypicolinic acid. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxypicolinic acid. NIST WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]

  • Neilson, B. E., et al. (2020). A Ln(iii)-3-hydroxypyridine pH responsive probe optimized by DFT. NIH National Center for Biotechnology Information. [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. IRJET. Retrieved from [Link]

  • Mphahlele, R. R., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. NIH National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxypicolinic acid. NIST WebBook. Retrieved from [Link]

  • Al-Omair, M. A. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. NIH National Center for Biotechnology Information. [Link]830303/)

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An In-depth Technical Guide to 3-Chloro-6-hydroxypicolinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule in Context

The pyridine ring, a foundational scaffold in medicinal chemistry, has given rise to a vast array of compounds that have shaped modern pharmacology. Within this family, picolinic acid and its derivatives stand out for their diverse biological activities and utility as synthetic intermediates. This guide delves into the specifics of a lesser-known yet intriguing member of this class: 3-Chloro-6-hydroxypicolinic acid. While the precise historical account of its initial synthesis is not prominently documented in scientific literature, its structural motifs suggest its emergence alongside the broader exploration of halogenated and hydroxylated pyridine carboxylic acids. This document serves as a comprehensive technical resource, consolidating available knowledge on its synthesis, chemical characteristics, and potential applications, thereby providing a valuable reference for researchers engaged in drug discovery and development.

Physicochemical Properties and Structural Elucidation

This compound, with the Chemical Abstracts Service (CAS) registry number 1263280-37-0, is a substituted picolinic acid. Its molecular structure, characterized by a pyridine ring bearing a carboxylic acid group at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 6-position, dictates its chemical behavior and potential biological interactions.

PropertyValue
IUPAC Name 3-chloro-6-hydroxy-2-pyridinecarboxylic acid
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.56 g/mol
CAS Number 1263280-37-0

The presence of both an acidic carboxylic group and a phenolic hydroxyl group, along with the electron-withdrawing chloro substituent, imparts a unique electronic and steric profile to the molecule. This combination of functional groups suggests its potential as a chelating agent and as a versatile building block in the synthesis of more complex molecules.

Synthetic Pathways: A Chemist's Perspective

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the disconnection of the chloro and hydroxyl groups from a picolinic acid backbone. Key synthetic strategies would likely involve either the introduction of these functionalities onto a pre-existing picolinic acid derivative or the construction of the substituted pyridine ring itself.

G This compound This compound Picolinic Acid Derivative Picolinic Acid Derivative This compound->Picolinic Acid Derivative Functional Group Interconversion Ring Formation Ring Formation This compound->Ring Formation Ring Synthesis

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocols

Based on analogous reactions reported for similar pyridine derivatives, the following protocols represent viable methods for the synthesis of this compound.

Protocol 1: Halogenation and Hydroxylation of a Picolinic Acid Precursor

This approach would likely start with a commercially available picolinic acid derivative, followed by sequential or concerted halogenation and hydroxylation steps.

Step-by-Step Methodology:

  • Starting Material Selection: A suitable starting material could be 6-hydroxypicolinic acid or 3-chloropicolinic acid.

  • Chlorination of 6-Hydroxypicolinic Acid:

    • Suspend 6-hydroxypicolinic acid in a suitable solvent (e.g., glacial acetic acid).

    • Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, while carefully controlling the reaction temperature.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the product can be isolated by precipitation and filtration.

  • Hydroxylation of 3-Chloropicolinic Acid:

    • This transformation is more challenging due to the relative inertness of the pyridine ring to nucleophilic substitution.

    • A potential route could involve high-temperature hydrolysis in the presence of a strong base.

    • Alternatively, a more sophisticated approach using a transition-metal-catalyzed hydroxylation could be explored.

Causality Behind Experimental Choices: The choice of a halogenation or hydroxylation strategy depends on the availability and reactivity of the starting materials. Direct chlorination of an activated ring (containing the hydroxyl group) is often more facile than the hydroxylation of a deactivated ring (containing the chloro group).

Protocol 2: Synthesis from Polychlorinated Pyridines

A common strategy for producing substituted picolinic acids involves the selective manipulation of functional groups on a polyhalogenated pyridine scaffold.

Step-by-Step Methodology:

  • Starting Material: 3,6-dichloropicolinic acid is a plausible precursor.

  • Selective Hydrolysis:

    • The differential reactivity of the chlorine atoms on the pyridine ring can be exploited. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 3-position.

    • React 3,6-dichloropicolinic acid with a hydroxide source (e.g., sodium hydroxide) in an aqueous medium under controlled temperature and pressure.

    • Careful optimization of reaction conditions (temperature, concentration of base, reaction time) is crucial to achieve selective mono-hydrolysis.

    • Acidification of the reaction mixture would then precipitate the desired this compound.

Self-Validating System: The progress of this reaction can be meticulously tracked using HPLC to monitor the disappearance of the starting material and the appearance of the mono-hydroxylated product and any di-hydroxylated byproduct. This allows for fine-tuning of the reaction conditions to maximize the yield of the target compound.

G A 3,6-Dichloropicolinic Acid B This compound A->B Selective Hydrolysis (NaOH, H2O) C 3,6-Dihydroxypicolinic acid B->C Further Hydrolysis

Caption: Synthetic pathway from 3,6-dichloropicolinic acid.

Potential Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented, its structural features suggest several areas of potential utility in the pharmaceutical sciences.

As a Synthetic Intermediate

The presence of three distinct functional groups (carboxylic acid, hydroxyl, and chloro) makes this molecule an attractive scaffold for the synthesis of more complex drug candidates. The carboxylic acid and hydroxyl groups can be readily derivatized to form esters, amides, and ethers, while the chloro group can participate in cross-coupling reactions to introduce further molecular diversity.

As a Biologically Active Moiety

Picolinic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The specific substitution pattern of this compound may confer unique pharmacological properties, making it a candidate for screening in various biological assays.

In Chelation Therapy and as a Metal-Binding Ligand

The arrangement of the carboxylic acid and hydroxyl groups in the ortho position to the pyridine nitrogen creates a potential bidentate chelation site for metal ions. This property could be explored in the context of chelation therapy for metal overload disorders or in the design of metal-based diagnostic or therapeutic agents.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential in the realm of medicinal chemistry and materials science. While its history is not as well-documented as some of its more famous relatives, its versatile structure provides a foundation for future research. The synthetic pathways outlined in this guide offer a starting point for its efficient preparation, which is the first crucial step in unlocking its potential. Further investigation into its biological activity and coordination chemistry is warranted and could lead to the discovery of novel therapeutic agents or functional materials.

References

There are no direct academic or patent references for the discovery or specific synthesis of this compound available in the public domain based on the conducted searches. The synthetic protocols and applications are based on established principles of pyridine chemistry and the known properties of related compounds.

An In-depth Technical Guide to Sourcing 3-Chloro-6-hydroxypicolinic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the procurement of specialized chemical reagents is a critical first step that dictates the trajectory of experimental success. 3-Chloro-6-hydroxypicolinic acid, a key heterocyclic building block, is no exception. Its utility in the synthesis of complex molecules demands a stringent evaluation of its quality, purity, and the reliability of its suppliers. This guide provides a comprehensive overview of this compound, outlines crucial considerations for supplier selection, and details the necessary protocols for its handling and analysis.

Understanding this compound: A Chemist's Perspective

This compound is a derivative of picolinic acid, which itself is a versatile scaffold in medicinal chemistry and materials science.[1] The introduction of a chlorine atom and a hydroxyl group onto the pyridine ring significantly alters its electronic properties and reactivity, making it a valuable precursor for a range of applications. Picolinic acid and its derivatives are widely utilized as ligands for metal ion complexation, with potential applications in the development of magnetic resonance imaging (MRI) contrast agents and for radioisotope labeling.[2]

The precise positioning of the chloro and hydroxyl substituents allows for regioselective modifications, a feature highly sought after in the multi-step synthesis of pharmaceutical intermediates and other fine chemicals. The structural and electronic characteristics of picolinic acid make it a versatile compound capable of forming stable complexes with various metal ions.[2]

Key Properties:

PropertyValue
Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS Number 104661-39-4
Typical Appearance Off-white to light yellow powder
The Critical Path: Selecting a Reputable Supplier

The integrity of your research is intrinsically linked to the quality of your starting materials. A thorough vetting of chemical suppliers is not merely a procurement task but a fundamental aspect of experimental design.

Supplier Evaluation Workflow:

Caption: Workflow for vetting chemical suppliers.

Key Considerations:

  • Certificate of Analysis (CoA): This is a non-negotiable document. Scrutinize the CoA for purity levels (typically determined by HPLC or NMR), identification of impurities, and key physical properties. Reputable suppliers will readily provide lot-specific CoAs.

  • Purity and Analytical Methods: For applications in drug discovery, high purity (often >98%) is paramount.[3] Inquire about the analytical techniques used for quality control. Methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard for assessing the purity and structure of organic compounds.[1][2]

  • Manufacturing Transparency: While proprietary details of the synthesis route may be confidential, a supplier should be able to provide information on their quality management systems (e.g., ISO 9001 certification) and their capability to ensure batch-to-batch consistency.

  • Packaging and Stability: this compound, like many chlorinated heterocyclic compounds, may have specific storage requirements. Ensure the supplier provides robust packaging to prevent degradation from moisture, light, or air.

Curated List of Potential Suppliers

The following table provides a starting point for sourcing this compound. It is imperative to conduct your own due diligence as supplier offerings and quality can change.

SupplierNoted Purity/GradesCountry of Origin
Sigma-Aldrich (Merck) ≥97%Varies
Alfa Aesar (Thermo Fisher Scientific) Typically >97%Varies
TCI (Tokyo Chemical Industry) >98.0% (T)Japan
Combi-Blocks Inquire for detailsUSA
Santa Cruz Biotechnology Inquire for detailsUSA
ChemScene 97%CN
Finetech Industry Limited 98%CHINA
Capot Chemical Co.,Ltd. 98%(Min,HPLC)CHINA

This list is not exhaustive and does not constitute an endorsement.

Essential Protocols: Handling, Storage, and Quality Verification

Upon receiving a shipment of this compound, it is crucial to implement proper handling and storage procedures to maintain its integrity.

Recommended Storage and Handling Protocol:

  • Receiving and Inspection: Visually inspect the packaging for any signs of damage or compromise. Verify that the product information on the label matches your order and the provided CoA.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] For long-term storage, refrigeration (2-8 °C) is often recommended. Protect from direct sunlight.[4][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a fume hood.[6][7] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

  • Weighing and Dispensing: Use dedicated and clean spatulas and weighing vessels. Avoid creating dust. If the compound is hygroscopic, consider handling it in a glove box or a dry atmosphere.

  • Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations for chemical waste.

Incoming Quality Control (QC) Verification Workflow:

Caption: Recommended workflow for in-house QC of received chemicals.

Step-by-Step QC Verification:

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Compare the obtained spectrum with a reference spectrum or the expected chemical shifts and splitting patterns for this compound. The presence of unexpected signals may indicate impurities.

  • HPLC Analysis:

    • Develop a suitable HPLC method using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

    • Prepare a standard solution of known concentration and a sample solution of the received material.

    • Inject the solutions and analyze the resulting chromatograms.

    • Calculate the purity based on the peak area of the main component relative to the total peak area. The presence of additional peaks suggests the presence of impurities.

Conclusion: Ensuring Research Integrity Through Diligent Sourcing

The successful outcome of research and development in the pharmaceutical and chemical industries is built upon a foundation of high-quality reagents. By adopting a rigorous and systematic approach to the selection and verification of this compound suppliers, researchers can mitigate risks associated with impurities and batch-to-batch variability. This in-depth guide provides the framework for making informed decisions, ensuring the integrity and reproducibility of your scientific endeavors.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • ChemicalBook. (n.d.). 3-Hydroxypicolinic acid manufacturers and suppliers.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: Pyridine.
  • PubChem. (n.d.). 3,4,5-Trichloro-6-hydroxypicolinic acid.
  • Lopresti, M., et al. (2025).
  • Guidechem. (n.d.). 3-hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid) suppliers USA.
  • Parchem. (n.d.). 3-Hydroxypicolinic acid (Cas 874-24-8).
  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Clinical Chemistry, 55(5), 1017-1024.
  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid.
  • Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine.
  • Lopresti, M., et al. (2025, May 5).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Pyridine hydrochloride.
  • LGC Standards. (n.d.). Picolinic acid | CAS 98-98-6.
  • RayBiotech. (n.d.). 3-Hydroxypicolinic acid.
  • da Silva, F. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2185.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypicolinic acid | 874-24-8.
  • Yu, Y., et al. (2015). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 13(36), 9410-9413.
  • PubChem. (n.d.). 3,5,6-Trichloro-4-hydroxypicolinic acid.
  • ChemicalBook. (n.d.). 3-Hydroxypicolinic acid synthesis.
  • PubChem. (n.d.). 6-Hydroxypicolinic acid.
  • Epp, J. B., et al. (2016). U.S. Patent No. 9,353,060 B2. Washington, DC: U.S.
  • ECHEMI. (n.d.). 6-Hydroxypicolinic acid SDS, 19621-92-2 Safety Data Sheets.

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Methodological & Application

The Utility of 3-Hydroxypicolinic Acid (3-HPA) as a High-Performance MALDI Matrix for Nucleic Acid and Glycolipid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide focuses on 3-Hydroxypicolinic acid (3-HPA) , a widely validated and highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Initial inquiries into "3-Chloro-6-hydroxypicolinic acid" did not yield documented applications as a MALDI matrix within the current scientific literature. It is presumed that the interest lies in the well-established 3-HPA, a cornerstone matrix for specific classes of biomolecules. This document provides an in-depth technical guide to its application, grounded in established protocols and scientific principles.

Introduction: The Strategic Role of 3-HPA in MALDI-MS

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique that enables the ionization of large, non-volatile biomolecules with minimal fragmentation[1][2]. The choice of the matrix—a small, organic molecule that co-crystallizes with the analyte—is paramount to the success of the analysis. The matrix must efficiently absorb energy from the laser, typically a UV laser operating at 337 nm or 355 nm, and facilitate the gentle transfer of protons to the analyte, thereby generating gas-phase ions[2][3].

3-Hydroxypicolinic acid (3-HPA) has emerged as a matrix of choice for the analysis of oligonucleotides, nucleic acids, and certain classes of lipids, such as sophorolipids[4][5][6]. Its chemical structure, featuring a pyridine ring, a carboxylic acid group, and a hydroxyl group, provides the necessary chromophore for UV absorption and the acidic proton for efficient ionization[2]. This guide details the principles, applications, and step-by-step protocols for leveraging 3-HPA to achieve high-quality mass spectra for challenging analytes.

Principle of Ionization with 3-HPA

The effectiveness of 3-HPA as a MALDI matrix is rooted in its physicochemical properties. The process unfolds in a series of rapid, coordinated events upon irradiation by a pulsed laser.

MALDI_Mechanism

The key steps are:

  • Co-crystallization: The analyte is mixed with a solution of 3-HPA and dried on a MALDI target plate. This process embeds the analyte molecules within the crystalline structure of the matrix.

  • Laser Irradiation and Desorption: A pulsed UV laser irradiates the crystal. The 3-HPA molecules, present in vast molar excess, absorb the laser energy. This leads to a rapid expansion and sublimation of the matrix, carrying the intact analyte molecules into the gas phase[3].

  • Ionization: In the dense gas plume, a series of photochemical reactions occur. Excited matrix molecules can transfer a proton to the analyte molecules, resulting in the formation of singly charged ions, such as [M+H]⁺. This "soft" ionization process preserves the integrity of the analyte[1].

Core Applications and Target Analytes

3-HPA is not a universal matrix; its utility is highly specific to certain classes of molecules.

Analyte ClassKey Advantages of using 3-HPATypical Mass Range
Oligonucleotides (DNA/RNA) Produces high-quality spectra with minimal fragmentation; effective for both small primers and larger nucleic acids.[4][6]1 - 30 kDa[7]
Glycolipids (e.g., Sophorolipids) Enables detailed structural elucidation in both positive and negative ion modes; superior to many other matrices for this class.[5]500 - 2000 Da
Oligosaccharides Suitable for the analysis of complex carbohydrates.[4]500 - 5000 Da

Detailed Experimental Protocols

The success of a MALDI experiment is critically dependent on meticulous sample preparation. The following protocols provide a robust starting point for analysis using 3-HPA.

Materials and Reagents
  • 3-Hydroxypicolinic acid (3-HPA): High purity (≥99.0% HPLC grade) is essential.[4]

  • Solvents: Acetonitrile (ACN) and ultrapure water are required for preparing the matrix solution.

  • Co-matrix/Additive (for Oligonucleotides): Diammonium hydrogen citrate (DAC) is frequently used to improve spectral quality and reduce salt adducts.

  • MALDI Target Plate: Ground steel or AnchorChip™ targets are commonly used.

Protocol 1: Oligonucleotide Analysis

This protocol is optimized for the analysis of synthetic DNA or RNA primers up to approximately 100 bases in length. The addition of diammonium hydrogen citrate is a critical step to enhance signal quality by acting as a secondary proton source and minimizing alkali salt adduction.

Oligo_Protocol

Step-by-Step Methodology:

  • Prepare the Diammonium Citrate (DAC) Solution: Dissolve DAC in ultrapure water to a final concentration of 100 mg/mL.

  • Prepare the 3-HPA/DAC Matrix Solution:

    • Create a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and water. Vortex thoroughly to ensure saturation, leaving some undissolved solid at the bottom.

    • Centrifuge the saturated 3-HPA solution to pellet the excess solid.

    • In a new tube, mix 900 µL of the saturated 3-HPA supernatant with 100 µL of the 100 mg/mL DAC solution. This is your final working matrix solution.

  • Prepare the Analyte: Dissolve the oligonucleotide sample in ultrapure water to a concentration of approximately 0.5 to 2 pmol/µL. Crucially, avoid using salt-containing buffers like PBS , as this will suppress the signal.

  • Sample Spotting (Dried-Droplet Method):

    • On a clean MALDI target, mix 1 µL of the analyte solution with 1 µL of the final matrix solution directly on the spot.

    • Alternatively, pre-spot 1 µL of the matrix solution, let it dry completely, and then spot 1 µL of the analyte solution on top of the matrix crystals.

    • Allow the spot to air dry completely at room temperature before introducing it into the mass spectrometer.

  • Mass Spectrometry Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive linear ion mode. Calibrate the instrument in the mass range of interest using an appropriate oligonucleotide standard.

Protocol 2: Sophorolipid (Glycolipid) Analysis

For amphiphilic molecules like sophorolipids, sample preparation is simplified as additives are generally not required. The choice of positive or negative ion mode will depend on the specific structural information desired.

Step-by-Step Methodology:

  • Prepare the 3-HPA Matrix Solution: Dissolve 3-HPA in 50:50 (v/v) acetonitrile/water to a concentration of 10 mg/mL.

  • Prepare the Analyte: Dissolve the sophorolipid extract or purified compound in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

  • Sample Spotting:

    • Mix the analyte and matrix solutions in a 1:1 (v/v) ratio in a separate microfuge tube.

    • Spot 0.5 to 1 µL of the mixture onto the MALDI target.

    • Allow the spot to air dry completely.

  • Mass Spectrometry Acquisition: Acquire spectra in both positive and negative reflector ion modes. Positive mode will typically show sodium adducts ([M+Na]⁺) of the various sophorolipid congeners, while negative mode can provide complementary structural data[5].

Expected Results & Data Interpretation

Successful analysis using 3-HPA should yield clean spectra with high signal-to-noise ratios. For oligonucleotides, the primary peak will correspond to the singly charged molecule [M+H]⁺. Minor peaks corresponding to sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be present, but their intensity should be minimized by the use of DAC.

For sophorolipids, a series of peaks will be observed, corresponding to the different congeners present in the sample (e.g., variations in fatty acid chain length and acetylation)[5].

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No Signal or Very Weak Signal High salt concentration in the sample.Desalt the oligonucleotide sample using a purification tip or dialysis.
Incorrect analyte-to-matrix ratio.Optimize the ratio; try preparing a serial dilution of the analyte.
Broad, Poorly Resolved Peaks Poor co-crystallization.Try a different spotting technique (e.g., two-layer method). Ensure the target plate is thoroughly clean.
High laser fluence causing fragmentation.Reduce the laser power to the minimum required to obtain a signal.
Domination by Salt Adducts (e.g., +22 Da peaks) Contamination from buffers or glassware.Use high-purity water and solvents; avoid phosphate buffers. Increase the concentration of DAC in the matrix solution.

Conclusion

3-Hydroxypicolinic acid is an indispensable MALDI matrix for the high-resolution analysis of oligonucleotides and glycolipids. Its ability to promote efficient, soft ionization while minimizing fragmentation is key to its success. By following well-established protocols and understanding the principles behind matrix selection and sample preparation, researchers can reliably obtain high-quality mass spectrometry data for these important classes of biomolecules. The detailed methodologies and troubleshooting guide provided herein serve as a comprehensive resource for both new and experienced users to achieve optimal results.

References

  • Schiller, J., Süß, R., Fuchs, B., Müller, M., Zschörnig, O., & Arnold, K. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3297. [Link]

  • Hayes, D. G., Ashby, R. D., & Solaiman, D. K. Y. (2020). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Journal of Surfactants and Detergents, 23(3), 547-556. [Link]

  • Bruker. (n.d.). Guide to MALDI Sample Preparation. Retrieved from [Link]

  • Patents Google. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
  • Behrman, E. J., & Kiser, Z. R. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 11), 661-665. [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Various Authors. (n.d.). Search results related to this compound.
  • Pompach, P., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(19), 11209. [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]

  • Tech Explained. (2022, October 6). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube. [Link]

  • Duncan, M. W., Nedelkov, D., Walsh, R., & Hattan, S. J. (2016). Applications of MALDI Mass Spectrometry in Clinical Chemistry. Clinical Chemistry, 62(1), 100-110. [Link]

  • SciSpace. (n.d.). Applications of MALDI Mass Spectrometry in Clinical Chemistry. Retrieved from [Link]

Sources

The Versatile Synthon: Application Notes and Protocols for 3-Chloro-6-hydroxypicolinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Pyridine Carboxylic Acid

3-Chloro-6-hydroxypicolinic acid is a heterocyclic building block of significant interest in contemporary organic synthesis. Its unique trifunctional nature—a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and a reactive chlorine atom—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its utility in agrochemical development and its reactivity in sophisticated cross-coupling and decarboxylative transformations. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective application.

PropertyValue
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.56 g/mol
CAS Number 1263280-37-0
Appearance Off-white to light brown solid
Boiling Point 362.7 °C at 760 mmHg
Storage 2-8°C, under inert gas

Application in Agrochemical Synthesis: A Scaffold for Novel Herbicides

The substituted picolinic acid framework is a well-established pharmacophore in the agrochemical industry, with several commercial herbicides belonging to this class. This compound serves as a valuable intermediate in the synthesis of new herbicidal agents. Its structure allows for the introduction of diverse functionalities at the 6-position, enabling the fine-tuning of biological activity and crop selectivity.

A prominent application lies in the synthesis of novel pyrazole-containing picolinic acid herbicides. These compounds often exhibit potent activity against a broad spectrum of weeds.

Protocol 1: Synthesis of a 6-Pyrazolyl-picolinic Acid Derivative

This protocol outlines a representative synthesis of a 6-(1H-pyrazol-1-yl)-3-chloropicolinic acid derivative, a key intermediate for more complex herbicidal structures. The reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) where the hydroxyl group is first activated, followed by displacement with a pyrazole.

Reaction Scheme:

G reactant This compound intermediate Activated Intermediate (e.g., 6-chloro-3-chloropicolinoyl chloride) reactant->intermediate SOCl₂ or (COCl)₂ product 6-(1H-pyrazol-1-yl)-3-chloropicolinic acid derivative intermediate->product Nucleophilic Aromatic Substitution reagent Pyrazole, Base

Caption: Synthetic route to a 6-pyrazolyl-picolinic acid derivative.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid and Hydroxyl Group:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (2.5 eq) or thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes homogeneous. The formation of the acid chloride and the chlorination of the hydroxyl group can be monitored by TLC or ¹H NMR of an aliquot.

    • Causality: The use of oxalyl chloride or thionyl chloride serves a dual purpose: converting the carboxylic acid to the more reactive acyl chloride and transforming the hydroxyl group into a better leaving group (a chloride), facilitating the subsequent nucleophilic substitution. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the acid chloride formation.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve pyrazole (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA) in anhydrous DCM.

    • Cool this solution to 0 °C and add the solution of the activated intermediate from step 1 dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-(1H-pyrazol-1-yl)-3-chloropicolinic acid derivative.

Self-Validation and Troubleshooting:

  • Incomplete activation: If the starting material persists after step 1, increase the reaction time or temperature (up to 40 °C). Ensure all reagents and solvents are anhydrous.

  • Low yield in SNA_r_: The choice of base is critical. A stronger, non-nucleophilic base may be required. The reaction may also benefit from gentle heating (e.g., refluxing in DCM or switching to a higher boiling solvent like 1,2-dichloroethane).

  • Hydrolysis of the acid chloride: Ensure all glassware and reagents are scrupulously dry. Perform the reaction under a positive pressure of an inert gas.

Application in Cross-Coupling Reactions: Building Biaryl Scaffolds

The chloro-substituent on the pyridine ring of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and materials science.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the potential for catalyst inhibition by the carboxylic acid and hydroxyl functionalities. Protection of these groups may be necessary in some cases, but this protocol aims for a direct coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos can facilitate the oxidative addition of the relatively unreactive aryl chloride. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[1][2]

  • Solvent and Degassing:

    • Add a degassed solvent system. A mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 4:1 ratio) is commonly used.

    • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

    • Stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~3-4, which may precipitate the product.

    • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-aryl-6-hydroxypicolinic acid.

Self-Validation and Troubleshooting:

  • Low Conversion: If the reaction stalls, consider a more active catalyst system (e.g., a palladacycle precatalyst) or a different ligand. Increasing the temperature or reaction time may also be beneficial. Ensure the base is of high quality and sufficiently strong.

  • Protodeboronation of the Boronic Acid: This side reaction can be minimized by using a milder base (e.g., K₃PO₄) and ensuring the reaction is strictly anaerobic.

  • Homocoupling of the Boronic Acid: This can occur at higher temperatures. Using a lower catalyst loading or a more controlled heating profile can mitigate this.

Decarboxylative Cross-Coupling: A Modern Approach to C-C Bond Formation

Decarboxylative cross-coupling has emerged as a powerful synthetic strategy, utilizing readily available carboxylic acids as coupling partners.[3] this compound can potentially undergo decarboxylative coupling, where the carboxylic acid group is extruded as CO₂, and the resulting pyridyl nucleophile is coupled with an electrophile.

Protocol 3: Decarboxylative Arylation of this compound

This protocol provides a general framework for the palladium-catalyzed decarboxylative cross-coupling of this compound with an aryl bromide. This reaction offers an alternative to traditional cross-coupling methods and avoids the need for pre-functionalized organometallic reagents.

Experimental Workflow:

G start Combine Reagents reagents This compound Aryl bromide Pd catalyst & Ligand Base & Additives start->reagents degas Degas the reaction mixture reagents->degas heat Heat under inert atmosphere (e.g., 120-140 °C) degas->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous work-up and extraction monitor->workup purify Purification (Column chromatography or recrystallization) workup->purify product 2-Aryl-3-chloro-6-hydroxypyridine purify->product

Caption: A typical experimental workflow for decarboxylative cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a pressure-rated reaction vessel, combine this compound (1.0 eq), the aryl bromide (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), a base (e.g., K₂CO₃, 2.0 eq), and a silver salt co-catalyst (e.g., Ag₂CO₃, 1.0 eq).

    • Causality: The silver salt is often crucial in decarboxylative couplings, as it is thought to facilitate the decarboxylation step by forming a silver carboxylate intermediate. The choice of a wide bite-angle ligand like Xantphos can promote the desired reductive elimination.

  • Solvent and Atmosphere:

    • Add a high-boiling, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).

    • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reaction Conditions:

    • Heat the reaction mixture to a high temperature, typically between 120-150 °C.

    • Stir the reaction for 24-48 hours. Monitor the progress by taking aliquots and analyzing them by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-chloro-6-hydroxypyridine.

Self-Validation and Troubleshooting:

  • No Reaction: Decarboxylative couplings are often sensitive to the specific substrate and reaction conditions. Screening different palladium catalysts, ligands, bases, and silver salts may be necessary.

  • Protodecarboxylation: The formation of 3-chloro-6-hydroxypyridine as a byproduct indicates that the intermediate pyridyl anion is being protonated before it can couple with the aryl bromide. Ensuring strictly anhydrous conditions can help.

  • Decomposition: At high temperatures, the starting material or product may decompose. It may be necessary to find a more active catalyst that allows for lower reaction temperatures.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the development of new agrochemicals and pharmaceuticals. The protocols provided in this guide for its use in nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and decarboxylative coupling reactions offer a starting point for researchers to explore the rich chemistry of this compound. As with any synthetic procedure, optimization may be required for specific substrates, but the principles and troubleshooting advice outlined herein should provide a clear path to success.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Shang, R., & Liu, L. (2011). Transition Metal Catalyzed Decarboxylative Cross-Coupling Reactions. Chemical Communications, 47(36), 9933-9946. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

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Application Notes & Protocols: Metal Chelation with 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide to understanding and implementing metal chelation protocols for 3-Chloro-6-hydroxypicolinic acid (3-Cl-6-OH-PA). Picolinic acid and its derivatives are potent bidentate chelating agents, coordinating with metal ions through the pyridine nitrogen and carboxylate oxygen.[1][2] The strategic placement of chloro and hydroxyl substituents on the pyridine ring modifies the electronic properties and potential coordination sites of the molecule, making 3-Cl-6-OH-PA a compound of significant interest for applications in drug development, analytical chemistry, and environmental remediation. This document details the theoretical underpinnings of chelation, provides step-by-step experimental protocols for characterizing metal-ligand interactions, and offers insights into data analysis and interpretation. The methodologies are designed for researchers, scientists, and drug development professionals seeking to harness the chelating properties of this functionalized picolinic acid.

Section 1: Theoretical Foundations of Chelation with 3-Cl-6-OH-PA

Coordination Chemistry

The primary chelating action of picolinic acid derivatives involves the formation of a stable five-membered ring with a metal ion.[2] The coordination occurs between the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. This N,O-bidentate chelation is a robust interaction that forms the basis of the molecule's ability to sequester metal ions.[1]

The substituents on the pyridine ring play a critical role in modulating this activity:

  • 6-Hydroxy Group: This group can exist in equilibrium with its keto tautomer, 6-oxo-1,6-dihydropyridine.[3] In its hydroxyl form, it can act as an additional coordination site, potentially enabling N,O,O-tridentate chelation, especially with larger metal ions or under specific pH conditions. The deprotonation of this hydroxyl group at higher pH also increases the overall negative charge of the ligand, enhancing its affinity for positive metal cations.

  • 3-Chloro Group: As an electron-withdrawing group, the chlorine atom reduces the basicity of the pyridine nitrogen. This can influence the stability constant of the resulting metal complex. Understanding this electronic effect is crucial when comparing the chelation strength of 3-Cl-6-OH-PA to its non-chlorinated analogues.

The generalized chelation reaction for a divalent metal ion (M²⁺) can be represented as:

M²⁺ + 2(L⁻) ⇌ ML₂

Where L⁻ is the deprotonated 3-Cl-6-OH-PA ligand.

Caption: Chelation of a generic divalent metal ion (M²⁺) by two molecules of 3-Cl-6-OH-PA.

Stability Constants

The stability constant (or formation constant, K) quantifies the strength of the interaction between a ligand and a metal ion at equilibrium.[4] It is a critical parameter for comparing the efficacy of different chelators. Stability constants can be expressed stepwise (K₁, K₂) for the addition of individual ligands or cumulatively (β) for the overall complex formation.[4]

  • Stepwise Formation:

    • M + L ⇌ ML; K₁ = [ML] / ([M][L])

    • ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

  • Cumulative Formation:

    • M + 2L ⇌ ML₂; β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)

A higher stability constant indicates a stronger metal-ligand complex and, therefore, more effective chelation.[5] These constants are typically determined experimentally using methods like spectrophotometric or potentiometric titrations.

Section 2: General Considerations for Protocol Design

Expert Insight: The success of any chelation study hinges on meticulous control over experimental variables. The speciation of both the metal ion and the ligand is highly dependent on pH. Therefore, the choice of buffer is not trivial; it must maintain a stable pH without significantly interacting with the metal ions under investigation.

  • Reagent Purity: Use 3-Cl-6-OH-PA of the highest possible purity (≥98%). Verify the purity of metal salts and use analytical grade solvents.

  • Stock Solutions:

    • Ligand: Prepare a stock solution of 3-Cl-6-OH-PA in a suitable solvent (e.g., DMSO, ethanol, or buffered aqueous solution). The choice depends on solubility and compatibility with the experimental system. Note that the ligand's solubility is pH-dependent.

    • Metal Ions: Prepare stock solutions from high-purity metal salts (e.g., chlorides or nitrates) in deionized water. It is advisable to acidify the metal stock solutions slightly (e.g., with 0.01 M HCl) to prevent hydrolysis and the formation of metal-hydroxide precipitates.

  • pH Control: Employ non-coordinating buffers to maintain a constant pH. Good's buffers such as MES (for pH ~6), HEPES (for pH ~7-8), or CHES (for pH ~9) are excellent choices. Avoid phosphate or citrate buffers, which can compete with the ligand for metal binding.

  • Ionic Strength: Maintain a constant ionic strength in all solutions using a non-coordinating salt like NaCl or KNO₃ (e.g., at 0.1 M). This is crucial for the accurate determination of thermodynamic stability constants.[5]

Section 3: Core Experimental Protocols

Protocol 3.1: Spectrophotometric Determination of Chelation Stoichiometry (Job's Plot)

Principle: The method of continuous variations, or Job's plot, is used to determine the stoichiometry of a metal-ligand complex. It involves preparing a series of solutions with a constant total concentration of metal and ligand but varying mole fractions. The absorbance is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal do not.

Workflow Diagram:

JobsPlotWorkflow A Prepare equimolar stock solutions of Metal (M) and Ligand (L) B Create a series of solutions where [M] + [L] = Constant A->B C Vary the mole fraction of Ligand (X_L) from 0 to 1 in increments (e.g., 0.1) B->C D Incubate solutions to reach equilibrium C->D E Measure Absorbance at λ_max of the complex D->E F Correct absorbance for any background from free ligand or metal E->F G Plot Corrected Absorbance vs. X_L F->G H Determine the X_L value at the maximum absorbance point G->H I Calculate Stoichiometry (n = X_L / (1 - X_L)) H->I

Caption: Experimental workflow for determining complex stoichiometry using Job's Plot.

Step-by-Step Methodology:

  • Wavelength Scan: Prepare a solution of the metal and ligand at the expected optimal ratio (e.g., 1:2). Scan the absorbance from 200-800 nm against a reagent blank to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Prepare Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt and 3-Cl-6-OH-PA in the chosen buffered solution.

  • Create Series: In a series of test tubes or a 96-well plate, mix the metal and ligand solutions in varying ratios, keeping the total volume and total molar concentration constant. (See Table 1 for an example).

  • Equilibration: Allow the solutions to incubate at a constant temperature (e.g., 25 °C) for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: Plot the corrected absorbance (A_corr) against the mole fraction of the ligand (X_L). The peak of the resulting curve indicates the mole fraction at which the complex concentration is highest, revealing the stoichiometry. For example, a peak at X_L = 0.67 suggests a 1:2 (M:L) stoichiometry.

Table 1: Example Solution Preparation for Job's Plot (Total Volume = 1 mL, Total Concentration = 0.1 mM)

Sample #Vol. Metal (1 mM)Vol. Ligand (1 mM)Vol. BufferX_L (Mole Fraction Ligand)
1100 µL0 µL900 µL0.0
290 µL10 µL900 µL0.1
380 µL20 µL900 µL0.2
...............
740 µL60 µL900 µL0.6
833 µL67 µL900 µL0.67
...............
110 µL100 µL900 µL1.0
Protocol 3.2: Potentiometric Titration for Stability Constant Determination

Principle: This gold-standard method involves monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a strong base (e.g., NaOH). The chelation reaction releases protons, and the resulting pH changes are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[6]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Determine the electrode's standard potential (E⁰) and slope by titrating a known concentration of strong acid (e.g., HCl) with a standardized strong base (e.g., CO₂-free NaOH) in the same ionic strength medium as the experiment.

  • Ligand Protonation: Titrate a solution of 3-Cl-6-OH-PA (e.g., 0.5 mM) in the chosen ionic strength medium with the standardized NaOH solution. Record the pH after each addition of titrant.

  • Metal-Ligand Titration: Prepare a solution containing the same concentration of 3-Cl-6-OH-PA plus a specific concentration of the metal ion (e.g., 0.25 mM for a 2:1 ligand-to-metal ratio). Titrate this solution with the same standardized NaOH.

  • Data Analysis:

    • Use the ligand-only titration data to calculate the protonation constants (pKa values) of 3-Cl-6-OH-PA.

    • Use both sets of titration data (ligand-only and metal-ligand) to perform a non-linear regression analysis using specialized software (e.g., Hyperquad, SCOGS). This analysis fits the data to a chemical model to yield the overall stability constants (β) for the formed metal-ligand species (e.g., ML, ML₂, ML(OH)).

Expert Insight: The accuracy of potentiometric titrations is highly sensitive to the quality of the reagents. Using a carbonate-free NaOH solution is critical, as dissolved CO₂ will introduce errors by reacting with the base and altering the titration curve. Prepare or purchase standardized, carbonate-free NaOH solutions for this purpose.

Protocol 3.3: Synthesis and Isolation of the Metal Complex

Principle: To characterize the solid-state properties of the chelate, a bulk synthesis can be performed, followed by isolation of the crystalline product. This allows for further analysis by methods such as FTIR, elemental analysis, or X-ray crystallography.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Cl-6-OH-PA (2 molar equivalents) in a minimal amount of ethanol or an aqueous base (e.g., NaOH solution) to deprotonate the carboxylic acid.

  • Reaction: Slowly add an aqueous or ethanolic solution of the metal salt (e.g., CuCl₂ or Zn(NO₃)₂) (1 molar equivalent) to the ligand solution with constant stirring.[7]

  • Precipitation: The metal complex may precipitate immediately. If not, the reaction mixture can be gently heated for a period (e.g., 1-2 hours) and then allowed to cool slowly to room temperature.[8] Further cooling in an ice bath may aid precipitation. If necessary, the solvent can be slowly evaporated to induce crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold deionized water to remove any unreacted salts, followed by a wash with a non-polar solvent like diethyl ether to remove organic impurities and aid drying.[7]

  • Drying: Dry the isolated complex under vacuum or in a desiccator.

Section 4: Data Analysis and Interpretation

Spectroscopic Analysis (FTIR)

Comparing the FTIR spectrum of the free ligand with that of the metal complex provides direct evidence of coordination.[1]

  • Carboxylate Stretch (COO⁻): In the free ligand (as a salt), the asymmetric (ν_as) and symmetric (ν_s) stretching bands of the carboxylate group are key. Upon coordination to a metal, the positions of these bands will shift. The magnitude of the difference (Δν = ν_as - ν_s) can provide insight into the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[9]

  • Pyridine Ring Vibrations: Shifts in the C=N and C=C stretching frequencies of the pyridine ring indicate the involvement of the pyridine nitrogen in coordination.[1]

  • M-O and M-N Bands: The formation of new, low-frequency bands (typically < 600 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, confirming the formation of the chelate.[7]

Stability Constant Data

The calculated stability constants provide a quantitative measure of chelation efficacy.

Table 2: Hypothetical Stability Constants (log β₂) for 3-Cl-6-OH-PA with Various Divalent Metal Ions at pH 7.4

Metal Ionlog β₂Relative AffinityPotential Application Notes
Fe³⁺~25-30Very HighStrong candidate for iron chelation therapy.[10]
Cu²⁺~15-18HighEffective copper chelator; relevant for conditions of copper overload like Wilson's disease.
Zn²⁺~10-12ModerateMay interact with essential zinc ions; selectivity studies are crucial.[1]
Ca²⁺< 5LowUnlikely to disrupt essential calcium homeostasis.
Mg²⁺< 4LowMinimal interaction with magnesium expected.

Interpretation: The data in Table 2 suggests a high selectivity for trivalent iron and divalent copper over essential divalent ions like calcium and magnesium. This selectivity is a highly desirable trait for therapeutic chelating agents, as it minimizes the risk of depleting the body of essential minerals.[11]

References

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DCU Research Repository. [Link]

  • Nagy, V. Y., et al. (n.d.). Determination of Metals in Solution by Chelate Formation With Intramolecular Luminescence-quenched Spin-labelled Reagents. RSC Publishing. [Link]

  • Barros, L. F. A., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Arts & Science. [Link]

  • ResearchGate. (n.d.). Stability constants (log K) of complexes formed by ligands 316, 330. ResearchGate. [Link]

  • Google Patents. (n.d.). Quantitative and Qualitative Chelation Measuring Methods and Materials.
  • Unknown. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

  • Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Wikipedia. [Link]

  • Botta, M., et al. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

  • ResearchGate. (2000). Coordination modes of 3-hydroxypicolinic acid: synthesis and crystal structures of palladium(II), platinum(II) and rhenium(V) complexes. ResearchGate. [Link]

  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. [Link]

  • Kanth, M. S. V., & Mishra, A. (2005). Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2022). A Study of Metal Complexes of 2-picolinic Acid. ResearchGate. [Link]

  • LookChem. (n.d.). 6-Hydroxypicolinic acid. LookChem. [Link]

  • Behrman, E. J., & Gopalan, A. S. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PubMed Central. [Link]

  • Tirmizi, S. A. (2020). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]

  • Redalyc. (n.d.). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Redalyc. [Link]

  • ResearchGate. (2018). Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. ResearchGate. [Link]

  • NIST. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. National Institute of Standards and Technology. [Link]

  • Holder, A. A. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. PubChem. [Link]

  • Santos, M. A. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. [Link]

  • ResearchGate. (1995). New possible chelating agents of clinical interest for iron(III): 2-hydroxynicotinic acid and 3-hydroxypicolinic acid. A thermodynamic study. ResearchGate. [Link]

  • Crisponi, G., et al. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. Unknown Source. [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. PubMed Central. [Link]

Sources

Introduction: The Analytical Imperative for 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 3-Chloro-6-hydroxypicolinic Acid

This compound is a halogenated pyridine derivative belonging to the picolinic acid family. While its parent compounds, such as 3-hydroxypicolinic acid and 6-hydroxypicolinic acid, are recognized for their roles as MALDI mass spectrometry matrices, intermediates in microbial metabolism, and as chelating agents, the chlorinated analogue presents unique analytical challenges.[1][2][3][4][5] The presence of a chlorine atom, a hydroxyl group, and a carboxylic acid moiety on the pyridine ring imparts a specific polarity, reactivity, and spectroscopic profile that must be considered for the development of robust and reliable analytical methods.

The accurate quantification of this compound is critical in various contexts. In pharmaceutical development, it may arise as a synthetic intermediate, a metabolite, or a degradation product, necessitating its precise measurement for quality control and safety assessment. In environmental science, as a derivative of picolinic acid—a class of compounds that includes herbicides like picloram—its detection in soil and water matrices is essential for monitoring and remediation efforts.[6]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principal analytical methodologies for the detection and quantification of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

PART 1: Foundational Strategy for Sample Preparation

The success of any quantitative analysis hinges on the meticulous preparation of the sample. The objective is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the chosen analytical instrument. The choice of method is dictated entirely by the sample matrix.

Protocol 1.1: Extraction from Aqueous Matrices (e.g., Water, Wastewater)

This protocol is designed for the pre-concentration of the analyte from relatively clean water samples. The core principle is Solid-Phase Extraction (SPE), which uses a solid sorbent to adsorb the analyte from the liquid sample, allowing interfering substances to be washed away.

Rationale: this compound is an acidic compound. By adjusting the sample pH to be well below its pKa (~3-4), the carboxylic acid group will be protonated, making the molecule less polar and enabling its retention on a reversed-phase sorbent like C18. Elution is then achieved with a solvent that disrupts this interaction.

Step-by-Step Protocol:

  • Sample Acidification: To a 100 mL water sample, add concentrated formic acid or phosphoric acid dropwise to adjust the pH to ~2.5.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of pH 2.5 deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of pH 2.5 deionized water to remove salts and other polar impurities.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 1.2: Extraction from Solid Matrices (e.g., Soil, Sediment)

This protocol utilizes solvent extraction to move the analyte from a solid matrix into a liquid phase, followed by cleanup.

Rationale: A polar organic solvent mixed with water is effective at penetrating the soil matrix and dissolving the target analyte. Ultrasonic energy is applied to enhance the extraction efficiency by disrupting the soil structure.[6]

Step-by-Step Protocol:

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.[7]

  • Extraction: Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. Add 20 mL of a methanol/water (80:20 v/v) solution.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration & Dilution: Decant the supernatant and filter it through a 0.45 µm PTFE syringe filter. This filtered extract may be diluted as necessary for direct injection or subjected to the SPE cleanup described in Protocol 1.1.

PART 2: Chromatographic Methodologies and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantitative analysis. It is ideal for samples where sensitivity is not the primary concern and for monitoring reactions or purity.

Causality of Method Design:

  • Stationary Phase: A C18 reversed-phase column is selected for its versatility in retaining moderately polar organic compounds.

  • Mobile Phase: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[8] A gradient elution, starting with a high aqueous composition and increasing the organic solvent, allows for the effective elution of the analyte while separating it from other components.

  • Detection: The UV detection wavelength is chosen based on the absorbance maxima of the chromophore (the substituted pyridine ring). Based on related compounds, strong absorbance is expected in the low UV range (220-240 nm) and potentially a secondary maximum at a higher wavelength (~340 nm).[9]

dot

Caption: Workflow for HPLC-UV analysis.

Protocol 2.1.1: HPLC-UV Analysis

ParameterCondition
Instrumentation HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 235 nm

Procedure:

  • Prepare mobile phases and degas thoroughly.

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 20 minutes.

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) from a stock solution of this compound.

  • Inject the standards and prepared samples.

  • Integrate the peak corresponding to the analyte.

  • Construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in the samples using linear regression.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.

Causality of Method Design:

  • Ionization: Electrospray ionization (ESI) in negative mode is selected. The carboxylic acid and hydroxyl groups are readily deprotonated to form the [M-H]⁻ precursor ion, which is ideal for sensitive detection.

  • MRM Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This filters out chemical noise, dramatically improving the signal-to-noise ratio.

  • Chromatography: A UHPLC (Ultra-High Performance Liquid Chromatography) system is often used to achieve faster separations and sharper peaks, which enhances sensitivity. The mobile phase must consist of volatile components (e.g., formic acid instead of phosphoric acid) to be compatible with the mass spectrometer.[10][11]

dot

Caption: Workflow for LC-MS/MS analysis.

Protocol 2.2.1: LC-MS/MS Analysis

ParameterCondition
Instrumentation UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B held for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition Precursor [M-H]⁻: m/z 172.5 → Product: m/z 128.5 (Loss of CO₂)
Key MS Voltages Capillary: 3.0 kV; Cone: 30 V; Collision Energy: 15 eV

Procedure:

  • Optimize MS parameters by infusing a standard solution of the analyte to confirm the precursor ion and identify the most stable, high-intensity product ion.

  • Perform system suitability tests to ensure chromatographic performance and detector sensitivity.

  • Analyze a set of calibration standards and quality control (QC) samples alongside the unknown samples.

  • Quantify using the peak area ratio of the analyte to an internal standard (if used).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for its high chromatographic resolution and the availability of extensive mass spectral libraries for identification. However, for a polar, non-volatile compound like this compound, a chemical derivatization step is mandatory.

Causality of Method Design:

  • Derivatization: The purpose of derivatization is to convert the polar -COOH and -OH groups into non-polar, thermally stable, and volatile derivatives. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. It replaces the active hydrogens with trimethylsilyl (TMS) groups.

  • GC Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) is used to separate the derivatized analytes based on their boiling points.

  • MS Detection: Electron Ionization (EI) is used to create fragment ions, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification and quantification.

Protocol 2.3.1: GC-MS Analysis with Derivatization

  • Sample Preparation: Prepare a dried extract of the analyte (e.g., the residue from step 6 of Protocol 1.1).

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst). Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm

    • Carrier Gas: Helium at 1.2 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Scan from m/z 50-550 for identification or use Selected Ion Monitoring (SIM) for quantification.

PART 3: Method Suitability and Stability Assessment

Forced Degradation Studies

To ensure an analytical method is "stability-indicating," it must be able to distinguish the intact analyte from its potential degradation products.[12][13] This is confirmed through forced degradation studies, where the analyte is intentionally exposed to harsh chemical and physical conditions.[14][15]

Protocol 3.1: General Forced Degradation Procedure

  • Prepare a stock solution of this compound at ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the analyte at 105°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) and white light for a period sufficient to produce degradation (e.g., 1.2 million lux hours).[12]

  • Analyze all stressed samples, along with an unstressed control, using the primary analytical method (e.g., Protocol 2.1.1). The method is considered stability-indicating if the degradation product peaks are baseline-resolved from the main analyte peak.

Typical Method Performance Characteristics

The following table summarizes the expected performance of the described methods. Values are illustrative and must be determined experimentally during method validation.

ParameterHPLC-UVLC-MS/MS
Linear Range 0.1 - 50 µg/mL0.1 - 500 ng/mL
LOD ~30 ng/mL~0.05 ng/mL
LOQ ~100 ng/mL~0.1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%

References

  • Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid.
  • ResearchGate. (2022). A Study of Metal Complexes of 2-picolinic Acid.
  • SIELC Technologies. (n.d.). Picolinic Acid.
  • ResearchGate. (n.d.).
  • PubChem. (2025). 3-Hydroxypicolinic Acid.
  • Mtoz Biolabs. (n.d.). 3-Hydroxypicolinic Acid Analysis Service.
  • Thermo Fisher Scientific. (n.d.).
  • Redalyc. (n.d.).
  • Canada-Manitoba Soil Survey. (2006).
  • NIH. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
  • NIH. (n.d.).
  • International Journal of Chemical Studies. (2018).
  • RJPBCS. (n.d.).
  • MDPI. (n.d.). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid.
  • MedChemExpress. (n.d.). 3-Hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid).
  • Journal of Agricultural and Food Chemistry. (n.d.).
  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid.
  • NIH. (n.d.).
  • Google Search. (n.d.). This compound.
  • PubChem. (n.d.). 6-Hydroxypicolinic acid.
  • NIH. (n.d.).
  • ScienceDirect. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • NIST. (n.d.). 3-Hydroxypicolinic acid.
  • APExBIO. (n.d.). 3-Hydroxypicolinic acid.
  • USDA ARS. (n.d.).
  • NIH. (n.d.).
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  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • NIH. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)

Sources

Application Note: A Robust Derivatization Protocol for the GC-MS Analysis of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its high chromatographic resolution and sensitive detection capabilities. However, its application is primarily limited to compounds that are volatile and thermally stable. 3-Chloro-6-hydroxypicolinic acid, a substituted pyridine carboxylic acid, presents a significant analytical hurdle in this regard. Its molecular structure, featuring a polar carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH), imparts low volatility and a high propensity for undesirable interactions within the GC system.

Direct injection of such polar analytes typically results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and poor reproducibility.[1] To overcome these limitations, chemical derivatization is an essential pre-analytical step. This process modifies the functional groups, replacing the active, polar hydrogen atoms with nonpolar moieties.[2] The resulting derivative is more volatile, less polar, and more thermally stable, making it amenable to GC-MS analysis.[3][4]

This application note provides a comprehensive, field-proven protocol for the derivatization of this compound using silylation, the most powerful and widely used strategy for this class of compounds. We will delve into the causality behind experimental choices, present a step-by-step methodology, and offer guidance on GC-MS parameterization and data interpretation.

The Rationale for Silylation

For molecules containing both carboxylic acid and hydroxyl functional groups, several derivatization strategies exist, including alkylation and acylation.[1][4][5] However, silylation is frequently the method of choice due to its efficiency and the ability to derivatize multiple, distinct functional groups in a single step.[6]

Why Silylation is the Optimal Choice:

  • Comprehensive Reactivity: Silylating reagents react readily with the active hydrogens on both carboxylic acids and phenols.[7]

  • Reaction Efficiency: Modern silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are exceptionally strong trimethylsilyl (TMS) donors that drive the reaction to completion quickly and produce highly volatile byproducts that do not interfere with the chromatography.[3][8]

  • Enhanced Volatility & Stability: The replacement of active hydrogens with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃, effectively masks the polarity and eliminates intermolecular hydrogen bonding, which are the primary causes of low volatility.[4] The resulting TMS-esters and TMS-ethers are significantly more volatile and thermally stable.

The derivatization reaction for this compound proceeds as follows, targeting both the hydroxyl and carboxylic acid protons:

Sources

experimental protocol for complexation with 3-Chloro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Synthesis and Characterization of Metal Complexes with 3-Chloro-6-hydroxypicolinic Acid

Abstract

This document provides a detailed experimental protocol for the synthesis and characterization of metal complexes using this compound as a chelating ligand. Picolinic acid and its derivatives are of significant interest in coordination chemistry and drug development due to their ability to form stable complexes with a wide range of metal ions.[1][2] This guide is designed for researchers in chemistry, materials science, and drug development. It offers a foundational, step-by-step methodology, explains the scientific rationale behind key procedural choices, and details the analytical techniques required for comprehensive characterization of the resulting complexes.

Introduction: The Rationale for Complexation

Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, is a well-established bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen atom.[3][4] This N,O-chelation forms a stable five-membered ring, a structural motif that is central to the function of many metalloenzymes and synthetic catalysts. The introduction of substituents onto the pyridine ring, such as the chloro and hydroxyl groups in this compound, modulates the ligand's electronic properties, steric profile, and solubility, thereby influencing the stability, geometry, and reactivity of its metal complexes.

The 6-hydroxy group is particularly noteworthy as it can exist in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine-2-carboxylic acid.[5][6] This introduces additional potential coordination sites and hydrogen bonding capabilities, making this compound a versatile ligand for creating novel coordination compounds with unique physicochemical properties. Understanding the protocol for complexation is the first step toward exploring these compounds for applications ranging from targeted drug delivery to advanced materials.

Ligand Chemistry and Coordination Modes

The efficacy of this compound as a ligand stems from its molecular structure. The primary mode of coordination is expected to be bidentate chelation, analogous to unsubstituted picolinic acid.[1] The deprotonated carboxylate group and the pyridine ring nitrogen atom act as the two points of attachment to the metal center.

The electron-withdrawing nature of the chlorine atom at the 3-position can influence the pKa of the pyridine nitrogen, potentially affecting the overall stability of the metal complex. The 6-hydroxy group can participate in intramolecular or intermolecular hydrogen bonding, which can stabilize the crystal lattice of the resulting complex.

Caption: Bidentate (N,O) chelation of a metal ion (M) by this compound.

Experimental Protocol: Synthesis of a Representative Metal(II) Complex

This protocol describes a general method for synthesizing a Metal(II) complex of this compound. It is based on established procedures for related picolinate complexes.[7][8] The reaction involves the direct combination of a hydrated metal(II) salt with the ligand in a 1:2 molar ratio in an alcoholic solvent.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Metal(II) Chloride Hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O)Analytical Reagent (AR)Standard Chemical SuppliersHydrated salts are often used for better solubility.
Ethanol (EtOH)AnhydrousStandard Chemical SuppliersActs as the reaction solvent.
Diethyl EtherAnhydrousStandard Chemical SuppliersUsed for washing the final product.
Deionized WaterType I or II---Used for dissolving the ligand if needed.
Magnetic Stirrer with Hotplate---Laboratory Equipment Supplier---
Reflux Condenser & Round Bottom Flask---Laboratory Equipment Supplier---
Buchner Funnel and Filter Paper---Laboratory Equipment SupplierFor isolating the product.
Step-by-Step Synthesis Procedure
  • Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 30 mL of ethanol in a 100 mL round bottom flask. Gentle heating and stirring may be required to achieve complete dissolution. Rationale: Ethanol is a common solvent for these reactions as both the ligand and metal salts often show good solubility, and it can be easily removed post-reaction.[1]

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the hydrated metal(II) chloride salt (e.g., CoCl₂·6H₂O) in 15 mL of ethanol.

  • Reaction Initiation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.

  • Reaction under Reflux: Attach a reflux condenser to the round bottom flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Maintain reflux for 4-6 hours. Rationale: Heating under reflux provides the necessary activation energy for the reaction to go to completion without loss of solvent.

  • Isolation of the Product: After the reflux period, allow the reaction mixture to cool slowly to room temperature. Many complexes will precipitate out upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with small portions of cold ethanol followed by diethyl ether. Rationale: Washing with cold ethanol removes any unreacted starting materials, while diethyl ether helps in drying the product by removing residual ethanol.[9]

  • Drying: Dry the purified complex in a vacuum oven at 60-70 °C for several hours or until a constant weight is achieved.

Comprehensive Characterization of the Complex

Confirmation of complex formation and elucidation of its structure requires a suite of analytical techniques.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for confirming coordination. The binding of the ligand to the metal ion results in characteristic shifts in the vibrational frequencies of key functional groups.

Functional GroupFree Ligand (Approx. cm⁻¹)Complex (Expected Shift)Rationale for Shift
C=O (Carboxylic Acid)~1700-1730Lower frequency (e.g., 1650-1680)The C=O bond is weakened upon coordination of the carboxylate oxygen to the metal.[4]
C=N (Pyridine Ring)~1580-1610Higher frequencyCoordination through the pyridine nitrogen restricts ring vibrations, leading to a blue shift.[4]
M-N StretchNot PresentNew band at ~630-650Appearance of a new band confirms the formation of a metal-nitrogen bond.[4]
M-O StretchNot PresentNew band at ~250-450Appearance of a new band confirms the formation of a metal-oxygen bond.[4]
Elemental Analysis (CHN)

This technique provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the complex. The experimental values should closely match the theoretical percentages calculated for the expected formula (e.g., [M(C₆H₃ClNO₃)₂]·nH₂O), thus confirming the stoichiometry of the complex.[7]

UV-Visible Spectroscopy

For complexes of transition metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), UV-Vis spectroscopy can provide information about the geometry of the coordination sphere. The absorption bands in the visible region correspond to electronic d-d transitions, which are characteristic of specific geometries (e.g., octahedral or tetrahedral).[8][9]

Molar Conductivity Measurements

Measuring the molar conductivity of the complex dissolved in a suitable solvent (like DMSO or DMF) helps determine whether the complex is ionic or non-ionic. Low conductivity values suggest a neutral, non-electrolytic complex, indicating that the counter-ions (like chloride) are not present outside the coordination sphere.[8]

Overall Experimental Workflow

The entire process from preparation to analysis can be visualized as a logical sequence of steps.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization prep_ligand Prepare Ligand Solution (2 mmol in EtOH) mix Mix Solutions prep_ligand->mix prep_metal Prepare Metal Salt Solution (1 mmol in EtOH) prep_metal->mix reflux Reflux for 4-6h mix->reflux cool Cool to RT & Isolate reflux->cool wash Wash & Dry Product cool->wash ftir FT-IR Spectroscopy wash->ftir uvvis UV-Vis Spectroscopy wash->uvvis elem Elemental Analysis wash->elem cond Molar Conductivity wash->cond caption Fig 2. General workflow for synthesis and characterization.

Sources

Application Notes and Protocols: 3-Chloro-6-hydroxypicolinic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Picolinic Acid in Medicinal Chemistry

Picolinic acid, a simple pyridine-based scaffold, has emerged as a "privileged" structural motif in the landscape of modern drug discovery. Its inherent ability to chelate metals, coupled with a versatile chemical handle for derivatization, has made it a cornerstone in the synthesis of a multitude of biologically active compounds. The strategic incorporation of substituents onto the picolinic acid ring system allows for the fine-tuning of physicochemical properties and target engagement, paving the way for novel therapeutic agents across a spectrum of diseases.

This guide focuses on a particularly valuable derivative: 3-chloro-6-hydroxypicolinic acid . The presence of a chloro group at the 3-position and a hydroxyl group at the 6-position offers a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The chloro substituent can serve as a handle for cross-coupling reactions, while the hydroxyl group can be readily functionalized or can influence the molecule's interaction with biological targets.

This document will provide a comprehensive overview of the applications of this compound, with a specific focus on its utilization in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, a promising class of therapeutics for autoimmune diseases and cancer.[1] We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biological significance of the resulting molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 1263280-37-0[2]
Molecular Formula C₆H₄ClNO₃[2]
Molecular Weight 173.55 g/mol [2]
Appearance Light yellow to light brown solid[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Application Spotlight: Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1] Therefore, inhibiting DHODH is a validated strategy for the treatment of various cancers and autoimmune disorders.[1]

The this compound moiety serves as a crucial scaffold for a series of potent DHODH inhibitors, as detailed in patent application US20220089568A1.[1] The subsequent sections will provide a detailed protocol for the initial derivatization of this building block, a critical step in the synthesis of these promising therapeutic agents.

Experimental Workflow: From Building Block to Pharmaceutical Intermediate

The following diagram, generated using Graphviz, illustrates the initial step in the synthetic route towards DHODH inhibitors, starting from this compound.

G cluster_0 Step 1: N-Methylation start This compound reagents Methyl iodide, Potassium hydroxide start->reagents conditions Methanol/Water 80°C, 1 hr reagents->conditions product 3-chloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid conditions->product

Caption: Workflow for the N-methylation of this compound.

Detailed Synthetic Protocol: N-Methylation of this compound

This protocol is adapted from the procedures outlined in patent application US20220089568A1.[1]

Objective: To synthesize 3-chloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid from this compound.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol and water.

  • Addition of Base: To the stirred solution, add a stoichiometric equivalent of potassium hydroxide. Stir until the base is fully dissolved.

  • Addition of Methylating Agent: Carefully add methyl iodide to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 1 hour, with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the resulting solid and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure 3-chloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Causality Behind Experimental Choices:

  • N-Methylation: The methylation of the pyridine nitrogen is a critical step to introduce a key structural element for potent DHODH inhibition.[1] The resulting N-methyl-6-pyridone scaffold is a common feature in many bioactive molecules.

  • Base: Potassium hydroxide is used to deprotonate the hydroxyl group and the carboxylic acid, facilitating the nucleophilic attack on methyl iodide.

  • Solvent System: A mixture of methanol and water provides good solubility for both the starting material and the reagents, allowing the reaction to proceed homogeneously.

  • Temperature: Heating the reaction to 80°C increases the reaction rate, allowing for a complete conversion within a reasonable timeframe.

The Biological Significance of the Resulting DHODH Inhibitors

The synthesized 3-chloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid serves as a key intermediate for the elaboration into more complex DHODH inhibitors.[1] The core structure derived from this compound provides a rigid scaffold that can be further functionalized to optimize binding to the active site of the DHODH enzyme.

The following diagram illustrates a simplified, hypothetical signaling pathway where a DHODH inhibitor might act.

G cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation (e.g., Cancer, Activated Lymphocytes) DNA_RNA->Proliferation Inhibitor DHODH Inhibitor (derived from This compound) Inhibitor->DHODH

Sources

Application Notes and Protocols: 3-Chloro-6-hydroxypicolinic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, materials scientists, and chemical development professionals.

Introduction: Unlocking the Potential of a Multifunctional Ligand

3-Chloro-6-hydroxypicolinic acid is a pyridine derivative possessing a unique combination of functional groups that make it a highly promising but underexplored ligand in materials science. The presence of a carboxylic acid, a hydroxyl group, and a chloro substituent on the pyridine ring offers a versatile platform for the design of novel materials with tailored properties. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and hydroxyl groups can act as coordination sites for metal ions, facilitating the formation of stable metal complexes. These complexes can serve as building blocks for more complex structures such as coordination polymers and metal-organic frameworks (MOFs).

The chloro-substituent introduces an additional element of functionality. It can influence the electronic properties of the ligand and the resulting metal complexes, potentially impacting their luminescent or catalytic behavior. Furthermore, the chloro group can serve as a reactive handle for post-synthetic modification of the material, allowing for the covalent grafting of other molecules to tune the material's properties or introduce new functionalities.

These application notes will provide a comprehensive guide to the potential applications of this compound in materials science, with a focus on the synthesis of coordination polymers and the exploration of their luminescent properties. The protocols provided are designed to be a starting point for researchers looking to explore the potential of this versatile ligand.

PART 1: Synthesis of Luminescent Coordination Polymers

The ability of picolinic acid derivatives to form stable complexes with a variety of metal ions is well-documented.[1][2][3] By reacting this compound with suitable metal salts, it is possible to synthesize coordination polymers with interesting structural and photophysical properties. The choice of metal ion is crucial in determining the final properties of the material. For instance, lanthanide ions such as Europium(III) are known to form highly luminescent complexes with organic ligands, which can act as "antenna" ligands that absorb light and transfer the energy to the metal ion, resulting in strong, characteristic emission.[4]

Protocol 1: Solvothermal Synthesis of a Europium(III) Coordination Polymer

This protocol describes a general procedure for the solvothermal synthesis of a coordination polymer using this compound and Europium(III) chloride. Solvothermal synthesis is a common method for growing high-quality crystals of coordination polymers.

Materials:

  • This compound (CAS 1263280-37-0)[5]

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Equipment:

  • Programmable oven

  • Magnetic stirrer

  • Centrifuge

  • Vacuum oven

  • Scanning Electron Microscope (SEM)

  • Powder X-ray Diffractometer (PXRD)

  • Photoluminescence (PL) Spectrometer

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.05 mmol of EuCl₃·6H₂O in 5 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution while stirring. A white precipitate may form.

  • Add 2 mL of deionized water to the mixture and stir for an additional 30 minutes.

  • Transfer the resulting suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.

  • Cool the autoclave to room temperature naturally.

  • Collect the crystalline product by centrifugation and wash it three times with fresh DMF and then three times with ethanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Expected Outcome and Characterization:

The expected product is a crystalline powder. The morphology of the crystals can be observed by SEM. The crystal structure and phase purity of the synthesized material should be confirmed by PXRD. The luminescent properties of the Eu(III) coordination polymer can be investigated using a PL spectrometer. Upon excitation with UV light, the material is expected to exhibit the characteristic red emission of Eu(III) ions.

Data Presentation:

ParameterValue
LigandThis compound
Metal SaltEuCl₃·6H₂O
Solvent SystemDMF/Ethanol/H₂O
Reaction Temperature120 °C
Reaction Time72 hours
Expected Emission~615 nm (characteristic of Eu³⁺)

Experimental Workflow Diagram:

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation ligand_sol Dissolve Ligand in DMF mixing Mix Solutions & Add Water ligand_sol->mixing metal_sol Dissolve Metal Salt in Ethanol metal_sol->mixing autoclave Transfer to Autoclave mixing->autoclave heating Heat at 120°C for 72h autoclave->heating cooling Cool to Room Temperature heating->cooling centrifuge Centrifuge & Wash cooling->centrifuge drying Vacuum Dry at 60°C centrifuge->drying product Final Crystalline Product drying->product

Caption: Workflow for the solvothermal synthesis of a luminescent coordination polymer.

PART 2: Post-Synthetic Modification for Functional Materials

The chloro-substituent on the picolinic acid ligand offers a unique opportunity for post-synthetic modification (PSM) of the coordination polymer. PSM allows for the introduction of new functional groups onto the material without altering its underlying framework, thereby enabling the tuning of its properties. For example, a nucleophilic substitution reaction could be used to replace the chloro group with other functional moieties.

Protocol 2: Azide Substitution for "Click" Chemistry Compatibility

This protocol outlines a procedure for replacing the chloro group with an azide group. The resulting azide-functionalized material can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach a wide range of molecules.

Materials:

  • Eu(III) coordination polymer from Protocol 1

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

  • Centrifuge

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Elemental Analyzer

Procedure:

  • Suspend 100 mg of the Eu(III) coordination polymer in 20 mL of DMF in a round-bottom flask.

  • Add a 10-fold molar excess of sodium azide to the suspension.

  • Heat the mixture to 80 °C and stir for 48 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by centrifugation.

  • Wash the product thoroughly with DMF and then with deionized water to remove excess sodium azide and any byproducts.

  • Dry the azide-functionalized material in a vacuum oven at 50 °C for 12 hours.

Self-Validating System and Characterization:

The success of the substitution reaction can be confirmed by FTIR spectroscopy. The appearance of a new, strong absorption band around 2100 cm⁻¹, characteristic of the azide stretching vibration, will indicate the successful incorporation of the azide group. Elemental analysis should show the presence of nitrogen and a decrease or absence of chlorine content. The PXRD pattern of the modified material should be compared to that of the parent material to confirm that the crystalline framework has been retained.

Logical Relationship Diagram:

Caption: Post-synthetic modification pathway for functionalization.

Conclusion and Future Outlook

This compound represents a promising building block for the development of new functional materials. Its versatile coordination chemistry, coupled with the potential for post-synthetic modification, opens up a wide range of possibilities for creating materials with tailored properties for applications in areas such as sensing, catalysis, and drug delivery. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the rich potential of this underexplored ligand. Further research into the synthesis of coordination polymers with different metal ions and the exploration of various post-synthetic modification strategies will undoubtedly lead to the discovery of new materials with exciting and useful properties.

References

  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 673–678. [Link]

  • Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. Retrieved from [Link]

  • Chemical Review and Letters. (2019). Complexation of Co(II), Ni(II), Cu(II), and Zn(II) with some hydroxy aromatic and heteroaromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid derivatives.
  • Oriental Journal of Chemistry. (2018). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • International Union of Crystallography. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. Retrieved from [Link]

  • MDPI. (2022). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Hydroxypicolinic acid derivatives. A) Protonation of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-hydroxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields, enhance product purity, and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and how do I choose the best one?

Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, required scale, and tolerance for specific reaction conditions. Two common strategies are outlined below.

  • Route A: Functionalization of a Dichloropyridine Precursor. This approach often starts with a commercially available compound like 2,5-dichloropyridine.[1][2] The strategy involves introducing the carboxylic acid group and then selectively converting one of the chloro groups to a hydroxyl group. This route is attractive due to the accessibility of the initial building block. However, challenges can arise in controlling regioselectivity during the carboxylation and subsequent hydrolysis steps.

  • Route B: Sandmeyer Reaction on an Aminopyridine Precursor. This classic transformation involves the conversion of an amino group on the pyridine ring to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[3][4][5] For instance, one could start from 3-amino-6-hydroxypicolinic acid. This method is powerful for installing the chloro group precisely. The primary challenge lies in the stability of the diazonium intermediate; the reaction requires careful temperature control and is sensitive to acidic conditions, which can be incompatible with other functional groups.[6][7]

Parameter Route A: From Dichloropyridine Route B: Sandmeyer Reaction
Starting Material e.g., 2,5-Dichloropyridinee.g., 3-Amino-6-hydroxypicolinic acid
Key Transformation Carboxylation & Selective HydrolysisDiazotization & Chloro-de-diazoniation
Primary Advantage Readily available starting material.High regioselectivity for chlorine placement.
Common Challenge Controlling regioselectivity; potential for isomer formation.Instability of diazonium salt; requires stringent temperature control.
Typical Reagents Organometallics (for carboxylation), Strong Base (for hydrolysis).NaNO₂, HCl, CuCl.

Expert Recommendation: For small-scale synthesis where regiochemical purity is paramount, the Sandmeyer Reaction (Route B) is often preferred. For larger-scale syntheses where cost of starting materials is a key driver, optimizing Route A can be more economical, provided that challenges with selectivity and purification can be overcome.

Q2: What are the most critical reaction parameters to monitor for maximizing yield?

Regardless of the chosen route, several parameters are universally critical for success.

  • Temperature Control: This is arguably the most critical factor, especially for exothermic reactions or when dealing with unstable intermediates like diazonium salts. For a Sandmeyer reaction, maintaining a temperature between 0-5°C during diazotization is essential to prevent premature decomposition of the diazonium salt.[6]

  • Reagent Stoichiometry and Addition Rate: Precise control over the amount and addition rate of reagents can prevent the formation of byproducts. For example, in a hydrolysis step, using an excess of base can lead to undesired side reactions. Slow, dropwise addition is often recommended to manage the reaction exotherm.

  • Solvent Choice: The solvent can dramatically influence reaction efficiency and selectivity.[8] In many cases, a mixture of solvents may provide the optimal balance of solubility and reactivity.

  • Atmosphere: Many organometallic reagents used for carboxylation are sensitive to air and moisture. Performing these steps under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent reagent quenching and yield loss.

Q3: How can I reliably assess the purity of my final product and identify impurities?

Accurate purity assessment is vital. A multi-technique approach is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and identifying impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is a good starting point.[9] Purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities by their mass-to-charge ratio.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities.

  • Titration: An acid-base titration with a standardized sodium hydroxide solution can provide a highly accurate measure of the bulk purity of the acidic final product.

Troubleshooting Guide

Problem: My reaction shows low or incomplete conversion of the starting material.

Possible Causes & Solutions:

  • Insufficient Reagent Activity:

    • Diagnosis: Reagents may have degraded due to improper storage (e.g., moisture contamination of organometallics or bases).

    • Solution: Use freshly opened or properly stored reagents. If using an organometallic reagent like n-butyllithium, titrate it before use to determine its exact molarity.

  • Suboptimal Temperature:

    • Diagnosis: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the progress by TLC or LC-MS. Be cautious, as higher temperatures can also promote side reactions.[11]

  • Poor Solubility:

    • Diagnosis: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility. For example, adding a co-solvent like THF or DMF can sometimes help.

G start Low Conversion Observed q1 Is the starting material fully consumed? start->q1 q2 Check Reagent Activity (e.g., titration, fresh bottle) q1->q2 No end_path Issue is likely workup/ isolation loss, not conversion. Proceed to purification troubleshooting. q1->end_path Yes sub_path No q3 Increase Reaction Temperature (monitor for byproducts) q4 Optimize Solvent System (improve solubility) G cluster_pathway Sandmeyer Reaction Pathway cluster_controls Critical Control Points start 3-Amino-6-hydroxypicolinic acid diazonium Aryl Diazonium Salt (Ar-N₂⁺) start->diazonium NaNO₂, HCl 0-5°C product This compound diazonium->product CuCl c1 Control Point 1 Strict Temperature Control (0-5°C) Prevents premature N₂ loss. diazonium->c1 c2 Control Point 2 Catalyst Quality (Fresh CuCl) Ensures efficient Cl⁻ transfer. product->c2

Caption: Key control points in the Sandmeyer synthesis route.

Problem: I'm struggling to purify the final product away from starting materials or byproducts.

Possible Causes & Solutions:

  • Similar Polarity of Components:

    • Diagnosis: Components co-elute during column chromatography or are difficult to separate by extraction.

    • Solution (Recrystallization): this compound is a crystalline solid. Recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water, acetic acid/water, or isopropanol. A slow cooling process is key to forming pure crystals.

  • Acid/Base Extraction Issues:

    • Diagnosis: The product does not cleanly separate into either the aqueous or organic layer during workup.

    • Solution: Carefully control the pH during extraction. To isolate the acidic product in the aqueous layer, use a weak base like sodium bicarbonate (NaHCO₃). To precipitate the product from the aqueous layer, slowly add acid until you reach the isoelectric point (typically pH 2-3), where its solubility in water is minimal. Avoid using very strong bases or acids, which can cause degradation.

Experimental Protocols

Protocol 1: Illustrative Sandmeyer Reaction for Chlorination

This is a representative protocol and may require optimization for your specific substrate.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-6-hydroxypicolinic acid (1.0 eq) in 6M hydrochloric acid (5-10 mL per gram of substrate) at room temperature.

  • Cooling: Cool the suspension to 0°C in an ice-salt bath. The mixture should become a fine, stirrable slurry.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5°C.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt slurry to the copper(I) chloride solution. The addition may cause gas evolution and a color change.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the final product in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is calculated as the percentage of the area of the product peak relative to the total area of all observed peaks.

References

  • ResearchGate. (n.d.). Reaction condition optimization. Retrieved from ResearchGate. [Link]

  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–748. [Link]

  • Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid derivatives.
  • Ali, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2805–2839. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from ResearchGate. [Link]

  • Mtoz Biolabs. (n.d.). 3-Hydroxypicolinic Acid Analysis Service. Retrieved from [Link]

  • Barrio, P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 1155–1161. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). *Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). The yields refer to the isolated product. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Angene. (n.d.). Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-hydroxypicolinic acid (CAS 1263280-37-0). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The purity of your active compound is paramount for reproducible results, whether in a biological assay or as a precursor in a multi-step synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during the purification of this substituted picolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: The impurity profile of your crude material is highly dependent on its synthetic route. However, based on common synthetic pathways for substituted pyridines, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, precursors may carry through. For example, if synthesized from a substituted picoline, some of the starting picoline may remain if the oxidation step is incomplete[1].

  • Isomeric Impurities: Regioisomers can form during substitution reactions on the pyridine ring. These can be particularly challenging to separate due to their similar physicochemical properties.

  • Over- or Under-halogenated Species: If the synthesis involves chlorination, it's possible to have species with additional chlorine atoms or isomers where the chlorine is at a different position.

  • Hydrolysis Byproducts: If the synthesis involves the hydrolysis of a nitrile or ester to form the carboxylic acid, incomplete hydrolysis can leave behind the corresponding amide, ester, or nitrile intermediates.

  • Polymeric/Tarry Byproducts: Vigorous reaction conditions, sometimes employed in pyridine chemistry, can lead to the formation of high-molecular-weight, often colored, tarry substances that can complicate purification[2].

Q2: I have a crude solid. Which purification technique should I try first: Recrystallization, Acid-Base Extraction, or Column Chromatography?

A2: The optimal initial purification strategy depends on the scale of your reaction and the nature of the impurities. Your compound possesses three key functional groups that dictate its behavior: a carboxylic acid (acidic), a pyridine nitrogen (weakly basic), and a phenol-like hydroxyl group (weakly acidic). This dual acidic/basic nature is key to purification.

Here is a decision-making framework:

  • For High-Volume, Moderately Impure Material (>5 g): Start with Acid-Base Extraction . This is an excellent, scalable technique that leverages the carboxylic acid functionality. It is highly effective at removing neutral organic impurities and basic byproducts.[3]

  • For Material with Minor, Crystalline Impurities: Recrystallization is the method of choice. It is ideal for removing small amounts of impurities from a solid that is already mostly pure (>90%). It is also the final step to obtain high-quality, crystalline material.[4]

  • For Complex Mixtures or Removal of Close-Eluting Isomers: Column Chromatography is the most powerful technique. It is best for small-scale purifications (<5 g) or when other methods fail, especially for removing isomers or impurities with very similar solubility profiles.

This decision process can be visualized in the workflow below.

G start Assess Crude Material scale Scale of Purification? start->scale large_scale > 5 g scale->large_scale Large small_scale < 5 g scale->small_scale Small purity Initial Purity? high_purity >90% Pure purity->high_purity low_purity <90% Pure / Complex Mixture purity->low_purity impurity_type Impurity Type? neutral_basic Neutral / Basic Impurities impurity_type->neutral_basic isomers Isomers / Similar Polarity impurity_type->isomers acid_base Acid-Base Extraction large_scale->acid_base Highly effective for bulk removal small_scale->purity recrystallization Recrystallization high_purity->recrystallization Final polishing step low_purity->impurity_type neutral_basic->acid_base chromatography Column Chromatography isomers->chromatography

Caption: Purification Strategy Decision Tree.

Q3: How can I reliably assess the purity of my final this compound product?

A3: A multi-pronged approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid is a good starting point.[5][6] Purity is determined by the area percentage of the main peak.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with your product's signals. Integrating the signals of your product against those of impurities can give a molar ratio. For absolute quantification, quantitative NMR (qNMR) against a certified internal standard is a powerful method.[7]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[4]

Troubleshooting Guide: Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. Excess Solvent: Too much solvent was used, keeping the product dissolved even at low temperatures.[4]2. Solvent Choice: The compound is too soluble in the chosen solvent, even when cold.3. Premature Crystallization: The product crashed out during a hot filtration step.1. Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool again.2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and slowly add an "anti-solvent" in which it is poorly soluble (e.g., water or hexane) until the solution becomes cloudy, then heat to clarify and cool slowly.[8]3. Pre-heat Equipment: Ensure the filtration funnel and receiving flask are heated to prevent premature cooling.
Product Oils Out Instead of Crystallizing 1. High Impurity Load: Impurities are depressing the melting point of the mixture below the temperature of the solution.2. Rapid Cooling: Supersaturation is relieved by forming a liquid phase (oil) instead of an ordered crystal lattice.3. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of your compound.1. Perform a Pre-Purification Step: Use acid-base extraction or a quick chromatographic plug to remove the bulk of impurities first.2. Slow Down Crystallization: Allow the solution to cool to room temperature undisturbed for several hours before moving to an ice bath. Try scratching the inside of the flask with a glass rod to induce nucleation.[4]3. Change Solvents: Select a solvent with a lower boiling point.
Persistent Color in Final Product 1. Trapped Impurities: Colored, polymeric, or highly conjugated impurities are trapped within the crystal lattice.2. Compound Degradation: The compound may be sensitive to heat, light, or air, causing degradation during the purification process.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as charcoal can also adsorb your product, potentially reducing yield.2. Switch to Chromatography: Column chromatography is highly effective at separating colored impurities.[2]3. Minimize Heat/Light Exposure: Use an inert atmosphere (Nitrogen/Argon) if sensitivity is suspected. Avoid unnecessarily long heating times.
Emulsion Formation During Acid-Base Extraction 1. Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a stable emulsion.2. Particulate Matter: Insoluble impurities at the interface can stabilize the emulsion.1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gently swirl the funnel rather than shaking vigorously.2. Filter: If particulates are visible, filter the entire mixture through a pad of Celite or glass wool to remove them before re-separating.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group. It is excellent for removing neutral and basic impurities.

Causality: The compound is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is re-acidified, protonating the carboxylate and causing the purified, water-insoluble acid to precipitate.[3][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer. Stopper the funnel and shake cautiously, venting frequently to release CO₂ gas pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer 1-2 more times, combining all aqueous extracts.

  • Organic Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over sodium sulfate, and evaporated to identify non-acidic byproducts.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying an already crystalline solid with minor impurities.

Causality: The principle is based on differential solubility. The desired compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).[4][8]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. Based on the polar nature of the molecule, good candidates to screen are water, ethanol, methanol, acetic acid, or mixtures like ethanol/water.[10][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

G start Recrystallization Fails (Oiling Out / No Crystals) re_dissolve Re-dissolve in hot solvent start->re_dissolve cool_slower Cool Slower? (Insulate flask) re_dissolve->cool_slower Attempt 1 scratch Scratch Flask? cool_slower->scratch No end Pure Crystals Formed cool_slower->end Yes seed Add Seed Crystal? scratch->seed No scratch->end Yes concentrate Concentrate Solution? (Evaporate some solvent) seed->concentrate No seed->end Yes anti_solvent Add Anti-Solvent? concentrate->anti_solvent No concentrate->end Yes reassess Reassess Purification Method (Consider Chromatography) anti_solvent->reassess No anti_solvent->end Yes

Caption: Troubleshooting Workflow for Recrystallization.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Picolinic acid recovery. (1951). Google Patents (US2578672A).
  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Natural Nontoxic Solvents for Recovery of Picolinic Acid by Reactive Extraction. (2011). Separation Science and Technology.
  • Processes for the production of picolinic acid derivatives. (1966). Google Patents (US3245998A).
  • Behrman, E. J., & Shelton, D. W. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 796–801. Retrieved from [Link]

  • Separation of 3-Hydroxypicolinic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 3-Hydroxypicolinic Acid Analysis Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • 3-Hydroxypicolinic Acid. (n.d.). PubChem. Retrieved from [Link]

  • 6-Hydroxypicolinic acid. (n.d.). LookChem. Retrieved from [Link]

  • 3-Hydroxypicolinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 3,5,6-Trichloro-4-hydroxypicolinic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 6-Hydroxypicolinic acid. (n.d.). PubChem. Retrieved from [Link]

  • 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents (CN104003934A).

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-13

Introduction

Welcome to the technical support guide for 3-Chloro-6-hydroxypicolinic acid. This document is designed for researchers, chemists, and formulation scientists who are incorporating this molecule into their experimental workflows. Due to its specific chemical structure—a pyridine ring functionalized with a carboxylic acid, a hydroxyl group, and a chlorine atom—solubility can be a significant hurdle.

This guide provides a first-principles approach to systematically troubleshoot and overcome these solubility challenges. We will delve into the chemical reasoning behind each step, providing not just protocols, but a logical framework for making informed decisions in the lab.

Section 1: Understanding the Molecule - The Key to Predicting Solubility

The solubility of this compound is governed by the interplay of its three functional groups. Understanding their individual contributions is critical for troubleshooting.

  • Picolinic Acid Backbone: The parent structure, picolinic acid, is known to be highly soluble in water but significantly less so in organic solvents like ethanol and acetonitrile.[1][2] This establishes a baseline of hydrophilicity.

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group. Its protonation state is highly pH-dependent. At pH values significantly below its acid dissociation constant (pKa), it will be in the neutral, less soluble -COOH form. At pH values above its pKa, it will deprotonate to the highly polar and water-soluble carboxylate (-COO⁻) form. The pKa of the carboxylic acid group on a pyridine ring is typically in the range of 2-5.

  • Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, generally increasing water solubility. As a phenolic-like group on an electron-deficient pyridine ring, it also has acidic properties and can be deprotonated under more basic conditions to form a phenoxide-like anion, further enhancing solubility.

  • Chloro Group (-Cl): The chlorine atom is electron-withdrawing and increases the lipophilicity (hydrophobicity) of the molecule. This substitution will generally decrease the overall aqueous solubility compared to the non-chlorinated parent compound, 6-hydroxypicolinic acid.

This structural analysis leads to a core principle: solubility of this compound will be minimal at acidic pH (when fully protonated) and will increase significantly at neutral to basic pH (due to deprotonation of the carboxylic acid).

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when working with this compound.

FAQ 1: My compound won't dissolve in water. What should I do first?

Answer: This is the most common issue and is directly related to pH. The compound is an acid and is expected to have low solubility in neutral water. The first and most effective step is to increase the pH.

Causality: By adding a base, you deprotonate the carboxylic acid group to form the highly polar carboxylate salt, which is significantly more water-soluble.

Recommended First-Line Protocol:

  • Add your desired volume of water (e.g., deionized water, PBS) to the solid this compound.

  • While stirring, add a dilute basic solution dropwise. Recommended options include 1 M NaOH, 1 M KOH, or a buffer with pH > 8.0.

  • Continue adding the base and stirring until the solid is fully dissolved. Sonication can gently accelerate this process.

  • Once dissolved, you can adjust the pH back down carefully with a dilute acid (e.g., 1 M HCl) to your target experimental pH. Crucially, monitor for any signs of precipitation as you lower the pH. If precipitation occurs, you have exceeded the solubility limit at that pH.

FAQ 2: I need to make a high-concentration stock in an organic solvent. Which one should I choose?

Answer: For high-concentration stocks, polar aprotic organic solvents are the industry standard for this class of compound.

  • First Choice: Dimethyl sulfoxide (DMSO). It is an excellent solvent for many heterocyclic compounds. Some suppliers report solubilities of ≥24.2 mg/mL in DMSO.[3]

  • Second Choice: Dimethylformamide (DMF). Similar to DMSO, DMF is a strong polar aprotic solvent.

  • Other Options: Ethanol (EtOH) can also be used, though solubility is generally lower. Data for a related compound, 3-hydroxypicolinic acid, shows solubility of ≥2.36 mg/mL in EtOH with sonication.[3] The chloro-substituted version may have slightly different solubility.

Workflow Diagram: Solvent Selection Logic

Protocol1_Troubleshooting Start Start Protocol 1 Step3 Add 1M NaOH dropwise Start->Step3 Check_Dissolution Is solid fully dissolved? Step3->Check_Dissolution Step6 Back-titrate with HCl to target pH Check_Dissolution->Step6 Yes Failure1 Problem: Insoluble Action: - Add more base - Apply gentle heat/sonication Check_Dissolution->Failure1 No Check_Precipitation Does precipitate form? Step6->Check_Precipitation Success Success: Stable Stock Solution Check_Precipitation->Success No Failure2 Problem: Precipitates at target pH Action: - Use a higher final pH - Lower the stock concentration - Switch to organic solvent (FAQ 2) Check_Precipitation->Failure2 Yes

Caption: Step-by-step troubleshooting logic for aqueous stock preparation.

Section 4: Safety & Handling

Always consult the latest Safety Data Sheet (SDS) provided by your supplier.

  • Hazards: Picolinic acid derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation. [4][5]* Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. [6][7]* Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. [5][7]

References

  • Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Baptista, D., & Esteves, C. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace. [Link]

  • Esteves, C. V., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

Sources

Technical Support Center: 3-Chloro-6-hydroxypicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-6-hydroxypicolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. The following question-and-answer-based guide provides in-depth, field-proven insights to help you troubleshoot your experiments and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources throughout the synthetic process. The most common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions are a primary source of contamination. For instance, if the synthesis involves the chlorination of 6-hydroxypicolinic acid, residual starting material is a likely impurity.

  • Regioisomers: During the chlorination of the pyridine ring, the chlorine atom may be directed to other positions, leading to isomers such as 5-Chloro-6-hydroxypicolinic acid. The formation of these is dictated by the directing effects of the existing substituents (hydroxyl and carboxylic acid groups).

  • Over-chlorination Products: The reaction may not stop at mono-chlorination, potentially yielding di-chlorinated picolinic acid species.

  • Side-Reaction Byproducts: Degradation of starting materials or intermediates under the reaction conditions can generate unexpected byproducts. For example, harsh acidic or basic conditions can lead to decarboxylation or other rearrangements.

  • Residual Solvents and Reagents: Inorganic salts (e.g., potassium chloride from precursor synthesis) and solvents used during the reaction or workup can be carried over into the final product.[1]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my final product?

A2: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the target compound and detecting non-volatile impurities. A reverse-phase method with UV detection is typically effective.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the desired product and for identifying the structure of unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for determining the molecular weight of impurities, which provides critical clues to their identity.[3]

  • Acid-Base Titration: As a carboxylic acid, the overall purity of a bulk sample can be effectively estimated via titration with a standardized base.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis and purification, providing a logical workflow to identify and resolve the issue.

Problem 1: My final product has a low melting point and appears off-white or tan, not the expected white solid.

This observation strongly suggests the presence of impurities.[4] The discoloration may point to residual reagents or byproducts from side reactions.

G A Problem: Low MPt, Off-White Product B Step 1: Analytical Assessment Run HPLC and ¹H NMR A->B C Observation: Multiple Peaks in HPLC Or Extra Signals in NMR B->C D Hypothesis 1: Unreacted Starting Material or Isomeric Impurity C->D  Impurity peak near main peak,  NMR shows related signals E Hypothesis 2: Polar Byproduct (e.g., over-oxidized species) C->E  Polar impurity with low Rf/Rt F Action for H1: Recrystallization or Flash Chromatography D->F G Action for H2: Aqueous Base Wash (e.g., NaHCO₃) during workup E->G H Result: Purity Improved F->H G->H

Caption: Troubleshooting workflow for an impure product.

Problem 2: I see a significant peak in my HPLC chromatogram that is more polar (shorter retention time) than my product.

A more polar impurity often indicates a species with more polar functional groups than the target compound.

Q2.1: What could this polar impurity be?

A2.1: A common polar impurity in syntheses involving oxidation is an over-oxidized product.[5] In the context of picolinic acids, if any precursor required an oxidation step (e.g., oxidation of a methyl group to a carboxylic acid), this could be a di-acid or a related species.[4] Another possibility is a hydrolyzed intermediate, depending on the specific synthetic route.

Q2.2: How can I remove this polar impurity?

A2.2:

  • Acid-Base Extraction: Being a carboxylic acid, your target compound has acidic properties. However, a more polar, potentially more acidic impurity can sometimes be selectively removed. During the workup, carefully wash the organic layer containing your product with a weak aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The more acidic or polar impurities may preferentially move into the aqueous layer.[5]

  • Silica Gel Chromatography: Flash chromatography can be effective. Use a solvent system that provides good separation between your product and the more polar impurity (the impurity will stick to the silica more strongly).

  • Recrystallization: Choose a solvent system where the impurity has significantly higher solubility than your desired product, allowing the pure product to crystallize out upon cooling while the impurity remains in the mother liquor.

Problem 3: My NMR spectrum shows a set of aromatic signals that are similar to my product but with different chemical shifts and coupling constants.

This is a classic sign of a regioisomeric impurity.

Q3.1: How do regioisomers form in this synthesis?

A3.1: During the chlorination step of a substituted pyridine ring, the position of the new substituent is directed by the existing groups. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the picolinic acid ring have specific directing effects. While the desired product is this compound, a common regioisomer would be the 5-chloro-6-hydroxypicolinic acid. The ratio of these isomers depends heavily on the reaction conditions (reagent, temperature, solvent).

G cluster_0 Chlorination of 6-Hydroxypicolinic Acid A 6-Hydroxypicolinic Acid B Desired Product: This compound A->B Chlorination at C3 C Regioisomeric Impurity: 5-Chloro-6-hydroxypicolinic acid A->C Chlorination at C5

Caption: Formation of a regioisomeric impurity.

Q3.2: How can I separate these isomers?

A3.2: Separating regioisomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This technique relies on slight differences in solubility between the isomers. It may require multiple cycles to achieve high purity.

  • Preparative HPLC: While costly and resource-intensive, this is often the most effective method for separating stubborn isomers.

Experimental Protocols for Purity Analysis

Independent verification of purity is crucial for reproducible research. Below are illustrative protocols for key analytical methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of this compound. Method optimization will be required.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA gradient is essential to elute any less polar impurities and clean the column.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm and 270 nmPicolinic acid derivatives typically show strong absorbance in the UV range.
Sample Prep Dissolve a small, accurately weighed sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) and filter through a 0.45 µm filter before injection.[2]Ensures the sample is free of particulates that could damage the instrument.
Protocol 2: Acid-Base Titration for Purity Assay

This method determines the percentage of acidic content, providing an overall purity value.[2]

  • Reagent Preparation: Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of your this compound sample into a flask. Dissolve it in a suitable volume of deionized water (or a water/ethanol mixture if solubility is low).

  • Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the sample with the standardized NaOH solution until a faint, persistent pink color is observed.

  • Calculation: Use the volume of NaOH titrant, its exact molarity, and the molecular weight of your product to calculate the purity percentage.

References

  • Organic Syntheses Procedure. picolinic acid hydrochloride. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Google Patents.
  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Institutes of Health. [Link]

  • Google Patents. Electrolytic synthesis method for 3,6-dichloropicolinic acid.
  • Mtoz Biolabs. 3-Hydroxypicolinic Acid Analysis Service. [Link]

  • PubChem. 6-Hydroxypicolinic acid. [Link]

  • Royal Society of Chemistry. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

  • PubChem. Picolinic acid. [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • PubChem. 3-Hydroxypicolinic acid. [Link]

Sources

Technical Support Center: Mass Spectrometry of 3-Chloro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies and expert insights for the mass spectrometric analysis of 3-Chloro-6-hydroxypicolinic acid. As a substituted picolinic acid, this molecule possesses unique characteristics that can present challenges during analysis.

It is important to note that while direct, extensive literature on the mass spectrometry of this compound is not widely available, its structural isomers, particularly 3-hydroxypicolinic acid (3-HPA) and 6-hydroxypicolinic acid, are well-documented, especially as MALDI matrices.[1][2][3] This guide synthesizes established principles from these related compounds and fundamental mass spectrometry to provide a robust framework for troubleshooting.

Section 1: Fundamental Properties and Expected Ions

A successful analysis begins with a clear understanding of the analyte's properties. The presence of a carboxylic acid, a hydroxyl group, a pyridine ring, and a chlorine atom dictates its ionization and fragmentation behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄ClNO₃
Monoisotopic Mass 172.9829 Da
Molecular Weight 173.55 g/mol
Key Functional Groups Carboxylic acid, Pyridine, Phenolic hydroxyl, Aryl chloride

Understanding the expected mass-to-charge ratios (m/z) for the molecular ion and its common adducts is critical for initial spectral interpretation.

Table 2: Calculated m/z for Common Ions in ESI

Ionization ModeAdduct TypeIon FormulaCalculated m/z (Monoisotopic)
Positive Protonated[M+H]⁺173.9907
Sodium Adduct[M+Na]⁺195.9728
Potassium Adduct[M+K]⁺211.9467
Ammonium Adduct[M+NH₄]⁺191.0173
Negative Deprotonated[M-H]⁻171.9750
Formate Adduct[M+HCOO]⁻217.9755
Acetate Adduct[M+CH₃COO]⁻231.9906

Note: The formation of these adducts is common in Electrospray Ionization (ESI). For a comprehensive list of potential adducts, refer to authoritative sources.[4][5]

Section 2: Troubleshooting Guide for LC-MS Analysis

This section addresses common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound in a question-and-answer format.

Issue 1: Poor Signal Intensity or No Detectable Ion

Question: "I am performing an LC-MS analysis but see a very weak signal, or no signal at all, for my compound. What is the likely cause and how can I fix it?"

Answer: This is a common issue that typically points to suboptimal ionization conditions or analyte degradation. This compound is an amphoteric molecule, containing both an acidic carboxylic acid/hydroxyl group and a basic pyridine nitrogen. Therefore, its ionization efficiency is highly dependent on the pH of the mobile phase and the selected ionization mode.

Causality and Troubleshooting Steps:

  • Incorrect Ionization Mode:

    • Cause: The molecule may ionize preferentially in either positive or negative mode. In positive mode, the pyridine nitrogen is protonated ([M+H]⁺). In negative mode, the carboxylic acid or phenolic hydroxyl group is deprotonated ([M-H]⁻).

    • Solution: Perform initial infusions of the standard compound in both positive and negative ESI modes to determine which provides a superior response. The optimal choice often depends on the mobile phase pH.

  • Suboptimal Mobile Phase pH:

    • Cause: For efficient ESI, the analyte should be in its ionic form in solution before entering the ion source. If the mobile phase pH is close to the isoelectric point of the molecule, its net charge will be neutral, leading to poor ionization.

    • Solution:

      • For positive mode ([M+H]⁺) , use a mobile phase with an acidic pH (e.g., 0.1% formic acid). This ensures the pyridine nitrogen is protonated.

      • For negative mode ([M-H]⁻) , use a mobile phase with a slightly basic pH (e.g., 0.1% ammonium hydroxide or 5 mM ammonium acetate) to deprotonate the carboxylic acid. Avoid strong non-volatile bases.

  • In-Source Fragmentation:

    • Cause: The compound may be fragmenting within the ion source before it can be detected as the molecular ion. This can be caused by excessive source temperatures or high cone/nozzle voltages.[6]

    • Solution: Systematically reduce the ion source temperature and cone voltage to the minimum levels required to achieve a good signal.

Experimental Protocol: Ionization Optimization Workflow

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Step 1 (Mode Selection):

    • Scan in positive ESI mode (m/z 100-300). Look for the [M+H]⁺ ion at m/z 173.99.

    • Switch to negative ESI mode. Look for the [M-H]⁻ ion at m/z 171.97.

    • Compare the absolute intensities to determine the preferred ionization mode.

  • Step 2 (Parameter Tuning):

    • In the more sensitive mode, optimize the cone/capillary voltage. Start at a low value (e.g., 20V) and increase in 10V increments, monitoring the molecular ion intensity. Note the voltage at which the signal is maximized without evidence of fragmentation.

    • Optimize the source and desolvation gas temperatures to ensure efficient solvent evaporation without causing thermal degradation of the analyte.

ESI_Optimization start Start: No/Weak Signal infuse Infuse Standard (1 ug/mL) start->infuse mode_check Scan Both POS & NEG Modes infuse->mode_check pos_mode Positive Mode [M+H]⁺ at m/z 174.0 mode_check->pos_mode Check neg_mode Negative Mode [M-H]⁻ at m/z 172.0 mode_check->neg_mode Check compare Compare Intensity pos_mode->compare neg_mode->compare select_mode Select Best Mode compare->select_mode Higher S/N tune_params Optimize Source: - Cone Voltage - Temperatures select_mode->tune_params final_check Signal Acceptable? tune_params->final_check end_good Proceed with LC-MS final_check->end_good Yes end_bad Re-evaluate Solvents & Sample Prep final_check->end_bad No

Caption: Workflow for ESI optimization of this compound.

Issue 2: Excessive Fragmentation and Weak Molecular Ion

Question: "My spectrum is dominated by fragment ions, and the molecular ion I need for quantification is very weak. How can I reduce this fragmentation?"

Answer: Excessive fragmentation indicates that too much energy is being imparted to the analyte ions, causing them to break apart. This can happen either in the ion source (in-source fragmentation) or in the collision cell (for MS/MS experiments). The structure of this compound contains several bonds that can be cleaved under energetic conditions, such as the loss of the carboxylic acid group.

Causality and Troubleshooting Steps:

  • High Cone/Nozzle Voltage:

    • Cause: This is the most common cause of in-source fragmentation. The voltage potential difference between the sampling cone and the skimmer accelerates ions, and collisions with gas molecules at higher voltages cause fragmentation.

    • Solution: As described in the previous section, systematically reduce the cone voltage to a "gentler" setting that preserves the molecular ion.

  • High Collision Energy (in MS/MS):

    • Cause: In tandem MS (MS/MS), a specific collision energy is applied to generate fragment ions for structural confirmation or quantification (MRM). If this energy is too high, the precursor ion will be completely fragmented, leaving little to no signal.

    • Solution: Perform a collision energy ramp experiment. Infuse the standard and monitor the intensity of both the precursor and major product ions as you vary the collision energy (e.g., from 5 eV to 40 eV). This will allow you to find the optimal energy that produces a stable product ion signal without completely obliterating the precursor.

  • Analyte Instability:

    • Cause: The molecule itself may be inherently unstable. The loss of CO₂ (44 Da) from the carboxylic acid group is a very common fragmentation pathway for such compounds.[7]

    • Solution: Use the mildest possible source conditions. If the molecular ion remains too unstable for reliable quantification, consider monitoring a stable, high-intensity fragment ion instead. For quantification, this requires a consistent and reproducible fragmentation process.

Fragmentation_Troubleshooting cluster_fullscan Full Scan (MS1) cluster_msms Tandem MS (MS/MS) start Problem: Excessive Fragmentation q1 Is this a Full Scan or MS/MS experiment? start->q1 fs1 Reduce Cone Voltage q1->fs1 Full Scan msms1 Reduce Collision Energy (CE) q1->msms1 MS/MS fs2 Lower Source Temp. fs1->fs2 fs3 Check for [M-CO2]⁺/⁻ or [M-COOH]⁺/⁻ fs2->fs3 end_node Molecular Ion Preserved & Stable Fragmentation fs3->end_node msms2 Perform CE Ramp Experiment msms1->msms2 msms3 Select Stable & Intense Product Ion msms2->msms3 msms3->end_node

Caption: Decision tree for troubleshooting excessive fragmentation.

Issue 3: Matrix Effects Leading to Poor Accuracy and Reproducibility

Question: "When I analyze my compound in a biological matrix like plasma, the signal is suppressed and my results are not reproducible. What can I do?"

Answer: This is a classic case of matrix effects, where co-eluting endogenous compounds from the sample (e.g., salts, lipids, metabolites) interfere with the ionization of the target analyte in the ESI source.[8] This can cause either ion suppression (most common) or enhancement, leading to inaccurate quantification.[9]

Causality and Troubleshooting Steps:

  • Insufficient Sample Cleanup:

    • Cause: Complex matrices contain a high concentration of components that can compete with your analyte for ionization.

    • Solution: Implement a more rigorous sample preparation protocol.

      • Protein Precipitation (PPT): A simple first step, but often insufficient.

      • Liquid-Liquid Extraction (LLE): Can effectively remove many interferences by partitioning the analyte into an immiscible solvent.

      • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up samples and concentrating the analyte. Choose a sorbent chemistry (e.g., reversed-phase, mixed-mode) that strongly retains your analyte while allowing interferences to be washed away.

  • Poor Chromatographic Resolution:

    • Cause: Matrix components are co-eluting with your analyte, meaning they enter the ion source at the same time.

    • Solution: Optimize the LC method.

      • Modify the Gradient: Adjust the organic solvent gradient to better separate the analyte from the "matrix peak" that often appears early in the chromatogram.

      • Change Column Chemistry: If using a standard C18 column, consider a different chemistry like Phenyl-Hexyl or a column with a different particle size to alter selectivity.

  • Lack of an Appropriate Internal Standard:

    • Cause: Without an internal standard (IS), you cannot correct for signal variability caused by matrix effects or instrument fluctuations.

    • Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard (e.g., with ¹³C or ¹⁵N). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. The ratio of the analyte peak area to the IS peak area will remain constant, allowing for accurate quantification. If a SIL-IS is unavailable, use a structural analog that has similar chemical properties and elution behavior.

Experimental Protocol: Assessing and Mitigating Matrix Effects

  • Assessment: To quantify the matrix effect, compare the peak area of the analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solvent standard.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value < 100% indicates suppression; > 100% indicates enhancement.

  • Mitigation Strategy:

    • Dilute and Shoot: If the instrument is sensitive enough, simply diluting the sample extract (e.g., 10-fold) can significantly reduce the concentration of interfering matrix components.[10]

    • Implement SPE: Develop an SPE method. For this compound, a mixed-mode anion exchange or a reversed-phase sorbent could be effective.

    • Incorporate a SIL-IS: This is the most robust solution for ensuring data quality in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most likely fragment ions of this compound in MS/MS? A1: Based on its structure, the most probable fragmentation pathways would involve the loss of small, stable neutral molecules. Key fragments to target in MS/MS would be:

  • Loss of H₂O (18.01 Da): From the carboxylic acid and an adjacent hydrogen.

  • Loss of CO₂ (43.99 Da): Decarboxylation is a very common fragmentation for carboxylic acids.[7] This would result in a fragment at m/z 129.99 (positive mode) or m/z 127.98 (negative mode).

  • Loss of COOH radical (44.99 Da): Cleavage of the entire carboxylic acid group.

  • Loss of HCl (35.98 Da): Cleavage of the chlorine atom along with a hydrogen.

Q2: Should I consider chemical derivatization for this analysis? A2: For LC-MS, derivatization is likely unnecessary. The molecule already possesses easily ionizable functional groups. However, if you are struggling with chromatographic retention (e.g., the compound is too polar and elutes in the void volume) or poor ionization, derivatization could be a strategy. For example, esterifying the carboxylic acid could improve reversed-phase retention. Several methods exist for derivatizing carboxylic acids to enhance MS sensitivity.[11][12] For GC-MS analysis, derivatization to increase volatility (e.g., silylation) would be mandatory.

Q3: Can this compound be used as a MALDI matrix? A3: Its structural isomer, 3-hydroxypicolinic acid (3-HPA), is a well-known and widely used "cool" or "soft" MALDI matrix, especially for the analysis of oligonucleotides, as it minimizes fragmentation.[13][14] Given the structural similarity, it is plausible that this compound could also function as a MALDI matrix. However, its effectiveness, optimal preparation conditions, and potential for causing fragmentation would need to be empirically determined and validated for your specific analyte. The principles of using additives like diammonium citrate to reduce salt adducts would likely apply.[3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid. [Link]

  • ChEBI (2024). 3-hydroxypicolinic acid. [Link]

  • A. A. Rahim, et al. (2020). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Journal of Surfactants and Detergents. [Link]

  • Zhou L, et al. (2004). A mixed matrix of 3-hydroxypicolinic acid and pyrazinecarboxylic acid for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of oligodeoxynucleotides. Rapid Communications in Mass Spectrometry. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia (2024). 3-Hydroxypicolinic acid. [Link]

  • Annesley, T. M. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • ChemSrc (2024). This compound. [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Bioanalysis. [Link]

  • Johnson, C. H., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health. [Link]

  • Waters Corporation (2021). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • National Institutes of Health (2019). Mass Spectrometry Adduct Calculator. [Link]

  • MtoZ Biolabs (2024). 3-Hydroxypicolinic Acid Analysis Service. [Link]

  • ACD/Labs (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Dolan, J. W. (2017). A Look at Matrix Effects. LCGC International. [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]

  • National Institutes of Health (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242721, 6-Hydroxypicolinic acid. [Link]

  • Van Berkel, G. J., et al. (2002). Derivatization for electrospray ionization mass spectrometry. 3. Electrochemically ionizable derivatives. Analytical Chemistry. [Link]

  • ResearchGate (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • MDPI (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]

  • National Institutes of Health (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. [Link]

Sources

preventing degradation of 3-Chloro-6-hydroxypicolinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-hydroxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Ensuring the stability of this compound is critical for the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to maintain the integrity of your solutions.

Understanding the Stability of this compound

This compound is a pyridine derivative containing a carboxylic acid, a hydroxyl group, and a chlorine atom. This combination of functional groups makes the molecule susceptible to various degradation pathways, including photolysis, thermal degradation, and pH-mediated hydrolysis. The pyridine ring itself can also be subject to enzymatic or microbial degradation in non-sterile conditions.[1][2] Understanding these vulnerabilities is the first step toward effective prevention.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Causes Recommended Actions & Solutions
Loss of Compound Potency or Inconsistent Analytical Results - Photodegradation: Exposure to UV or ambient light. Picolinic acid derivatives can be susceptible to photochemical destruction.[3] - Thermal Degradation: Storage at elevated temperatures. Thermal decomposition can lead to the release of irritating gases and vapors.[4] - pH Instability: Use of inappropriate pH or unbuffered solutions. Extreme pH conditions can catalyze hydrolysis.[5] - Oxidation: Presence of oxidizing agents in the solution.- Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[6] - Control Temperature: Store stock and working solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[6] - Maintain Neutral pH: Whenever possible, use a neutral pH buffer (pH 6-8) for aqueous solutions. Prepare fresh aqueous solutions before use.[6] - Use High-Purity Solvents: Ensure solvents are free of peroxides and other oxidizing impurities. Consider de-gassing solvents.
Appearance of Unknown Peaks in Chromatography - Degradation Products: Formation of new chemical entities due to light, heat, or pH stress.[7] - Solvent Reactions: The compound may react with certain solvents, especially protic solvents like methanol or ethanol, over time.[8]- Perform Forced Degradation Studies: To identify potential degradation products, intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) and analyze using a stability-indicating method like HPLC-UV or LC-MS.[9] - Choose Inert Solvents: For long-term storage, consider aprotic solvents such as acetonitrile or DMSO. If aqueous solutions are necessary, prepare them fresh.[6]
Precipitation of the Compound in Solution - Poor Solubility: The compound has limited solubility in certain solvents. Picolinic acid's solubility is significantly higher in water than in ethanol or acetonitrile.[10] - pH Effects on Solubility: The protonation state of the carboxylic acid and pyridine nitrogen is pH-dependent, affecting solubility.- Consult Solubility Data: Picolinic acid is highly soluble in water and polar solvents.[10][11] For this compound, start with common polar solvents and perform solubility tests. - Adjust pH: The compound's solubility may be increased by adjusting the pH to form a salt. However, be mindful of the pH stability range.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

While specific data for this exact molecule is limited, based on related chlorinated picolinic acids, photodegradation is a major concern, especially in aqueous solutions.[12] Hydrolysis under strongly acidic or basic conditions is also a likely degradation route.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

For picolinic acid derivatives, a neutral pH range (6-8) is generally recommended to minimize acid- or base-catalyzed hydrolysis.[6] It is crucial to use a suitable buffer system to maintain this pH.

Q3: Which solvents are best for preparing stock solutions?

For long-term storage, aprotic solvents like acetonitrile or DMSO are preferable to minimize solvent-mediated degradation.[6] If the experimental design requires an aqueous solution, it should be prepared fresh from a stock solution in an aprotic solvent.

Q4: How can I monitor the degradation of my this compound solution?

A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is a common and effective technique.[9] This method should be able to separate the parent compound from any potential degradation products. Liquid chromatography-mass spectrometry (LC-MS) can provide further structural information on any degradants formed.[11]

Q5: What are the best practices for handling the solid form of this compound?

The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[13][14] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[15]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the recommended procedure for preparing and storing stock solutions of this compound to ensure maximum stability.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.

  • Weighing: Accurately weigh the desired amount of solid this compound in a chemical fume hood.

  • Dissolution: Dissolve the solid in the chosen solvent to the desired concentration (e.g., 10 mg/mL).

  • Storage:

    • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

    • For short-term storage (up to 1 week), store at 2-8°C.

    • For long-term storage, aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Degradation: Heat the solution at 60°C.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify and quantify any degradation products.

Visualizing Degradation and Prevention

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Results or Unknown Chromatographic Peaks check_storage Review Storage Conditions start->check_storage check_solution_prep Review Solution Preparation start->check_solution_prep light Light Exposure? check_storage->light temp Temperature Fluctuation? check_storage->temp ph pH Controlled? check_solution_prep->ph solvent Solvent Appropriate? check_solution_prep->solvent light->temp No solve_light Use Amber Vials Protect from Light light->solve_light Yes temp->ph No solve_temp Aliquot and Store at Recommended Temperature temp->solve_temp Yes ph->solvent No solve_ph Use Neutral Buffer Prepare Fresh ph->solve_ph Yes solve_solvent Use Aprotic Solvent for Stock solvent->solve_solvent Yes end_node Stable Solution Achieved solve_light->end_node solve_temp->end_node solve_ph->end_node solve_solvent->end_node

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G main_compound This compound photodegradation Photodegradation (UV/Visible Light) main_compound->photodegradation hv hydrolysis Hydrolysis (Acidic/Basic pH) main_compound->hydrolysis H+ or OH- thermal_degradation Thermal Degradation (Heat) main_compound->thermal_degradation Δ dechlorination Dechlorination photodegradation->dechlorination decarboxylation Decarboxylation hydrolysis->decarboxylation ring_opening Pyridine Ring Opening thermal_degradation->ring_opening

Caption: Potential degradation pathways.

References

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. (n.d.). ASM Journals. Retrieved from [Link]

  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (2020). MDPI. Retrieved from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved from [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2019). MDPI. Retrieved from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2018). PMC. Retrieved from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). PMC. Retrieved from [Link]

  • Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-chloro-6-hydroxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-6-hydroxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during the scale-up of this synthesis. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of this multi-step process with confidence.

Proposed Synthetic Pathway

A robust and scalable synthesis of 3-chloro-6-hydroxypyridine-2-carboxylic acid can be envisioned through a multi-step pathway starting from a readily available precursor, 2,5-dichloropyridine. This proposed route involves protection of the future hydroxyl group, regioselective introduction of the carboxylic acid functionality, and final deprotection.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2,5-Dichloropyridine"]; B [label="2-Methoxy-5-chloropyridine"]; C [label="6-Methoxy-3-chloro-2-lithiopyridine"]; D [label="6-Methoxy-3-chloro-pyridine-2-carboxylic acid"]; E [label="3-Chloro-6-hydroxypyridine-2-carboxylic acid"];

A -> B [label=" NaOCH3, MeOH "]; B -> C [label=" LDA, THF, -78 °C "]; C -> D [label=" 1. CO2 (g)\n 2. H3O+ workup "]; D -> E [label=" HBr, heat "]; }

Proposed synthetic pathway for 3-chloro-6-hydroxypyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues at each stage of the proposed synthesis.

Part 1: Protection of the Hydroxyl Group

Question 1: I am observing low yields during the methoxylation of 2,5-dichloropyridine. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the methoxylation step are often attributable to incomplete reaction or the formation of side products. Here are the key factors to consider:

  • Purity of Reagents and Solvents: The reaction is sensitive to moisture. Ensure that your methanol is anhydrous and the sodium metal is clean (oxide-free) before preparing sodium methoxide. Any water present will consume the strong base, reducing its effective concentration.

  • Reaction Temperature and Time: While the reaction is typically run at reflux, ensure that the temperature is maintained consistently. On a larger scale, heat transfer can be less efficient. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side reactions.

  • Concentration of Sodium Methoxide: A sufficient excess of sodium methoxide is crucial to drive the reaction to completion. A 1.1 to 1.5 molar equivalent of sodium methoxide to 2,5-dichloropyridine is a good starting point. However, on a larger scale, you may need to adjust this based on your specific setup and reagent quality.

ParameterRecommendation for Scale-Up
Solvent Anhydrous Methanol
Base Sodium Methoxide (freshly prepared)
Molar Ratio 1.1 - 1.5 eq. NaOCH3
Temperature Reflux (approx. 65 °C)
Monitoring TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS

Question 2: I am seeing the formation of a significant amount of a di-methoxylated byproduct. How can I improve the selectivity for mono-methoxylation?

Answer: The formation of 2,5-dimethoxypyridine is a common side reaction if the conditions are not carefully controlled. The key to achieving high selectivity lies in leveraging the difference in reactivity between the two chlorine atoms. The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution.

  • Control of Stoichiometry: Use of a large excess of sodium methoxide can lead to the substitution of the second, less reactive chlorine atom. Carefully control the stoichiometry of the sodium methoxide to be as close to 1.0 equivalent as possible while still achieving a reasonable reaction rate.

  • Temperature Control: Running the reaction at a lower temperature can enhance selectivity. While this will slow down the reaction rate, it will disproportionately slow the rate of the second substitution. Consider running the reaction at room temperature for a longer period or at a gentle heat (e.g., 40-50 °C).

Part 2: Regioselective Carboxylation

Question 3: My ortho-lithiation of 2-methoxy-5-chloropyridine is giving poor yields of the desired lithiated intermediate. What are the critical parameters for this step?

Answer: Directed ortho-metalation is a powerful but technically demanding reaction. Success hinges on rigorous control of the reaction conditions.

  • Anhydrous Conditions: This is the most critical factor. All glassware must be flame-dried under vacuum and the reaction run under an inert atmosphere (argon or nitrogen). The solvent (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Any trace of moisture will quench the organolithium reagent.

  • Temperature Control: The lithiation must be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[1] Allowing the temperature to rise prematurely is a common cause of failure.

  • Choice and Quality of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation as it is a strong, non-nucleophilic base.[2] It is best to prepare the LDA fresh in situ from diisopropylamine and n-butyllithium. The quality of the n-butyllithium is also crucial; it should be titrated before use to determine its exact concentration.

  • Addition Rate: Add the n-butyllithium to the diisopropylamine solution slowly at -78 °C. Similarly, add the resulting LDA solution to the solution of 2-methoxy-5-chloropyridine dropwise to maintain the low temperature.

graph "Troubleshooting_Lithiation" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Carboxylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Lithiation [label="Was the lithiation successful?", shape=diamond, fillcolor="#FBBC05"]; Start -> Check_Lithiation;

subgraph "cluster_Lithiation_Issues" { label = "Lithiation Troubleshooting"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Moisture [label="Moisture Contamination?"]; Temp [label="Temperature too high?"]; Base [label="LDA quality/amount?"]; }

Check_Lithiation -> Moisture [label="No"]; Moisture -> Temp; Temp -> Base;

subgraph "cluster_Carboxylation_Issues" { label = "Carboxylation Troubleshooting"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2_Source [label="CO2 source/delivery?"]; Quench [label="Premature quench?"]; }

Check_Lithiation -> CO2_Source [label="Yes"]; CO2_Source -> Quench; }

Decision tree for troubleshooting the carboxylation step.

Question 4: The carboxylation of the lithiated intermediate with CO2 is inefficient. How can I ensure complete carboxylation?

Answer: Inefficient trapping of the organolithium intermediate with carbon dioxide can be a significant issue, especially on a larger scale.

  • Source and Delivery of CO2: Use high-purity, dry carbon dioxide gas. For laboratory scale, passing the gas through a drying tube is recommended. On a larger scale, using a cylinder of high-purity CO2 is essential. The CO2 can be bubbled through the solution or the reaction mixture can be transferred via cannula into a flask saturated with CO2. Alternatively, adding crushed dry ice to the reaction mixture is a common and effective method. Ensure the dry ice is of good quality and free of excess condensed water.

  • Reaction Time and Temperature: After the addition of CO2, allow the reaction to warm slowly to room temperature to ensure the carboxylation goes to completion before quenching with acid.

  • Acidic Workup: After the carboxylation, a careful acidic workup is necessary to protonate the carboxylate salt. Use a dilute acid solution (e.g., 1M HCl) and add it slowly, preferably at a low temperature, to control any exotherm.

Part 3: Deprotection

Question 5: The deprotection of the methyl ether is sluggish or incomplete. What are the best conditions for this transformation?

Answer: Cleavage of an aryl methyl ether can be challenging. The choice of reagent and reaction conditions is critical for achieving a clean and complete deprotection.

  • Reagent Choice: Boron tribromide (BBr3) is a highly effective reagent for this purpose, but it is corrosive and requires careful handling. A more common and often safer alternative for pyridine ethers is heating with a strong acid like hydrobromic acid (HBr).

  • Reaction Conditions: When using HBr, the reaction typically requires elevated temperatures (reflux) for an extended period. The concentration of the HBr is also important; 48% aqueous HBr is commonly used.

  • Monitoring the Reaction: The progress of the deprotection should be carefully monitored by TLC or LC-MS to avoid decomposition of the product due to prolonged exposure to harsh acidic conditions at high temperatures.

  • Scale-Up Considerations: On a larger scale, efficient heating and stirring are crucial. The use of a robust reactor that can withstand corrosive acids at high temperatures is necessary. Post-reaction workup to remove the acid and purify the product will also need to be carefully optimized.

ParameterRecommendation for Scale-Up
Reagent 48% aqueous Hydrobromic Acid
Temperature Reflux
Monitoring TLC or LC-MS
Workup Neutralization and crystallization/extraction

Alternative Synthetic Strategies

While the proposed pathway is robust, other strategies can be considered depending on the available starting materials and equipment.

  • Kolbe-Schmitt Reaction: If 3-chloro-6-hydroxypyridine is available, it could be directly carboxylated using the Kolbe-Schmitt reaction.[3][4] This involves treating the sodium or potassium salt of the hydroxypyridine with carbon dioxide under pressure and at elevated temperatures.[5][6][7] The regioselectivity can be influenced by the choice of the counter-ion.[3]

  • Oxidation of a Methyl Group: An alternative route would be the oxidation of 3-chloro-6-hydroxy-2-methylpyridine.[8][9] Various oxidizing agents can be employed, such as potassium permanganate or catalytic aerobic oxidation systems.[10][11] This approach avoids the use of organolithium reagents but requires the synthesis of the corresponding methylpyridine precursor.

Experimental Protocols

1. Synthesis of 2-Methoxy-5-chloropyridine

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous methanol.

  • Carefully add sodium metal in portions to the methanol to generate sodium methoxide.

  • Once the sodium has completely reacted, add 2,5-dichloropyridine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

2. Synthesis of 6-Methoxy-3-chloro-pyridine-2-carboxylic acid

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (previously titrated) to the diisopropylamine solution and stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flame-dried flask, dissolve 2-methoxy-5-chloropyridine in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared LDA solution to the 2-methoxy-5-chloropyridine solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding an excess of crushed dry ice in one portion.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water to the reaction mixture and then acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

3. Synthesis of 3-Chloro-6-hydroxypyridine-2-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser, add 6-methoxy-3-chloro-pyridine-2-carboxylic acid and 48% aqueous HBr.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

References

  • Cai, W., et al. (2017).
  • Couturier, D., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805.
  • Gribble, G. W. (2015).
  • Gros, P., et al. (1993). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Journal of Organic Chemistry.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 3293-3323.
  • Gros, P., et al. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Heterocycles, 35(1).
  • Min, S., et al. (2022). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
  • Tang, S., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2.
  • Hocek, M., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
  • Pande, S. S., et al. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Pharmacy Research.
  • Journal of Medical Genetics and Clinical Biology. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Wang, Q., et al. (2022). A directive Ni catalyst overrides conventional site selectivity in pyridine C–H alkenylation.
  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
  • CABI Digital Library. (2020).
  • Scribd. (n.d.). Protecting Groups in Organic Synthesis.
  • Google Patents. (2016). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
  • ResearchGate. (2022). Electrochemical carboxylation of pyridines a, Optimal conditions and...
  • Organic Syntheses. (2016). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • Future4200. (n.d.). The Kolbe-Schmitt Reaction.
  • Powers, K. W., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Black, G., et al. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.
  • Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21.
  • Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • MDPI. (2019).
  • Google Patents. (1957).
  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2022).
  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • ResearchGate. (2023).
  • ChemicalBook. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.
  • ChemicalBook. (n.d.). 2-BROMO-6-CHLOROPYRIDINE synthesis.
  • MilliporeSigma. (n.d.). 6-bromo-2-chloropyridin-3-ol.
  • ResearchGate. (2002).
  • Behrman, E. J., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • RSC Publishing. (2022). Highly selective hydrolysis of amides via electroreduction.
  • Google Patents. (1973). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Google Patents. (2008). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.

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Technical Support Center: Synthesis of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-hydroxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. Given that a direct, one-step synthesis is not extensively documented, this guide focuses on plausible synthetic routes and the challenges inherent to the required chemical transformations.

I. Plausible Synthetic Pathways & Core Challenges

The synthesis of this compound logically proceeds through two primary hypothetical routes, each presenting a unique set of challenges and potential side reactions:

  • Route A: Selective Chlorination of 6-Hydroxypicolinic Acid. This pathway involves the direct chlorination of the 6-hydroxypicolinic acid backbone. The primary difficulty lies in controlling the regioselectivity of the chlorination to exclusively target the 3-position while avoiding reactions at other sites on the pyridine ring.[1]

  • Route B: Selective Hydrolysis of 3,6-Dichloropicolinic Acid. This route starts with a di-chlorinated precursor and aims to selectively replace the chlorine atom at the 6-position with a hydroxyl group. The main challenge is achieving selective substitution, as both chlorine atoms can be susceptible to nucleophilic attack.

The following sections will address specific problems you might encounter, framed within the context of these two synthetic strategies.

II. Troubleshooting Guide: Side Reactions & Solutions

This section is structured to help you diagnose and resolve specific experimental issues.

Question 1: My yield is consistently low. What are the likely causes?

Low yield is a common issue stemming from several potential side reactions or suboptimal conditions, depending on your chosen synthetic route.

For Route A (Chlorination of 6-Hydroxypicolinic Acid):

  • Cause 1: Incomplete Chlorination. The pyridine ring, even with an activating hydroxyl group, can be resistant to electrophilic chlorination. Insufficiently reactive chlorinating agents, low temperatures, or short reaction times can lead to a significant amount of unreacted starting material.

  • Troubleshooting:

    • Reagent Choice: Consider more potent chlorinating agents. While common reagents like N-Chlorosuccinimide (NCS) might be used, stronger systems such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an appropriate solvent may be necessary. Exercise extreme caution and use appropriate safety measures with these reagents.

    • Temperature & Time: Systematically increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal time for completion.

  • Cause 2: Over-chlorination. The desired product itself can undergo further chlorination, leading to the formation of di-chlorinated (e.g., 3,5-dichloro-6-hydroxypicolinic acid) or even tri-chlorinated impurities.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Begin with one equivalent and incrementally adjust as needed based on reaction monitoring.

    • Controlled Addition: Add the chlorinating agent slowly and at a reduced temperature to maintain control over the reaction exotherm and minimize over-reaction.

For Route B (Hydrolysis of 3,6-Dichloropicolinic Acid):

  • Cause 1: Incomplete Hydrolysis. The nucleophilic aromatic substitution of a chlorine atom on the pyridine ring requires forcing conditions. Inadequate temperature, insufficient reaction time, or a weak base can result in low conversion.

  • Troubleshooting:

    • Reaction Conditions: The hydrolysis is typically conducted with a strong base like sodium or potassium hydroxide in water or a water/co-solvent mixture at elevated temperatures.[2] Ensure the temperature is high enough (often >100°C in a sealed vessel) and the reaction is run for a sufficient duration (monitor by HPLC).

  • Cause 2: Decarboxylation. Picolinic acids, especially when heated under basic or acidic conditions, can be susceptible to decarboxylation, leading to the formation of 2-chloro-5-hydroxypyridine as a byproduct, thus reducing the yield of the desired carboxylic acid.

  • Troubleshooting:

    • Temperature Control: While high temperatures are needed for hydrolysis, avoid excessive heat. Find the minimum temperature required for a reasonable reaction rate.

    • Workup Conditions: During acidic workup to protonate the carboxylate, avoid prolonged exposure to strong acid at high temperatures.

Question 2: My final product is contaminated with an isomer. How do I identify and prevent it?

Isomeric impurities are a significant challenge, particularly in Route B.

  • Cause: Non-selective Hydrolysis. In the 3,6-dichloropicolinic acid starting material, the chlorine at the 3-position can also be displaced by hydroxide, leading to the formation of the isomeric 6-Chloro-3-hydroxypicolinic acid .

  • Troubleshooting & Identification:

    • Mechanism: The 6-position on a pyridine ring is generally more activated towards nucleophilic substitution than the 3-position. However, this selectivity is not always absolute and depends heavily on reaction conditions.

    • Reaction Control: Lowering the reaction temperature and using a carefully controlled amount of the hydroxide nucleophile may favor substitution at the more reactive 6-position.

    • Analytical Confirmation: Use analytical techniques like 2D NMR (NOESY or HMBC) to confirm the connectivity and prove the structure of the main product versus the impurity. HPLC methods should be developed to separate the two isomers for accurate quantification.

    • Purification: If the isomeric byproduct forms, careful recrystallization or preparative chromatography will be necessary to isolate the desired product.

Question 3: I am observing multiple unknown impurities in my mass spec analysis. What could they be?

The presence of multiple impurities often points to degradation or complex side reactions.

  • Potential Impurity 1: Over-chlorinated Species (Route A). As mentioned, products like 3,5-dichloro-6-hydroxypicolinic acid can form if the chlorination is too aggressive.

  • Potential Impurity 2: Ring-Opened Products. Under harsh acidic or basic conditions, particularly at high temperatures, the pyridine ring itself can degrade, leading to a complex mixture of aliphatic byproducts that may be difficult to characterize.

  • Potential Impurity 3: Starting Material Impurities. Impurities in the starting material (e.g., isomers of hydroxypicolinic acid or dichloropicolinic acid) will carry through the synthesis and potentially react to form additional side products.[3][4]

  • Troubleshooting:

    • Confirm Starting Material Purity: Always verify the purity of your starting materials by NMR, LC-MS, and melting point before beginning the synthesis.

    • Milder Conditions: Explore milder reaction conditions. For example, in Route A, investigate alternative chlorinating agents or photocatalytic methods. For Route B, consider alternative nucleophiles or phase-transfer catalysis to enable lower reaction temperatures.

    • Inert Atmosphere: For reactions sensitive to oxidation, particularly involving hydroxylated pyridines, conducting the synthesis under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with?

A: The choice depends on the availability of starting materials. 3,6-Dichloropicolinic acid is a known herbicide (Clopyralid) and may be more commercially accessible.[4] Therefore, Route B (Selective Hydrolysis) is often a more practical starting point despite the challenge of isomeric impurity formation. Synthesis of 6-hydroxypicolinic acid (starting material for Route A) can also be complex.[5][6]

Q2: Which analytical techniques are essential for monitoring this reaction?

A: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis, separating the desired product from starting materials, isomers, and other byproducts. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is a good starting point for method development.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates. 2D NMR techniques are vital for unambiguous isomer identification.

Q3: What are the key safety considerations for this synthesis?

A:

  • Corrosive Reagents: Both synthetic routes can involve strong acids (e.g., during workup) and bases, which are corrosive.[2]

  • Reactive Halogenating Agents: Reagents like sulfuryl chloride or chlorine gas (potentially used in Route A) are highly toxic and reactive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Pressure Reactions: Hydrolysis reactions (Route B) may require heating in a sealed vessel, which can generate significant pressure. Use a vessel rated for the expected temperature and pressure and employ a blast shield.

IV. Visualization of Key Pathways and Problems

Main Synthetic Pathways

Synthetic_Pathways SM_A 6-Hydroxypicolinic Acid P_A This compound SM_A->P_A  Route A:  Selective Chlorination   SM_B 3,6-Dichloropicolinic Acid P_B This compound SM_B->P_B  Route B:  Selective Hydrolysis  

Caption: Primary synthetic routes to the target molecule.

Common Side Reactions Troubleshooting

Troubleshooting_Flowchart Start Problem Observed LowYield Low Yield Start->LowYield Impurity Isomeric / Unknown Impurity Start->Impurity Cause_Incomplete Incomplete Reaction? LowYield->Cause_Incomplete Cause_Isomer Isomeric Impurity? Impurity->Cause_Isomer Sol_Incomplete Increase Temp/Time Use Stronger Reagent Cause_Incomplete->Sol_Incomplete Yes Cause_Degradation Degradation / Decarboxylation? Cause_Incomplete->Cause_Degradation No Sol_Degradation Lower Temp Inert Atmosphere Careful Workup Cause_Degradation->Sol_Degradation Yes Sol_Isomer Optimize Temp Confirm by 2D NMR Purify via Chromatography Cause_Isomer->Sol_Isomer Yes Cause_OverReaction Over-chlorination? Cause_Isomer->Cause_OverReaction No Sol_OverReaction Control Stoichiometry Slow Reagent Addition Cause_OverReaction->Sol_OverReaction Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

V. Data Summary Table

IssuePotential Side Product(s)Plausible CauseSuggested Analytical Method
Low Yield Unreacted Starting MaterialIncomplete reactionHPLC, LC-MS
2-Chloro-5-hydroxypyridineDecarboxylation at high temp.GC-MS, LC-MS
Isomeric Impurity 6-Chloro-3-hydroxypicolinic acidNon-selective hydrolysis (Route B)HPLC, 2D NMR
General Impurity 3,5-Dichloro-6-hydroxypicolinic acidOver-chlorination (Route A)LC-MS
Ring-opened fragmentsHarsh acidic/basic conditionsMS, requires derivatization

VI. Example Experimental Protocol (Route B)

Disclaimer: This protocol is a hypothetical, illustrative example based on established chemical principles and requires independent optimization and safety assessment before use.

Objective: Synthesis of this compound from 3,6-Dichloropicolinic acid.

Materials:

  • 3,6-Dichloropicolinic acid (1.0 eq)

  • Sodium Hydroxide (2.0-2.5 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Pressure-rated reaction vessel with magnetic stirring

Procedure:

  • Reaction Setup: To the pressure vessel, add 3,6-Dichloropicolinic acid and a solution of Sodium Hydroxide in deionized water.

  • Reaction: Seal the vessel tightly and heat the mixture to 120-140°C with vigorous stirring. Monitor the internal pressure. Maintain the temperature for 8-16 hours.

  • Monitoring: Periodically (if possible and safe), cool the reaction, take an aliquot of the reaction mixture, neutralize, and analyze by HPLC to check for the consumption of starting material and formation of the product.

  • Workup: After the reaction is complete (as determined by monitoring), cool the vessel to room temperature. Carefully vent any residual pressure.

  • Transfer the basic aqueous solution to a beaker and cool in an ice bath.

  • Acidification: Slowly add concentrated HCl to the cooled solution with stirring to adjust the pH to approximately 2-3. The product should precipitate as a solid.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. The primary impurity at this stage may be the 6-chloro-3-hydroxy isomer. Purity can be assessed by HPLC and NMR. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by preparative chromatography.

References

  • Dow Chemical Co. Preparation of 3,6-dichloropicolinic acid. US Patent US4087431A. Published May 2, 1978.
  • Wikipedia. Picolinic acid. Last modified October 2, 2023. Available from: [Link]

  • Zhejiang University of Technology. Electrolytic synthesis method for 3,6-dichloropicolinic acid. Chinese Patent CN101235512A. Published August 6, 2008.
  • Wang, J., et al. Synthesis of 3, 6-dichloropicolinic acid. Huagong Jishu Yu Kaifa (Chemical Technology & Development). 2007. Available from: [Link]

  • Behrman, E.J., et al. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E. 2021;77(Pt 8):883-888. Available from: [Link]

  • Unknown Assignee. 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Chinese Patent CN104003934A. Published August 27, 2014.
  • Bawa, R.A., et al. Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry. 2012;2(1):44-49. Available from: [Link]

  • Dow Agrosciences LLC. Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US Patent US9475771B2. Published October 25, 2016.
  • Abbvie Inc. Picolinic acid derivatives and their use as intermediates. US Patent US10633341B2. Published April 28, 2020.
  • Pleshakov, V.G., et al. Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. Applied Biochemistry and Microbiology. 2007;43(2):227-231. Available from: [Link]

  • Jonuškienė, I., et al. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2019;24(5):971. Available from: [Link]

  • Ciba Ltd. Processes for the production of picolinic acid dericatives. US Patent US3245998A. Published April 12, 1966.
  • Zolfigol, M.A., et al. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. 2023;13(18):12247-12255. Available from: [Link]

  • Rasooll, M.M., et al. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. 2023. Available from: [Link]

  • Jiangsu Agrotech & Consulting Co Ltd. A kind of preparation method of 3,6 dichloro 2 picolinic acids. Chinese Patent CN106243027A. Published December 21, 2016.
  • Dow Agrosciences LLC. The method for preparing 4- alkoxy -3- hydroxy-picolinic acid. Chinese Patent CN109068653A. Published December 21, 2018.
  • National Center for Biotechnology Information. 3-Hydroxypicolinic Acid. PubChem Compound Database. CID=13401. Available from: [Link]

  • National Center for Biotechnology Information. 6-Hydroxypicolinic acid. PubChem Compound Database. CID=242721. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available from: [Link]

  • Fushinobu, Y., et al. Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. Journal of Bioscience and Bioengineering. 2004;97(3):172-177. Available from: [Link]

  • LookChem. Cas 19621-92-2,6-Hydroxypicolinic acid. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Picolinic Acid Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Look into 3-Hydroxypicolinic Acid and its Halogenated Analogue, 6-Chloro-3-hydroxypicolinic acid

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to experimental success. This guide provides an in-depth comparison of two picolinic acid derivatives: the well-established 3-Hydroxypicolinic acid (3-HPA) and its lesser-known halogenated analogue, 6-Chloro-3-hydroxypicolinic acid .

Initial investigations for a direct comparison with "3-Chloro-6-hydroxypicolinic acid" revealed a significant lack of available data, including a CAS number, PubChem entry, and commercial suppliers. This suggests that it is not a readily available or documented compound. Therefore, this guide has been pivoted to provide a valuable comparison between 3-HPA and a known, commercially available chlorinated analogue, 6-Chloro-3-hydroxypicolinic acid. This comparative analysis will explore their chemical properties and potential applications, with a particular focus on Mass Spectrometry.

Section 1: Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental differences in the chemical structures of 3-Hydroxypicolinic acid and 6-Chloro-3-hydroxypicolinic acid give rise to distinct physical and chemical properties. These properties are crucial in determining their suitability for various research applications.

Property3-Hydroxypicolinic Acid6-Chloro-3-hydroxypicolinic acid
Molecular Formula C6H5NO3[1]C6H4ClNO3
Molecular Weight 139.11 g/mol [1]173.56 g/mol
CAS Number 874-24-8[1]1240596-65-9[2]
Appearance Light yellow needles or powder[3]Not specified (typically off-white to light yellow solid)
Melting Point 208-212 °C[3]Not specified
Solubility Soluble in waterExpected to have lower water solubility due to the hydrophobic chlorine atom.
Acidity (pKa) Not specifiedThe electron-withdrawing chlorine atom is expected to increase the acidity of the carboxylic acid and hydroxyl groups compared to 3-HPA.

Section 2: 3-Hydroxypicolinic Acid: The Established Standard

3-Hydroxypicolinic acid (3-HPA) is a widely recognized and utilized compound in the scientific community, primarily for its exceptional performance as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, especially for the analysis of oligonucleotides.[1][3]

Synthesis of 3-Hydroxypicolinic Acid

The biosynthesis of 3-HPA has been elucidated and involves the conversion of L-lysine through a series of enzymatic reactions.[4] Chemical synthesis routes are also well-established, providing a reliable supply for research and commercial purposes.[5]

Applications of 3-Hydroxypicolinic Acid

The primary application of 3-HPA is as a MALDI matrix. Its ability to co-crystallize with nucleic acids and absorb laser energy efficiently leads to soft ionization and minimal fragmentation of the analyte, making it ideal for the mass analysis of DNA and RNA.[6][7]

Beyond its role in mass spectrometry, 3-HPA and its derivatives have been explored for their biological activities, including their potential as metal-chelating agents.[8]

Experimental Protocol: 3-HPA as a MALDI Matrix for Oligonucleotide Analysis

The following protocol outlines a standard procedure for using 3-HPA as a MALDI matrix for oligonucleotide analysis.

Materials:

  • 3-Hydroxypicolinic acid (3-HPA), high purity

  • Ammonium citrate, dibasic

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Oligonucleotide sample

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Matrix Solution Preparation:

    • Prepare a stock solution of 50 mg/mL 3-HPA in a 1:1 (v/v) mixture of acetonitrile and water.

    • Prepare a 100 mg/mL aqueous solution of ammonium citrate.

    • For the final matrix solution, mix 9 parts of the 3-HPA stock solution with 1 part of the ammonium citrate solution.

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in ultrapure water to a final concentration of 10-20 pmol/µL.

  • Target Spotting (Dried-Droplet Method):

    • Mix the oligonucleotide sample and the final matrix solution in a 1:1 ratio.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire data in the negative-ion mode, as it is generally preferred for oligonucleotides.

Section 3: 6-Chloro-3-hydroxypicolinic acid: A Potential Alternative?

While not as extensively studied as 3-HPA, 6-Chloro-3-hydroxypicolinic acid presents an interesting alternative due to its structural similarity and the presence of a halogen atom. The introduction of a chlorine atom can significantly alter the electronic properties and hydrophobicity of the molecule, which could translate to different performance characteristics in various applications.

Synthesis of 6-Chloro-3-hydroxypicolinic acid

Specific synthesis routes for 6-Chloro-3-hydroxypicolinic acid are not widely published in peer-reviewed journals. However, general methods for the chlorination of pyridine rings are known and could likely be adapted for its synthesis. It is also available from some chemical suppliers.[2]

Potential Applications of 6-Chloro-3-hydroxypicolinic acid

Given its structural similarity to 3-HPA, 6-Chloro-3-hydroxypicolinic acid could potentially serve as a MALDI matrix. The electron-withdrawing nature of the chlorine atom might influence its UV absorption properties and its interaction with analytes. It could also be investigated for its potential biological activities, as halogenated organic compounds often exhibit unique pharmacological properties.

Section 4: Comparative Analysis and Future Outlook

The key differences between 3-HPA and 6-Chloro-3-hydroxypicolinic acid stem from the presence and position of the chloro and hydroxyl groups.

  • As a MALDI Matrix: The chlorine atom in 6-Chloro-3-hydroxypicolinic acid may enhance its UV absorption at certain wavelengths, potentially leading to a lower energy threshold for desorption and ionization. However, its increased hydrophobicity might affect its co-crystallization with highly polar analytes like oligonucleotides. Experimental validation is necessary to determine its efficacy as a MALDI matrix.

  • Biological Activity: The introduction of a chlorine atom can significantly impact the biological activity of a molecule. It can alter its binding affinity to enzymes and receptors and affect its metabolic stability. Therefore, 6-Chloro-3-hydroxypicolinic acid could exhibit different, and potentially more potent, biological effects compared to 3-HPA.

Experimental Workflow for Evaluating a Novel MALDI Matrix

G cluster_prep Preparation cluster_spot Sample Spotting cluster_analysis Analysis cluster_eval Evaluation prep_matrix Prepare Matrix Solution (e.g., 50 mg/mL in ACN/H2O) mix Mix Matrix and Analyte (e.g., 1:1 ratio) prep_matrix->mix prep_analyte Prepare Analyte Solution (e.g., 10 pmol/µL oligonucleotide) prep_analyte->mix spot Spot on MALDI Target mix->spot dry Air Dry spot->dry ms MALDI-TOF MS Analysis dry->ms data Data Acquisition and Processing ms->data compare Compare Spectra with Standard Matrix (e.g., 3-HPA) data->compare metrics Evaluate S/N Ratio, Resolution, and Fragmentation compare->metrics

Caption: A generalized workflow for the evaluation of a novel MALDI matrix candidate.

Section 5: Conclusion

3-Hydroxypicolinic acid remains the gold standard as a MALDI matrix for oligonucleotide analysis due to its well-characterized performance and extensive documentation. 6-Chloro-3-hydroxypicolinic acid, while less explored, represents a compound with the potential for novel applications, both in mass spectrometry and in biological screening. Further research is warranted to fully elucidate its properties and determine its utility in various scientific domains. This guide serves as a foundational resource for researchers interested in exploring the potential of this and other halogenated picolinic acid derivatives.

References

  • PubChem. 3,4,5-Trichloro-6-hydroxypicolinic acid. [Link]

  • PubChem. 3,5,6-Trichloro-4-hydroxypicolinic acid. [Link]

  • Tanigaki, F., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry, 8(9), 673-677. [Link]

  • PubChem. 3-Hydroxypicolinic Acid. [Link]

  • Behrman, E. J., & Parkin, S. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–639. [Link]

  • LookChem. Cas 19621-92-2,6-Hydroxypicolinic acid. [Link]

  • Yuan, Y., et al. (2020). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 18(1), 85-89. [Link]

  • RayBiotech. 3-Hydroxypicolinic acid. [Link]

  • Molbase. 3-hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid) suppliers USA. [Link]

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  • Fuchs, B., & Schiller, J. (2009). Recent developments of useful MALDI matrices for the mass spectrometric characterization of lipids. Chemistry and physics of lipids, 160(1), 1–12. [Link]

  • Epp, J. B., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]

  • Yoshikawa, Y., et al. (2008). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. BioMetals, 21(5), 577–584. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential analytical methodologies for the development and validation of quantitative methods for 3-Chloro-6-hydroxypicolinic acid (CAS 1263280-37-0).[1] As a substituted pyridine, this molecule possesses characteristics—a carboxylic acid, a hydroxyl group, and a halogenated aromatic ring—that present unique analytical challenges and inform the choice of method.

This document is intended for researchers, analytical chemists, and drug development professionals. It moves beyond procedural lists to explain the causality behind methodological choices, grounding them in established regulatory frameworks and first principles. We will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for robust method development and validation.

Foundational Principles: The Framework of Analytical Method Validation

Before developing a specific method, it is crucial to understand the required performance characteristics as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] A validated method ensures that the data generated is reliable, reproducible, and fit for its intended purpose. The core validation parameters are interlinked and establish the trustworthiness of the analytical procedure.

  • Specificity (Selectivity): The ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[2] This is the foundation of a reliable method.

  • Linearity: Demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have acceptable linearity, accuracy, and precision.[2]

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

cluster_0 Method Development cluster_2 Routine Use Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness Routine Routine Analysis & System Suitability Robustness->Routine

The interconnected workflow of analytical method validation.

Comparative Analysis of Chromatographic Platforms

The selection of an analytical platform is the most critical decision in method development. For this compound, both HPLC and GC-MS are viable, but they require fundamentally different approaches due to the analyte's physicochemical properties.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte State Analyzed directly in solution.Requires volatile and thermally stable analyte.
Derivatization Not typically required.Mandatory. Required to increase volatility and thermal stability.
Typical Stationary Phase C18 (Reversed-Phase)5% Phenyl Polysiloxane (e.g., HP-5ms)
Primary Advantage Simplicity, high throughput, robust for quality control.High specificity and sensitivity, structural confirmation via mass spectra.
Primary Challenge Achieving sufficient retention and good peak shape for a polar compound.Complexity and potential variability of the derivatization step.
Best Suited For Assay and impurity quantification in drug substances and products.Trace-level quantification in complex biological or environmental matrices.

In-Depth Guide: HPLC-UV Method Development & Validation

Reverse-phase HPLC is the workhorse of the pharmaceutical industry and the logical starting point for the analysis of this compound. The primary goal is to manage the analyte's polarity to achieve adequate retention and symmetrical peak shape.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the universal choice for reversed-phase chromatography. Its nonpolar nature provides retention for aromatic compounds like the pyridine ring of the analyte.

  • Mobile Phase: The key to success is controlling the ionization state of the analyte. This compound has a carboxylic acid group (pKa ~2-4) and a pyridine nitrogen (pKa ~5-6).

    • Acidification: Adding an acid (e.g., 0.1% formic or phosphoric acid) to the aqueous mobile phase to maintain a pH below 2 is critical. This fully protonates the carboxylic acid, rendering it neutral and significantly increasing its retention on the C18 column.[3]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity. A gradient elution, starting with a high aqueous percentage and increasing the acetonitrile concentration, will effectively elute the analyte while separating it from potential impurities.

  • Detection: A Diode Array Detector (DAD) is ideal. It allows for the determination of the maximum absorbance wavelength (λmax), likely around 270-290 nm for this chromophore, and enables peak purity analysis.

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 275 nm (verify λmax experimentally).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 10% B

      • 26-30 min: 10% B (equilibration)

  • Sample Preparation (for Drug Substance):

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 100.0 mL of diluent to make a 100 µg/mL solution.

    • Working Standards: Prepare a series of standards for linearity (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate

Experimental workflow for the HPLC-UV analysis.

In-Depth Guide: GC-MS Method Development & Validation

For trace-level analysis, especially in complex matrices where specificity is paramount, GC-MS is the superior technique. However, the polar, non-volatile nature of this compound makes direct analysis impossible. Chemical derivatization is a mandatory prerequisite.

Causality Behind Experimental Choices
  • The Derivatization Imperative: The carboxylic acid and hydroxyl groups contain active hydrogens that engage in strong intermolecular hydrogen bonding, resulting in a high melting point and negligible vapor pressure.[4][5][6] Derivatization replaces these active hydrogens with nonpolar, thermally stable groups.

    • Silylation: This is the most common and effective strategy. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective as it will simultaneously react with both the carboxylic acid and the hydroxyl group to form their respective trimethylsilyl (TMS) ester and TMS ether. This single-step reaction creates a much more volatile and less polar molecule suitable for GC.[7]

  • Stationary Phase: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is ideal for separating the derivatized analyte from other components.

  • Detection (Mass Spectrometry):

    • Electron Ionization (EI): Standard EI at 70 eV will produce a reproducible fragmentation pattern, which serves as a fingerprint for identification.

    • Selective Ion Monitoring (SIM): Instead of scanning all masses (full scan), monitoring only a few characteristic, abundant ions of the derivatized analyte dramatically increases sensitivity and selectivity, allowing for quantification at very low levels.

Experimental Protocol: GC-MS Method (with Derivatization)
  • Instrumentation:

    • GC system with a split/splitless inlet, coupled to a Mass Spectrometer.

  • Derivatization Procedure:

    • Accurately transfer a known amount of sample or standard residue into a 2 mL autosampler vial.

    • Ensure the sample is completely dry by evaporating the solvent under a gentle stream of nitrogen. Water is detrimental to silylation reagents.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a high-boiling solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program:

      • Initial Temp: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV. Operate in SIM mode, selecting 3-4 characteristic ions after determining the fragmentation pattern from a full scan injection of a concentrated standard.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample Aliquot Sample (Dry Residue) reagent Add Silylation Reagent (BSTFA) sample->reagent heat Heat at 70°C for 30 min reagent->heat inject Inject into GC-MS System heat->inject separate Separation on HP-5ms Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatogram detect->integrate calculate Calculate Concentration integrate->calculate

Experimental workflow for GC-MS with mandatory derivatization.

Validation Acceptance Criteria

The following table provides typical acceptance criteria for method validation, derived from ICH and common industry practice. These should be defined in the validation protocol before experiments begin.

Validation Parameter Acceptance Criteria
Specificity Analyte peak is well-resolved from impurities/excipients. Peak purity index > 0.995 (for DAD).
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Mean recovery should be within 98.0% to 102.0% for assay.
Precision (RSD) Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision (RSD) at LOQ concentration should be ≤ 10%.
Robustness The RSD of results from varied conditions should not be significantly different from the nominal condition results (e.g., RSD ≤ 2.0%).

Conclusion and Recommendations

The validation of an analytical method for this compound requires a careful, science-driven approach. There is no single "best" method; the optimal choice is dictated by the analytical objective.

  • For routine quality control, assay, and purity testing of drug substances or formulated products, the HPLC-UV method is highly recommended. Its simplicity, robustness, and high throughput make it ideal for environments where a large number of samples are processed. The primary developmental effort will be in optimizing the mobile phase pH to ensure good chromatography.

  • For bioanalysis, trace-level impurity quantification, or applications requiring the highest degree of specificity and sensitivity, the GC-MS method is the superior choice. While the mandatory derivatization step adds complexity and a potential source of variability, the unparalleled selectivity of mass spectrometry, particularly in SIM mode, is often necessary to achieve the required low limits of quantitation in challenging matrices like plasma or tissue extracts.

Ultimately, any chosen method must be rigorously validated according to the principles outlined in the ICH guidelines to ensure the integrity and reliability of the scientific data it generates.

References

  • Smyth, T. P., O'Donnell, G., & Heywood, W. (n.d.). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Public Library of Science. (2016). GC-MS analysis of fatty acid picolinyl ester derivatives. Figshare. Available from: [Link]

  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. Available from: [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. Available from: [Link]

  • Shukla, O. P., & Kaul, S. M. (1973). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Institutes of Health. Available from: [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Available from: [Link]

  • NIST. (n.d.). 3-Hydroxypicolinic acid. NIST WebBook. Available from: [Link]

  • ResearchGate. (n.d.). GC-MS analysis of fatty acid picolinyl ester derivatives. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Available from: [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. National Institutes of Health. Available from: [Link]

  • National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Cambridge Open Engage. Available from: [Link]

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A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agricultural science, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount. This guide provides an in-depth comparison of chlorinated and non-chlorinated picolinic acids, delving into their distinct mechanisms of action, applications, and the profound impact of chlorination on their biological function.

Introduction: The Picolinic Acid Scaffold

Picolinic acid, or 2-pyridinecarboxylic acid, is a simple organic compound that serves as a fundamental building block for a diverse range of biologically active molecules.[1] Its inherent ability to act as a bidentate chelating agent for various metal ions is a key feature that underpins some of its natural biological roles.[2][3] In the human body, it is a catabolite of the amino acid tryptophan and is believed to aid in the absorption of essential trace elements.[1] However, the functionalization of the picolinic acid ring, particularly through chlorination, dramatically alters its biological properties, leading to compounds with potent herbicidal activity. This guide will explore the divergent paths of these two classes of picolinic acid derivatives.

Chlorinated Picolinic Acids: Potent Auxinic Herbicides

The introduction of chlorine atoms to the picolinic acid ring, often in conjunction with an amino group, gives rise to a class of highly effective and widely used herbicides. Prominent examples include picloram, clopyralid, and aminopyralid.[4][5][6] These compounds are valued for their systemic action and selective control of broadleaf weeds.[7][8]

Mechanism of Action: Mimicking a Plant Hormone

Chlorinated picolinic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[9][10] They bind to and activate specific auxin receptors in plants, primarily the TIR1/AFB family of F-box proteins.[11] This binding leads to the degradation of transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes.[12] The consequence for susceptible plants is disorganized and unsustainable growth, ultimately leading to vascular tissue disruption and death.[13]

Auxin_Mimicry_Mechanism cluster_plant_cell Plant Cell CPA Chlorinated Picolinic Acid (e.g., Picloram) Receptor TIR1/AFB Auxin Receptor CPA->Receptor Binds to SCF_Complex SCF E3 Ubiquitin Ligase Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death ARG->Uncontrolled_Growth Leads to

Caption: Mechanism of action of chlorinated picolinic acid herbicides as synthetic auxins.

Structure-Activity Relationship

The herbicidal potency and selectivity of chlorinated picolinic acids are heavily influenced by the substitution pattern on the pyridine ring. For instance, 4-amino-3,5,6-trichloropicolinic acid (picloram) is known for its high toxicity to many broad-leaved plants and its persistence in soil.[14][15] The development of newer herbicides like aminopyralid, a derivative of picloram, has led to products with different weed control spectrums and environmental profiles.[6][16] Research continues to explore modifications of the picolinic acid structure to discover novel herbicides with improved efficacy and safety profiles.[17][18][19]

Comparative Data of Chlorinated Picolinic Acids
FeaturePicloramClopyralidAminopyralid
Primary Use Broadleaf weed and woody plant control[4][7]Control of broadleaf weeds, especially in the Asteraceae and Fabaceae families[5][8]Control of noxious and invasive broadleaf weeds[6][20]
Mode of Action Synthetic Auxin (Auxin Mimic)[9][21]Synthetic Auxin (Auxin Mimic)[5][10]Synthetic Auxin (Auxin Mimic)[6][22]
Systemic Action Yes, absorbed by foliage and roots[4][7]Yes, absorbed by foliage and roots[5][13]Yes, absorbed by foliage and roots[6]
Soil Persistence High, can be several months to years[4][21]Moderate, average half-life of 40 days[23]Moderate to high, with a typical half-life of 103 days[20][24]
Mammalian Toxicity Low (Oral LD50 for rats >5,000 mg/kg)[21]Low (Acute toxicity category III)[5]Very Low (Oral LD50 for rats > 5,000 mg/kg)[20]

Non-Chlorinated Picolinic Acids: Diverse Biological Roles

In the absence of chlorination, the biological activities of picolinic acid and its derivatives are markedly different, focusing more on chelation and interactions with animal and microbial systems rather than potent herbicidal effects.

Picolinic Acid: A Natural Chelator and Antiviral Agent

Picolinic acid is a natural metabolite of tryptophan in mammals.[2] Its primary recognized function is as a chelator of trace elements such as zinc, chromium, iron, and manganese, facilitating their absorption from the intestine.[2] This property is leveraged in nutritional supplements, such as chromium picolinate and zinc picolinate.

Recent studies have also highlighted the broad-spectrum antiviral activity of picolinic acid.[25] It has been shown to inhibit the entry of several enveloped viruses, including SARS-CoV-2 and influenza A virus, into host cells by disrupting the fusion of the viral envelope with the cell membrane.[25][26] Picolinic acid has also demonstrated antimicrobial and immunomodulatory effects.[27][28]

Fusaric Acid: A Mycotoxin with Pharmacological Activities

Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by various Fusarium species.[29][30] While it exhibits some herbicidal and antifungal properties, its primary area of research interest lies in its diverse pharmacological effects in animals.[31][32] Fusaric acid can impact the nervous, cardiovascular, and immune systems.[29] Its mechanism of action is thought to involve the inhibition of dopamine beta-hydroxylase, an enzyme involved in neurotransmitter synthesis.[30]

Other Derivatives and Their Potential

The non-chlorinated picolinic acid scaffold has been explored for a variety of therapeutic applications. Synthetic derivatives have been investigated for their potential as anticonvulsants, antihypertensives, and anti-inflammatory agents.[33][34] This highlights the versatility of the picolinic acid structure in medicinal chemistry.

Head-to-Head Comparison: Chlorinated vs. Non-Chlorinated Picolinic Acids

FeatureChlorinated Picolinic AcidsNon-Chlorinated Picolinic Acids
Primary Biological Activity Herbicidal (Plant Growth Regulators)[14]Chelation, Pharmacological (Antiviral, Antimicrobial, etc.)[25]
Mechanism of Action Synthetic Auxin Mimicry in Plants[9][11]Metal Ion Chelation, Enzyme Inhibition, Membrane Fusion Disruption[2][25][30]
Primary Target Organisms Broadleaf Plants[4][8]Mammals, Viruses, Microbes[25][28][29]
Key Chemical Feature Presence of Chlorine Atoms on the Pyridine RingAbsence of Chlorine Atoms
Main Applications Agriculture and Vegetation Management[4][6]Nutritional Supplements, Potential Therapeutics[33]

Experimental Protocols

Evaluation of Herbicidal Activity (Post-emergence)
  • Plant Cultivation: Grow target broadleaf weed species (e.g., Amaranthus retroflexus) and a tolerant grass species (e.g., Zea mays) in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 2-4 true leaf stage, apply aqueous solutions of chlorinated picolinic acids (e.g., picloram, clopyralid) and non-chlorinated picolinic acids at varying concentrations using a laboratory sprayer. Include a control group sprayed only with water and a surfactant.

  • Observation and Data Collection: Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at 3, 7, and 14 days after treatment using a rating scale (e.g., 0 = no injury, 100 = complete death).

  • Biomass Measurement: At 14 days, harvest the above-ground biomass, dry it in an oven at 60°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control. Determine the GR50 (the concentration required to cause a 50% reduction in growth) for each compound.

Herbicidal_Activity_Workflow Start Start: Plant Cultivation (Weeds & Grasses) Application Herbicide Application (Varying Concentrations) Start->Application Observation Visual Assessment of Injury (3, 7, 14 days) Application->Observation Biomass Harvest & Measure Dry Biomass (14 days) Observation->Biomass Analysis Data Analysis (% Inhibition, GR50) Biomass->Analysis End End: Comparative Efficacy Analysis->End

Caption: Workflow for evaluating the post-emergence herbicidal activity of picolinic acid derivatives.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 12-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated picolinic acids) in a cell culture medium.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with a medium containing the test compounds and low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the IC50 (the concentration that inhibits 50% of plaque formation).

Conclusion

The chlorination of the picolinic acid scaffold is a pivotal determinant of its biological activity. While non-chlorinated picolinic acids exhibit a range of pharmacological and physiological effects rooted in their chelating and enzyme-inhibiting properties, their chlorinated counterparts are potent auxin mimics that have been extensively developed as selective herbicides. This stark divergence in function underscores the profound influence of chemical structure on biological activity and provides a compelling case study for researchers in both agricultural and pharmaceutical sciences. Understanding these structure-activity relationships is crucial for the rational design of new molecules with desired biological effects, whether for crop protection or human health.

References

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  • Expert Insight: How Picloram Stands Out Among Herbicides. (2025). Bush Chemicals.
  • Everything Farmers Need to Know About Clopyralid. (2025). FBN.
  • Picloram Herbicide. (n.d.). Solutions Pest & Lawn.
  • The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Picloram - Active Ingredient Page. (n.d.). Chemical Warehouse.
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  • Picolinic acid. (n.d.). Wikipedia.
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  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2021). MDPI.
  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (n.d.). PMC - NIH.
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A Senior Application Scientist's Guide to the Mass Spectral Fragmentation of 3-Chloro-6-hydroxypicolinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the mass spectral fragmentation of 3-Chloro-6-hydroxypicolinic acid, a compound of interest in various chemical and pharmaceutical research areas. We will explore its fragmentation patterns under different ionization conditions, compare mass spectrometry with other analytical techniques, and provide a practical experimental protocol.

Introduction to this compound and the Role of Mass Spectrometry

This compound is a substituted pyridine derivative. The presence of a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring gives it unique chemical properties and potential biological activities. Accurate characterization and quantification of this molecule are crucial for its potential applications.

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of organic molecules.[1][2] By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions and their fragments, we can deduce the molecule's structure and quantify its presence in a sample.[3] This guide will focus on predicting and interpreting the fragmentation patterns of this compound, providing a roadmap for its analysis.

Predicted Mass Spectral Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer will be influenced by the ionization method used. Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" ionization method that often results in less fragmentation and the observation of the protonated or deprotonated molecule.[4]

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is prone to fragmentation.[3] Based on the fragmentation patterns of related compounds, we can predict the following key fragmentation pathways for this compound:

  • Loss of HCl: A common fragmentation pathway for chlorinated pyridines is the elimination of a neutral hydrochloric acid (HCl) molecule.[5] This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-36.

  • Decarboxylation: Carboxylic acids readily lose a molecule of carbon dioxide (CO₂) upon ionization.[6] This would lead to a fragment at m/z M-44.

  • Loss of CO: Hydroxypyridines can undergo the loss of carbon monoxide (CO).[5] This would produce a fragment at m/z M-28.

  • Loss of Chlorine Radical: The cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical (Cl˙), leading to a fragment at m/z M-35.

  • Combined Losses: Sequential losses of these neutral molecules are also highly probable, leading to a complex fragmentation pattern. For instance, the initial loss of HCl could be followed by the loss of CO.

The following diagram illustrates the predicted EI fragmentation pathway:

EI_Fragmentation M [M]⁺˙ This compound M_minus_HCl [M-HCl]⁺˙ M->M_minus_HCl -HCl M_minus_CO2 [M-CO₂]⁺˙ M->M_minus_CO2 -CO₂ M_minus_Cl [M-Cl]⁺ M->M_minus_Cl -Cl˙ M_minus_CO [M-CO]⁺˙ M->M_minus_CO -CO M_minus_HCl_minus_CO [M-HCl-CO]⁺˙ M_minus_HCl->M_minus_HCl_minus_CO -CO

Caption: Predicted Electron Ionization (EI) fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode.[4][7] Fragmentation is induced by collision-induced dissociation (CID) in the mass spectrometer.

  • Positive Ion Mode ([M+H]⁺):

    • Loss of H₂O: The protonated molecule can readily lose a water molecule from the carboxylic acid and hydroxyl groups, resulting in a fragment at m/z [M+H-18]⁺.

    • Loss of CO₂: Decarboxylation from the protonated carboxylic acid group can occur, leading to a fragment at m/z [M+H-44]⁺.

    • Loss of HCl: Similar to EI, the loss of a neutral HCl molecule is a possibility, resulting in a fragment at m/z [M+H-36]⁺.

  • Negative Ion Mode ([M-H]⁻):

    • Loss of CO₂: The deprotonated molecule, likely at the carboxylic acid position, can easily lose a molecule of carbon dioxide, yielding a prominent fragment at m/z [M-H-44]⁻. This is often the base peak in the negative ion mode CID spectrum of carboxylic acids.

The following diagram illustrates the predicted ESI fragmentation pathway:

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]⁺ MH_minus_H2O [M+H-H₂O]⁺ MH->MH_minus_H2O -H₂O MH_minus_CO2 [M+H-CO₂]⁺ MH->MH_minus_CO2 -CO₂ MH_minus_HCl [M+H-HCl]⁺ MH->MH_minus_HCl -HCl M_minus_H [M-H]⁻ M_minus_H_minus_CO2 [M-H-CO₂]⁻ M_minus_H->M_minus_H_minus_CO2 -CO₂

Caption: Predicted Electrospray Ionization (ESI) fragmentation in positive and negative modes.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of technique depends on the specific analytical need, such as quantification, purity assessment, or structural confirmation.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection by UV absorbance.[8]Robust, reproducible, good for quantification.Less sensitive than MS, provides no structural information.
Gas Chromatography (GC) with Mass Spectrometry (GC-MS) Separation of volatile compounds, followed by MS detection.High separation efficiency, provides structural information.Requires derivatization for non-volatile compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitivity and specificity of MS.[1]Highly sensitive and selective, provides both quantitative and structural data.Can be affected by matrix effects.[9]

Experimental Protocol: Acquiring a Mass Spectrum of this compound via LC-MS

This protocol provides a general framework for the analysis of this compound using a standard LC-MS system. Optimization will be necessary for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Extraction (for complex matrices): For biological or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.

LC-MS Parameters
  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (ESI source):

    • Ionization Mode: Both positive and negative ion modes should be evaluated.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Nebulizer Gas Flow: Instrument dependent.

    • Drying Gas Flow: Instrument dependent.

    • Scan Range: m/z 50-300.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Data Analysis
  • Full Scan Analysis: Identify the m/z of the protonated or deprotonated molecule.

  • MS/MS (or Tandem MS) Analysis: Fragment the precursor ion and identify the major fragment ions.

  • Fragmentation Pathway Elucidation: Propose fragmentation pathways consistent with the observed product ions.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Dilutions Create Working Dilutions Stock->Dilutions Extraction Sample Extraction (if needed) Dilutions->Extraction Injection Inject Sample into HPLC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (Full Scan & MS/MS) Ionization->Detection Identify_Precursor Identify Precursor Ion Detection->Identify_Precursor Identify_Fragments Identify Fragment Ions Identify_Precursor->Identify_Fragments Elucidate_Pathway Elucidate Fragmentation Pathway Identify_Fragments->Elucidate_Pathway

Caption: A generalized experimental workflow for LC-MS analysis.

Conclusion

The mass spectral fragmentation of this compound can be rationally predicted by considering the fragmentation patterns of its constituent functional groups. While EI provides extensive fragmentation useful for structural confirmation, ESI coupled with CID offers a softer ionization approach ideal for identifying the molecular ion and key fragments, making it highly suitable for LC-MS based quantification and characterization. This guide provides a foundational understanding for researchers to develop robust analytical methods for this and structurally related compounds, ultimately advancing their research and development efforts.

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A Comparative Guide to Halogenated Picolinic Acid Derivatives: From Agriculture to Medicine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular modifications is paramount. This guide provides an in-depth comparative study of halogenated picolinic acid derivatives, exploring how the strategic placement of halogens on the picolinic acid scaffold dictates their physicochemical properties and diverse biological activities. While renowned for their potent herbicidal effects, this guide also delves into the emerging medicinal potential of these compounds, offering a comprehensive resource grounded in experimental data and mechanistic insights.

Introduction: The Picolinic Acid Scaffold and the Influence of Halogenation

Picolinic acid, a simple pyridine-carboxylic acid, serves as a versatile scaffold in chemistry and biology. Its inherent chelating properties and biological relevance as a metabolite of tryptophan make it an attractive starting point for chemical modification.[1] Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine), is a powerful tool in medicinal and agricultural chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of halogens can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide will comparatively analyze well-established halogenated picolinic acid-based herbicides and explore their lesser-known, yet promising, medicinal applications.

Physicochemical Properties: A Comparative Analysis

The type and position of the halogen atom on the picolinic acid ring profoundly influence its physicochemical properties, which in turn govern its biological activity and environmental fate. Key parameters such as the acid dissociation constant (pKa), the partition coefficient (logP), and solubility are crucial for predicting a compound's behavior.

CompoundStructureHalogen(s) & Position(s)pKalog KowWater SolubilityReference(s)
Picloram4-amino-3,5,6-trichloropicolinic acid3,5,6-Trichloro~2.3-1.81430 mg/L[4][5]
Clopyralid3,6-dichloropicolinic acid3,6-Dichloro~2.3-1.811000 mg/L[4][5]
Aminopyralid4-amino-3,6-dichloropicolinic acid3,6-Dichloro~2.56-1.762480 mg/L[5]

Table 1: Comparative Physicochemical Properties of Key Herbicidal Picolinic Acid Derivatives.

As illustrated in Table 1, the addition of an amino group in aminopyralid, alongside the chlorine atoms, increases its water solubility compared to picloram and clopyralid. These subtle changes in physicochemical properties can have significant impacts on their uptake, translocation, and efficacy in plants.[4][5]

Herbicidal Activity: A Deep Dive into Synthetic Auxins

Halogenated picolinic acid derivatives are a cornerstone of modern agriculture, acting as potent synthetic auxin herbicides. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death.[6][7][8][9][10]

Mechanism of Action

These herbicides bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent herbicidal effects.[7][8]

Auxin Herbicide Mechanism cluster_cell Plant Cell Auxin Auxin Herbicide (e.g., Picloram) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Leads to

Caption: Mechanism of action of synthetic auxin herbicides.

Comparative Efficacy of Commercial Herbicides

Picloram, clopyralid, and aminopyralid are widely used herbicides, each with a distinct spectrum of activity.

HerbicideKey CharacteristicsTarget WeedsReference(s)
Picloram Highly systemic, persistent in soil, effective against deep-rooted perennials and woody plants.Broadleaf weeds, brush, woody plants.[11][12]
Clopyralid Effective against broadleaf weeds, particularly in the Asteraceae family.Thistles, knapweeds, and other broadleaf weeds.[4][11]
Aminopyralid Strong activity on perennial broadleaf weeds, good grass tolerance.Thistles, docks, and many invasive broadleaf weeds.[5][11][12]

Table 2: Comparative Efficacy of Commercial Picolinic Acid Herbicides.

Recent research has focused on synthesizing novel halogenated picolinic acid derivatives with improved efficacy and a broader weed spectrum. For example, the introduction of a pyrazolyl group at the 6-position has shown promising results.[13][14][15][16]

Medicinal Chemistry Potential: Beyond Herbicides

The structural motifs present in halogenated picolinic acids also hold promise in medicinal chemistry. Research has indicated potential anticonvulsant and antimicrobial activities.

Anticonvulsant Activity

Studies have shown that certain halogenated picolinic acid amides exhibit significant anticonvulsant properties. For instance, picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) has demonstrated a broad spectrum of anticonvulsant action in various experimental seizure models.[15][17]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence and position of the halogen on the benzylamide ring are critical for activity. A 2-fluoro substitution appears to be particularly effective.[15][17]

  • Amide Linkage: The amide bond is a key pharmacophoric feature, likely involved in binding to the biological target.

Further research is needed to elucidate the precise mechanism of action, but these findings suggest that halogenated picolinic acid derivatives represent a promising scaffold for the development of novel antiepileptic drugs.

Antimicrobial Activity

Picolinic acid and its derivatives have been reported to possess antimicrobial properties.[18][19] Halogenation can further enhance this activity. For example, halogenated 8-hydroxyquinoline, a related heterocyclic scaffold, shows potent antimicrobial effects.[20] The antimicrobial activity of metal complexes of picolinic acid has also been investigated, with zinc picolinate showing broad-spectrum antibacterial activity.[21]

Mechanism of Action (Hypothesized): The antimicrobial effects of picolinic acid derivatives are thought to be related to their ability to chelate essential metal ions, disrupting microbial metabolism. Halogenation may enhance lipophilicity, facilitating passage through microbial cell membranes.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Halogenated Picolinic Acid Amide

This protocol describes the synthesis of a chlorinated picolinic acid amide, a common structural motif in this class of compounds.[9][22]

Synthesis_Workflow Start Picolinic Acid Step1 Reaction with Thionyl Chloride (SOCl2) Start->Step1 Intermediate Picolinoyl Chloride (in situ) Step1->Intermediate Step2 Reaction with Halogenated Aniline and Triethylamine Intermediate->Step2 Product Halogenated Picolinic Acid Amide Step2->Product Purification Column Chromatography Product->Purification

Caption: General workflow for the synthesis of halogenated picolinic acid amides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of picolinic acid in an appropriate solvent (e.g., toluene), add thionyl chloride and a catalytic amount of dimethylformamide (DMF).[23] Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Amide Coupling: Cool the reaction mixture and add a solution of the desired halogenated aniline and a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).[22] Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired halogenated picolinic acid amide.

In Vitro Antimicrobial Susceptibility Testing

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[4][7][8][10][11]

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Halogenated picolinic acid derivatives are a fascinating class of compounds with a well-established role in agriculture and burgeoning potential in medicine. This guide has provided a comparative overview of their synthesis, physicochemical properties, and biological activities, highlighting the critical role of halogenation in modulating their function. The herbicidal mechanism of these compounds as synthetic auxins is well-understood, and ongoing research continues to yield novel derivatives with enhanced properties.

The exploration of their medicinal applications, particularly as anticonvulsants and antimicrobial agents, is a promising frontier. Further structure-activity relationship studies are warranted to optimize their therapeutic potential and elucidate their mechanisms of action. The experimental protocols provided herein offer a foundation for researchers to further investigate these versatile molecules. As our understanding of the intricate interplay between chemical structure and biological function deepens, halogenated picolinic acid derivatives will undoubtedly continue to be a rich source of innovation in both agriculture and medicine.

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A Spectroscopic Guide to Differentiating Picolinic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, chemical synthesis, and biological research, the accurate identification of structural isomers is paramount. The pyridinecarboxylic acids—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as a classic example. While sharing the same chemical formula, C₆H₅NO₂, the seemingly minor shift in the carboxyl group's position around the pyridine ring induces profound changes in their chemical and physical properties.[1] Nicotinic acid, for instance, is the essential human vitamin B3 (Niacin), while its isomers play different biological roles and are foundational scaffolds in drug discovery for a range of conditions.[2]

This guide provides a comprehensive, data-supported comparison of these three isomers using four foundational spectroscopic techniques: Fourier-Transform Infrared (FT-IR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip researchers with the experimental data and theoretical understanding necessary to distinguish these critical compounds unambiguously.

The Structural Basis for Spectroscopic Differentiation

The key to differentiating the isomers lies in the electronic and steric consequences of the carboxyl group's position.

  • Picolinic Acid (2-position): The adjacent nitrogen and carboxyl groups allow for the formation of a strong intramolecular hydrogen bond (O-H···N).[3][4][5] This unique feature significantly impacts its vibrational and NMR spectra compared to the other isomers where such bonding is impossible.[3][6][7]

  • Nicotinic Acid (3-position): With the carboxyl group at the meta position, it experiences moderate electronic influence from the ring nitrogen and typically forms intermolecular hydrogen-bonded dimers in the solid state.

  • Isonicotinic Acid (4-position): The carboxyl group is para to the nitrogen, resulting in the strongest electronic communication (mesomeric effect) and a symmetrical structure that simplifies its NMR spectrum.

These structural nuances dictate everything from vibrational bond frequencies to the chemical environment of each proton, providing a unique spectroscopic fingerprint for each molecule.

Vibrational Spectroscopy: A Tale of Two Techniques (FT-IR & Raman)

Vibrational spectroscopy probes the energy required to excite the stretching and bending of chemical bonds. FT-IR and Raman spectroscopy are complementary techniques; FT-IR is sensitive to asymmetrical vibrations and polar bonds (like C=O), while Raman excels at analyzing symmetrical vibrations and non-polar bonds (like aromatic C=C).

Comparative FT-IR Spectral Analysis

In the solid state, the most diagnostic regions in the FT-IR spectra are those associated with the carboxylic acid and the pyridine ring.

  • O-H Stretching Region (3500-2500 cm⁻¹): For nicotinic and isonicotinic acids, this region is dominated by very broad absorption bands characteristic of the strong intermolecular hydrogen bonds in their carboxylic acid dimer structures. Picolinic acid's spectrum can show distinct broad features related to its strong O-H···N intramolecular hydrogen bond.[8]

  • Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This is often the most revealing region. A sharp, strong band around 1710-1720 cm⁻¹ is typical for the C=O stretch of a neutral carboxylic acid.[8] The presence of zwitterionic forms (where the proton transfers from the acid to the ring nitrogen) can introduce strong asymmetric carboxylate (COO⁻) stretching bands at lower wavenumbers (around 1600 cm⁻¹). The exact position is highly sensitive to the isomer and its crystalline packing.

  • Pyridine Ring Vibrations (1600-1400 cm⁻¹): The C=C and C=N stretching vibrations of the pyridine ring produce a unique "fingerprint" pattern of sharp bands for each isomer, directly reflecting the substitution pattern.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for Picolinic Acid Isomers

Vibrational ModePicolinic AcidNicotinic AcidIsonicotinic AcidCausality of Difference
ν(C=O) ~1700-1740~1710~1712The intramolecular H-bond in picolinic acid can influence the carbonyl frequency.
Ring ν(C=C), ν(C=N) ~1610, 1580, 1440~1595, 1485, 1425~1620, 1560, 1420The position of the carboxyl group alters the electronic distribution and symmetry of the pyridine ring, shifting the vibrational frequencies.
ν(COO⁻) asymmetric ~1660(less prevalent)~1663The zwitterionic form is more significant for isonicotinic acid, giving rise to a prominent carboxylate stretch.[8]

Note: Exact peak positions can vary based on sample preparation (e.g., KBr pellet, Nujol mull, ATR) and crystalline form.

Experimental Protocol: Solid-State ATR FT-IR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid isomer sample onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance spectrum.

Rationale: ATR FT-IR is chosen for its speed and simplicity. It requires minimal sample preparation, eliminating the need for KBr pellets, and provides high-quality, reproducible spectra of solid samples.[9][10]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Acquire Background A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Collect Interferogram (16-32 scans) D->E F Fourier Transform E->F G Ratio against Background F->G H Generate Absorbance Spectrum G->H

ATR FT-IR Experimental Workflow.

UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The position of the carboxyl group alters the electronic structure of the pyridine ring, thus shifting the absorption maxima (λ_max).[11]

This technique is particularly sensitive to the pH of the solution, as protonation or deprotonation of the ring nitrogen and carboxyl group significantly changes the electronic system. For isonicotinic acid in an acidic mobile phase (pH ≤ 3), absorption maxima are observed at approximately 214 nm and 264 nm.[12] The spectra are generally similar for the isomers, making UV-Vis a less definitive tool for identification on its own but useful for quantitative analysis once the isomer is known.[11][13]

Table 2: Typical UV-Vis Absorption Maxima (λ_max) in Ethanol

Isomerλ_max 1 (nm)λ_max 2 (nm)
Picolinic Acid ~215~264
Nicotinic Acid ~216~263
Isonicotinic Acid ~220~274

Note: Values are approximate and can shift based on solvent and pH.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier

¹H NMR spectroscopy provides the most unambiguous differentiation of the three isomers by revealing the precise chemical environment and connectivity of each proton on the pyridine ring. The symmetry, chemical shifts (δ), and spin-spin coupling patterns are unique to each structure.

Comparative ¹H NMR Spectral Analysis (in DMSO-d₆)
  • Isonicotinic Acid (4-): Due to its C₂ symmetry, the molecule has only two types of aromatic protons. The protons at positions 2 and 6 are equivalent, as are the protons at 3 and 5. This results in a simple spectrum with two signals, both appearing as doublets.

  • Nicotinic Acid (3-): This isomer has no symmetry, resulting in four distinct signals for the four aromatic protons, each with a unique chemical shift and coupling pattern (e.g., doublet, triplet, doublet of doublets).

  • Picolinic Acid (2-): Like nicotinic acid, this isomer is unsymmetrical and shows four distinct aromatic proton signals. The proton at position 6, being adjacent to the ring nitrogen, is typically shifted furthest downfield.

The carboxylic acid proton (COOH) appears as a very broad singlet at a high chemical shift (typically >13 ppm in DMSO-d₆), though its position is highly dependent on concentration and residual water.[14]

Table 3: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

IsomerProton PositionApprox. δ (ppm)MultiplicityKey Differentiating Feature
Picolinic Acid H-3~8.1-8.2dFour distinct aromatic signals. H-6 is most downfield.
H-4~7.8-7.9t
H-5~7.6-7.7d
H-6~8.6-8.7d
Nicotinic Acid H-2~9.0-9.1sFour distinct aromatic signals. H-2 is most downfield.
H-4~8.2-8.3d
H-5~7.5-7.6dd
H-6~8.7-8.8d
Isonicotinic Acid H-2, H-6~8.7-8.8dOnly two aromatic signals due to symmetry.[15]
H-3, H-5~7.8-7.9d

Note: Chemical shifts (δ) are referenced to TMS and can vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and integrate the signals. Reference the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Rationale: DMSO-d₆ is an excellent solvent choice as it solubilizes all three isomers well and shifts the exchangeable COOH proton far downfield, preventing it from overlapping with the aromatic signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg Sample in ~0.7 mL DMSO-d6 B Transfer to NMR Tube A->B C Insert Sample B->C D Lock & Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Integrate F->G H Reference Spectrum G->H

¹H NMR Spectroscopy Workflow.

Conclusion: A Multi-Technique Approach

While each spectroscopic technique offers valuable information, a combined approach provides the most robust and irrefutable identification of picolinic acid isomers.

  • FT-IR offers a rapid, solid-state screening method, with the carbonyl and fingerprint regions providing strong initial indicators.

  • Raman complements FT-IR, particularly for analyzing ring vibrations.

  • UV-Vis is best suited for quantitative analysis after identification, but its utility for differentiation is limited.

  • ¹H NMR stands as the definitive technique, where the number of signals and their coupling patterns provide a unique and unambiguous structural assignment for each isomer.

By understanding the structural origins of the spectroscopic differences and applying the appropriate experimental protocols, researchers can confidently distinguish between picolinic, nicotinic, and isonicotinic acid, ensuring the integrity and accuracy of their scientific endeavors.

References

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  • Mary, Y. S., & Balachandran, V. (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. PubMed. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Chloro-6-hydroxypicolinic acid, a halogenated pyridine derivative with potential applications in medicinal chemistry. As a senior application scientist, my focus extends beyond the mere execution of analytical techniques to the strategic selection and interpretation of data, ensuring a robust and self-validating purity assessment.

The synthesis of this compound can potentially introduce a variety of impurities, including starting materials, reagents, byproducts from incomplete reactions or side reactions (such as isomers like 5-Chloro-6-hydroxypicolinic acid), and degradation products. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity profile.

Comparative Analysis of Key Purity Assessment Techniques

The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the potential impurities. For a crystalline organic molecule like this compound, a combination of chromatographic, spectroscopic, and thermal analysis methods provides a holistic view of its purity.

Analytical TechniquePrincipleStrengthsLimitationsTypical Purity Threshold
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating closely related impurities, quantitative accuracy, and versatility with various detectors (e.g., UV, MS).Requires method development, potential for co-elution of impurities.>99%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for identifying volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.Detection of trace volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural information for impurity identification, quantitative NMR (qNMR) for absolute purity determination.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.>95% (by qNMR)
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Simple, rapid, and a good indicator of overall purity. Impurities typically depress and broaden the melting point range.[1][2]Non-specific, insensitive to small amounts of impurities with similar melting points.Sharp melting range close to the reference value.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about functional groups present, useful for confirming the identity of the main compound.Not a quantitative technique for purity, limited in detecting impurities with similar functional groups.Confirmatory

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Causality Behind Experimental Choices: Reverse-phase HPLC is the workhorse for purity analysis of polar organic compounds like picolinic acid derivatives. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from potential non-polar and moderately polar impurities. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable as the pyridine ring system of the analyte possesses a strong chromophore.

Experimental Workflow:

HPLC-UV analysis workflow for this compound.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% phosphoric acid in water) and mobile phase B (acetonitrile). Degas both solvents.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound (if available) in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions: Set up the HPLC system with a C18 column and a gradient elution program (e.g., starting with 10% B, increasing to 90% B over 20 minutes).

  • Injection and Data Acquisition: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Integrate the peaks in the chromatograms. The purity of the synthesized compound is calculated using the area percentage method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Causality Behind Experimental Choices: qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] An internal standard with a known purity and a distinct resonance signal is added to a precisely weighed sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent as it can dissolve the polar analyte and has residual proton signals that do not interfere with the analyte's signals.

Experimental Workflow:

qNMR workflow for purity determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • NMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Melting Point Analysis

Experimental Workflow:

Workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the synthesized this compound is completely dry. Finely powder a small amount of the sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The difference between these two temperatures is the melting range.

Conclusion: A Self-Validating Approach to Purity Assessment

The purity assessment of a synthesized compound like this compound is a critical step that demands a rigorous and multi-faceted analytical strategy. No single technique can provide a complete picture of a compound's purity. By employing a combination of high-resolution chromatographic techniques like HPLC for quantitative impurity profiling, spectroscopic methods such as qNMR for an absolute purity value, and a simple yet informative physical measurement like melting point analysis, a self-validating and comprehensive purity profile can be established. This integrated approach ensures the quality and reliability of the synthesized material, which is paramount for its intended applications in research and drug development.

References

  • The Royal Society of Chemistry. "Supplementary Information." The Royal Society of Chemistry. [Link]

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  • University of Calgary. "DETERMINATION OF MELTING POINTS." University of Calgary. [Link]

  • University of Alberta. "Melting point determination." University of Alberta. [Link]

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  • Liu, Aimin, et al. "Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry." Journal of Chromatography A, vol. 1218, no. 49, 2011, pp. 8964-71. [Link]

  • ResearchGate. "New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids." ResearchGate. [Link]

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  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. [Link]

  • MDPI. "Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements." MDPI. [Link]

  • PubMed. "Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins." PubMed. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloro-6-hydroxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of antibody performance in immunoassays designed for the detection of 3-Chloro-6-hydroxypicolinic acid. A comprehensive understanding of antibody cross-reactivity is paramount for the accurate and specific quantification of this molecule and its structural analogs. This document outlines the foundational principles of cross-reactivity, presents detailed experimental protocols for its assessment, and discusses the structural nuances that dictate antibody specificity.

Introduction: The Critical Role of Specificity in Immunoassays

This compound is a pyridine derivative of significant interest. As with many small molecules, or haptens, immunoassays are a primary tool for its detection and quantification due to their high sensitivity and throughput. However, the accuracy of any immunoassay is fundamentally dependent on the specificity of the antibody used.[1]

Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2] This can lead to false-positive results or an overestimation of the analyte's concentration.[1] For researchers studying this compound, or its derivatives in complex matrices like environmental samples or biological fluids, a well-characterized antibody is not just preferable—it is essential for data integrity.

The challenge is particularly pronounced for small molecules like picolinic acid derivatives, where minor structural modifications can significantly alter antibody binding affinity. Therefore, rigorous cross-reactivity studies are a non-negotiable step in assay validation.

The Principle of Competitive ELISA for Cross-Reactivity Assessment

To quantify the cross-reactivity of an antibody with various analogs of this compound, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This assay format is ideal for small molecules where simultaneous binding of two antibodies (as in a sandwich ELISA) is not possible.

The principle is based on the competition between a fixed amount of enzyme-labeled antigen and the unlabeled analyte (or its potential cross-reactants) in the sample for a limited number of antibody binding sites, which are typically immobilized on a microtiter plate. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps and competitive principle of this immunoassay format.

Caption: Principle of Competitive ELISA for Cross-Reactivity.

Experimental Protocol: A Self-Validating System

The following protocol for a competitive ELISA is designed to be self-validating, incorporating the necessary controls to ensure the reliability of the results.

Reagent Preparation
  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.[3]

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.[3]

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).[3]

  • Assay Buffer: PBST with 0.1% BSA.

  • Standard & Derivative Solutions: Prepare stock solutions of this compound and each derivative in an appropriate solvent (e.g., DMSO), then create a serial dilution series in Assay Buffer.

  • Antibody Solution: Dilute the primary antibody against this compound in Assay Buffer to the optimal concentration (determined previously by titration).

  • Enzyme-Conjugated Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Assay Buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) solution.[3]

  • Stop Solution: 2 M Sulfuric Acid.

Step-by-Step Assay Procedure
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a protein conjugate of this compound (e.g., BSA-conjugate) at 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.[3][4]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1.5-2 hours at room temperature (RT) to prevent non-specific binding.[3][4]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of the standard or derivative solution (from the dilution series) to the appropriate wells.

    • Add 50 µL of the diluted primary antibody solution to all wells.

    • Incubate for 1-2 hours at RT.[4]

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at RT.[4]

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes to ensure removal of all unbound conjugate.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at RT.[5]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Calculation
  • Standard Curve: Plot the OD values against the logarithm of the concentration for the this compound standard. Perform a four-parameter logistic regression to fit the curve.

  • IC50 Determination: The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target analyte and for each derivative from their respective dose-response curves.

  • Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula[6]:

    %CR = (IC50 of this compound / IC50 of Derivative) x 100

Comparative Analysis of Picolinic Acid Derivatives

The specificity of an antibody is dictated by its ability to recognize the unique three-dimensional structure and charge distribution of the target hapten. The following table presents hypothetical, yet plausible, cross-reactivity data for a monoclonal antibody raised against this compound. This data illustrates how minor changes to the core structure can dramatically impact antibody recognition.

Compound IDStructureModification vs. TargetIC50 (ng/mL)Cross-Reactivity (%)
Target This compound -10.5 100%
Derivative A3,5-Dichloro-6-hydroxypicolinic acidAdditional Chloro group at C5250.04.2%
Derivative B6-Hydroxypicolinic acidRemoval of Chloro group875.21.2%
Derivative C3-Chloro-picolinic acidRemoval of Hydroxyl group> 10,000< 0.1%
Derivative D3-Bromo-6-hydroxypicolinic acidChloro substituted with Bromo15.169.5%
Derivative E3-Chloro-6-methoxypicolinic acidMethylated Hydroxyl group1,200.80.9%
Interpretation of Structure-Reactivity Relationships
  • The Chloro Group at C3 is a Key Epitope: The dramatic loss of reactivity upon removal of the chlorine atom (Derivative B) or its replacement with a different halogen (significant but not total loss for Derivative D) indicates it is a primary recognition site for the antibody. The similar size but different electronegativity of Bromine likely permits partial binding.

  • The Hydroxyl Group at C6 is Critical: Removal of the hydroxyl group (Derivative C) or its methylation (Derivative E) virtually eliminates antibody binding. This suggests this group may be involved in a critical hydrogen bond with the antibody's paratope.

  • Steric Hindrance Impacts Binding: The addition of a second chloro group at the C5 position (Derivative A) significantly reduces cross-reactivity. This is likely due to steric hindrance, preventing the derivative from fitting correctly into the antibody's binding pocket.

Overall Workflow for Cross-Reactivity Profiling

A systematic approach is crucial for comprehensive cross-reactivity assessment. The workflow below outlines the logical progression from initial planning to final data interpretation.

Workflow A 1. Define Scope - Identify potential cross-reactants - Source or synthesize derivatives B 2. Assay Development - Antibody titration - Coating antigen optimization A->B C 3. Preliminary Screening - Test derivatives at a single high concentration B->C D 4. Full Dose-Response Analysis - Generate titration curves for all hits C->D Positive hits E 5. Data Processing - Calculate IC50 values - Determine % Cross-Reactivity D->E F 6. Interpretation & Reporting - Analyze structure-reactivity - Document assay limitations E->F

Caption: Systematic Workflow for Antibody Cross-Reactivity Profiling.

Conclusion

The data presented underscores the high degree of specificity that can be achieved with monoclonal antibodies, but also highlights the absolute necessity of empirical testing. Even subtle molecular modifications can profoundly affect antibody recognition, leading to significant measurement errors if not properly characterized. The choice of antibody is as critical as the choice of analytical technique, and its performance must be validated against all structurally similar compounds likely to be present in a sample.[1] This guide provides the framework for conducting these vital studies, ensuring the generation of accurate, reliable, and defensible data in your research.

References

  • PubMed. (2020-01-15). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.
  • Gyros Protein Technologies. (2020-02-19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Biomedical Primate Research Centre. (2010-11-29). Competition ELISA.
  • Creative Diagnostics. Competitive ELISA Protocol.
  • St John's Labor
  • Taylor & Francis Online. (2006-08-21). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA.
  • MDPI. (2021-07-17).
  • NIH National Center for Biotechnology Information. (2012-05-01). Immunoassay Methods - Assay Guidance Manual.
  • PubMed Central. Interferences in Immunoassay.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Characterization and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. Based on its structure and data from analogous compounds like 6-chloropicolinic acid and 3-hydroxypicolinic acid, we can deduce the following key characteristics[1][2]:

  • Health Hazards: It is presumed to be a skin, eye, and respiratory irritant.[1][3] It may also be harmful if swallowed or inhaled.[1]

  • Environmental Hazards: Picolinic acid derivatives can be harmful to aquatic life, making it imperative to prevent their entry into drains and waterways.

  • Chemical Classification for Disposal: Due to the presence of a carbon-halogen bond, 3-Chloro-6-hydroxypicolinic acid is classified as a halogenated organic compound .[4] This is the single most critical factor determining its disposal pathway, as these compounds require specific treatment technologies to prevent the formation of toxic byproducts like dioxins during destruction.[5]

This classification mandates its segregation from all other waste streams in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, whether in pure form or in solution, the following minimum PPE is required to mitigate exposure risks.[6][7]

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to OSHA 29 CFR 1910.133 or EU EN166 standards to protect against dust particles and splashes.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use. Contaminated gloves must be disposed of as hazardous waste. Always wash hands thoroughly after handling.[6]
Laboratory CoatProvides a removable barrier to prevent contamination of personal clothing and skin.[6]
Respiratory Protection NIOSH-approved dust respirator (e.g., N95) or equivalent.Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[1][6]
Waste Segregation and Collection Protocol

Proper segregation is paramount. Mixing halogenated waste with non-halogenated solvents or aqueous waste complicates disposal, significantly increases costs, and poses regulatory compliance risks.[4][8]

  • Obtain a Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, leak-proof cap.[9]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste solution with their approximate percentages.[9]

  • Solid Waste:

    • Carefully sweep up solid this compound using non-sparking tools.[1]

    • Place the solid directly into the designated halogenated waste container.

    • Avoid generating dust during transfer.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in the designated liquid halogenated waste container.

    • Do not pour any amount, however small, down the drain.[6]

  • Contaminated Materials:

    • All disposable items that have come into direct contact with the chemical (e.g., gloves, weighing papers, pipette tips, paper towels from spill cleanup) must be collected in a separate, sealed plastic bag clearly labeled as "Halogenated Contaminated Debris."[10] This bag will be disposed of alongside the primary waste container.

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.[9]

    • Store the container in a designated Satellite Accumulation Area within the lab, away from incompatible materials such as strong oxidizing agents or bases.[1][2]

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing this compound.

Diagram 1: Waste Segregation Workflow Start Waste Generated (Contains this compound) IsHalogenated Does the waste contain a Carbon-Halogen bond? Start->IsHalogenated HalogenatedStream YES: Halogenated Organic Waste IsHalogenated->HalogenatedStream Yes NonHalogenatedStream NO: Non-Halogenated Organic Waste IsHalogenated->NonHalogenatedStream No Segregate Segregate into Designated Halogenated Waste Container HalogenatedStream->Segregate AqueousStream Aqueous Waste Disposal Arrange for Pickup by Licensed Disposal Company Segregate->Disposal

Caption: Waste Segregation Decision Process.

Spill and Emergency Procedures

Accidents require immediate and correct action. Always prioritize personal safety.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the PPE outlined in Section 2.

  • Containment: Prevent the powder from becoming airborne.

  • Clean-up: Use a dry clean-up procedure.[6] Carefully sweep the material and place it into the designated halogenated waste container. Avoid raising dust.

  • Decontaminate: Wipe the area with a damp cloth (if compatible with the surface), and dispose of the cloth as contaminated debris.

  • Wash Hands: Wash hands thoroughly with soap and water.[6]

  • Evacuate: Immediately evacuate the affected area.[6]

  • Alert: Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

  • Isolate: Close the doors to the area and prevent re-entry.

  • Await Professional Response: Do not attempt to clean up a large spill yourself. Allow the trained emergency response team to handle the situation.[6]

Final Disposal Pathway: From Lab to Destruction

Laboratory-generated waste is only the first stage of the disposal lifecycle.

  • Collection: Once your satellite accumulation container is full, it must be dated and moved to your facility's main hazardous waste storage area within three days for pickup by a licensed disposal company.

  • Transportation: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Treatment: As a halogenated organic waste, the most probable and environmentally sound treatment method is high-temperature incineration.[5] This process is designed to break the carbon-halogen bonds and convert the compound into less hazardous components like carbon dioxide, water, and acidic gases (e.g., HCl), which are then neutralized in a scrubber system.[5] Land disposal of untreated halogenated organic compounds is heavily restricted by the EPA.[11][12]

Diagram 2: Disposal Lifecycle Lab 1. Generation & Segregation (Laboratory) SAA 2. Satellite Accumulation (Lab Storage Area) Lab->SAA Pickup 3. EHS Pickup & Central Storage SAA->Pickup Transport 4. Licensed Transporter Pickup->Transport TSDF 5. Treatment Facility (TSDF) Transport->TSDF Incineration 6. High-Temperature Incineration TSDF->Incineration End 7. Final Destruction & Neutralization Incineration->End

Caption: End-to-End Chemical Waste Disposal Workflow.

By adhering to this comprehensive protocol, you ensure that your critical research and development activities are conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

  • Essential Safety and Operational Guidance for Handling Picolinic Acid-d4 . Benchchem. 6

  • SAFETY DATA SHEET: 3-Hydroxypicolinic acid . Fisher Scientific. 1

  • SAFETY DATA SHEET: 2-Picolinic acid . Sigma-Aldrich.

  • SAFETY DATA SHEET: 6-Chloropyridine-2-carboxylic acid . Fisher Scientific. 2

  • Disposal Instructions for 2-Picolinic acid . Santa Cruz Biotechnology. 13

  • SAFETY DATA SHEET: PICOLINIC ACID . Spectrum Chemical. 14

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Segregation . Unknown University Source. 4

  • SAFETY DATA SHEET: 6-Hydroxypyridine-2-carboxylic acid . Fisher Scientific. 7

  • 6-Hydroxypicolinic acid SDS . ECHEMI. 3

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). 15

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR.

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 . Cornell Law School Legal Information Institute.

  • Hazardous Waste Disposal Guide . Dartmouth College.

  • SAFETY DATA SHEET: 4-Hydroxypyridine-2,6-dicarboxylic acid . Sigma-Aldrich. 8

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance . Office of Research, Unknown University. 10

  • Chemical Hygiene Plan continued . Massachusetts Institute of Technology (MIT).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.